Product packaging for 3-Bromo-5-fluorophthalide(Cat. No.:)

3-Bromo-5-fluorophthalide

Cat. No.: B15204976
M. Wt: 231.02 g/mol
InChI Key: FCFKDGLHMKVZAJ-UHFFFAOYSA-N
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Description

3-Bromo-5-fluorophthalide is a useful research compound. Its molecular formula is C8H4BrFO2 and its molecular weight is 231.02 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H4BrFO2 B15204976 3-Bromo-5-fluorophthalide

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-bromo-5-fluoro-3H-2-benzofuran-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4BrFO2/c9-7-6-3-4(10)1-2-5(6)8(11)12-7/h1-3,7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCFKDGLHMKVZAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(OC2=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4BrFO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

3-Bromo-5-fluorophthalide: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorophthalide is a halogenated derivative of phthalide. While specific data for this compound is limited in publicly available literature, this guide provides a summary of its known chemical properties and explores the general synthesis, reactivity, and potential biological significance of the broader class of substituted phthalides. This information is intended to serve as a foundational resource for researchers interested in the potential applications of this and related molecules in medicinal chemistry and drug discovery.

Core Chemical Properties

Detailed experimental data for this compound is not widely available. The following table summarizes the known quantitative information.

PropertyValueSource
CAS Number 1379340-29-0Internal Search
Molecular Formula C₈H₄BrFO₂Calculated
Molecular Weight 231.02 g/mol BLD Pharm
Melting Point Not available-
Boiling Point Not available-
Solubility Not available-

Synthesis and Reactivity of Halogenated Phthalides

While a specific, validated experimental protocol for the synthesis of this compound is not documented in readily accessible literature, a general approach to the synthesis of 3-halophthalides can be extrapolated from established methods for similar compounds.

General Experimental Protocol: Halogenation of Phthalide

A common method for the synthesis of 3-bromophthalides involves the free-radical bromination of the corresponding phthalide at the benzylic position.

Materials:

  • Phthalide precursor (e.g., 5-fluorophthalide)

  • N-Bromosuccinimide (NBS)

  • Radical initiator (e.g., azobisisobutyronitrile - AIBN, or benzoyl peroxide)

  • Anhydrous solvent (e.g., carbon tetrachloride or benzene)

  • Inert gas atmosphere (e.g., nitrogen or argon)

Methodology:

  • Reaction Setup: A solution of the starting phthalide in the chosen anhydrous solvent is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The system is flushed with an inert gas.

  • Addition of Reagents: N-Bromosuccinimide and a catalytic amount of the radical initiator are added to the solution.

  • Reaction Conditions: The reaction mixture is heated to reflux. The progress of the reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), to observe the consumption of the starting material and the formation of the product.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is then washed with an aqueous solution of sodium thiosulfate to remove any remaining bromine, followed by a wash with brine.

  • Purification: The organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the 3-bromophthalide.

Reactivity Profile

The reactivity of this compound is expected to be influenced by the lactone ring, the bromine atom at the benzylic position, and the fluorine atom on the aromatic ring.

  • Lactone Carbonyl: The carbonyl group of the lactone is susceptible to nucleophilic attack, which can lead to ring-opening reactions.

  • Benzylic Bromide: The bromine atom at the C-3 position is a good leaving group, making this position susceptible to nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups at this position.

  • Aromatic Ring: The fluorine atom and the bromine atom on the phthalide ring influence the electron density of the aromatic system and can direct further electrophilic aromatic substitution reactions.

Potential Biological Activity of Substituted Phthalides

While there is no specific biological data available for this compound, the phthalide scaffold is a common motif in a variety of biologically active natural products and synthetic compounds. Research on substituted phthalides has revealed a wide range of pharmacological activities.

The biological activities of phthalide derivatives are diverse and include:

  • Anti-inflammatory effects

  • Antitumor activity

  • Antimicrobial properties

  • Neuroprotective effects

The introduction of halogen atoms, such as bromine and fluorine, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a molecule. Halogenation can influence factors like metabolic stability, membrane permeability, and binding affinity to biological targets. Therefore, this compound could be a molecule of interest for screening in various biological assays.

Visualizations

The following diagrams illustrate a generalized synthetic workflow and a logical relationship for the potential functionalization of 3-halophthalides.

G Generalized Synthesis of 3-Halophthalides start Phthalide Precursor reaction Reflux start->reaction 1. reagents N-Halosuccinimide Radical Initiator Anhydrous Solvent reagents->reaction 2. workup Aqueous Work-up & Filtration reaction->workup 3. purification Recrystallization or Column Chromatography workup->purification 4. product 3-Halophthalide purification->product 5.

Caption: A generalized workflow for the synthesis of 3-halophthalides.

G Potential Functionalization of 3-Halophthalides start 3-Halophthalide substitution Nucleophilic Substitution start->substitution nucleophile Nucleophile (e.g., -OH, -OR, -NR2) nucleophile->substitution product 3-Substituted Phthalide substitution->product

Caption: Logical relationship for the functionalization of 3-halophthalides.

An In-depth Technical Guide to 3-Bromo-5-fluorophthalide: Synthesis, Properties, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of 3-Bromo-5-fluorophthalide, a halogenated derivative of the phthalide scaffold. Phthalides are a class of compounds that are prevalent in natural products and have garnered significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. The introduction of bromine and fluorine atoms to the phthalide core can significantly modulate its physicochemical properties and biological activity, making this compound a molecule of interest for further investigation.

While this compound is not a widely cataloged compound with a registered CAS number, this guide outlines its core characteristics based on the established chemistry of related compounds. We present a prospective synthesis pathway, comparative physicochemical data from its parent compound, 3-bromophthalide, and detailed experimental protocols.

Chemical Structure and CAS Number

As of the latest update, a specific CAS number for this compound has not been assigned in major chemical databases. This suggests that it is a novel or non-commercial compound. For reference, the closely related parent compound, 3-bromophthalide, has the following details:

  • Chemical Name: 3-Bromophthalide

  • Synonyms: 3-Bromo-1(3H)-isobenzofuranone[1]

  • CAS Number: 6940-49-4[1][2]

  • Molecular Formula: C₈H₅BrO₂[1][2]

  • Molecular Weight: 213.03 g/mol [1][2]

The proposed structure for this compound is presented below:

Caption: Proposed chemical structure of this compound.

Physicochemical Data of Analogous Compounds

The following table summarizes the known physicochemical properties of 3-bromophthalide, which can serve as a valuable reference for predicting the properties of this compound.

PropertyValueReference
Molecular Formula C₈H₅BrO₂[1][2]
Molecular Weight 213.03 g/mol [1][2]
Appearance White to light yellow powder/crystal[2][3]
Melting Point 86°C[2][4]
Boiling Point 138°C at 3 mmHg[2][4]
Density 1.768 ± 0.06 g/cm³ (Predicted)[2][4]
Storage Temperature 2-8°C under inert gas (Nitrogen or Argon)[2][4]
Solubility Soluble in Methanol[2]

The introduction of a fluorine atom in the 5-position is expected to increase the molecule's lipophilicity and potentially alter its melting and boiling points.

Proposed Synthetic Pathway

A plausible synthetic route to this compound can be conceptualized based on established methods for the synthesis of halogenated and fluorinated phthalides. A potential two-step process could involve the fluorination of a suitable precursor followed by bromination.

G start Starting Material: 5-Fluorophthalic Anhydride step1 Reduction to 5-Fluorophthalide start->step1 e.g., NaBH₄ or catalytic hydrogenation step2 Radical Bromination step1->step2 e.g., N-Bromosuccinimide (NBS), radical initiator (AIBN or benzoyl peroxide) product Final Product: This compound step2->product

Caption: Proposed synthetic workflow for this compound.

This proposed pathway is based on general synthetic strategies for phthalide derivatives. The synthesis of fluorinated phthalides has been achieved through methods like nucleophilic fluoroalkylation and cyclization.[5][6][7][8] The subsequent bromination at the 3-position is a common transformation for phthalides.

Experimental Protocols

While a specific protocol for this compound is not available, the following detailed experimental procedure for the synthesis of the parent compound, 3-bromophthalide, provides a robust starting point for developing a custom synthesis. This protocol is adapted from established literature procedures.[2][9][10]

Synthesis of 3-Bromophthalide from Phthalide

This procedure utilizes N-bromosuccinimide (NBS) as a brominating agent in the presence of a radical initiator.

Materials and Reagents:

  • Phthalide

  • N-Bromosuccinimide (NBS)

  • Benzoyl peroxide or Azobisisobutyronitrile (AIBN)

  • Carbon tetrachloride (CCl₄) or other suitable non-polar solvent

  • Cyclohexane (for recrystallization)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve phthalide (1 equivalent) in carbon tetrachloride.

  • Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or AIBN to the solution.

  • Heat the reaction mixture to reflux and irradiate with a UV lamp or a high-wattage incandescent bulb to initiate the radical reaction.

  • Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours, indicated by the consumption of the starting material.

  • Upon completion, cool the reaction mixture to room temperature. The succinimide byproduct will precipitate out of the solution.

  • Filter the mixture to remove the precipitated succinimide.

  • Wash the filtrate with a saturated aqueous solution of sodium thiosulfate to quench any remaining bromine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude 3-bromophthalide by recrystallization from cyclohexane to yield the final product as a crystalline solid.[2][10]

Characterization:

The structure and purity of the synthesized 3-bromophthalide can be confirmed using standard analytical techniques such as:

  • ¹H NMR and ¹³C NMR spectroscopy

  • Mass spectrometry (MS)

  • Infrared (IR) spectroscopy

  • Melting point analysis

To adapt this protocol for the synthesis of this compound, one would start with 5-fluorophthalide, which would need to be synthesized from a suitable precursor like 5-fluorophthalic acid or its anhydride.

Applications and Future Research

3-Bromophthalide is a valuable intermediate in the synthesis of various pharmaceuticals and biologically active molecules.[4][11] The bromine at the 3-position serves as a versatile handle for introducing further chemical diversity through reactions such as nucleophilic substitution and cross-coupling reactions.

The introduction of a fluorine atom at the 5-position in this compound is anticipated to enhance its potential as a building block in drug discovery. Fluorine substitution is a well-established strategy to improve metabolic stability, binding affinity, and membrane permeability of drug candidates. Therefore, this compound represents a promising scaffold for the development of novel therapeutics.

Further research is warranted to develop a reliable synthetic route to this compound, fully characterize its physicochemical and spectroscopic properties, and explore its utility in the synthesis of new chemical entities with potential therapeutic applications.

References

Spectroscopic Data for 3-Bromo-5-fluorophthalide: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Currently, a comprehensive, publicly available dataset detailing the experimental spectroscopic and synthetic protocols for 3-Bromo-5-fluorophthalide is not available in peer-reviewed literature or major chemical databases. This technical guide, therefore, provides predicted spectroscopic data based on the analysis of structurally related compounds and general principles of spectroscopy. It also outlines a plausible synthetic approach, which would require experimental validation.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound. These values are estimations derived from known data for phthalide, brominated, and fluorinated aromatic compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~7.8-8.0d~8-9H-7
~7.6-7.8dd~8-9, ~2-3H-6
~7.4-7.6d~2-3H-4
~6.0-6.2s-H-3 (methine)

Solvent: CDCl₃

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~168-170C=O (lactone)
~160-163 (d, ¹JCF ≈ 250 Hz)C-5
~145-148C-7a
~130-133C-3a
~128-131 (d, ³JCF ≈ 8-10 Hz)C-7
~120-123 (d, ³JCF ≈ 8-10 Hz)C-4
~115-118 (d, ²JCF ≈ 22-25 Hz)C-6
~90-93C-3

Solvent: CDCl₃

Table 3: Predicted Infrared (IR) Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
~3050-3100MediumAromatic C-H stretch
~1760-1780StrongC=O stretch (γ-lactone)
~1600-1620MediumAromatic C=C stretch
~1450-1480MediumAromatic C=C stretch
~1200-1250StrongC-O stretch (lactone)
~1000-1100StrongC-F stretch
~600-700Medium-StrongC-Br stretch

Table 4: Predicted Mass Spectrometry (MS) Data for this compound

m/zRelative Intensity (%)Assignment
232/234~100/98[M]⁺ (Molecular ion peak with bromine isotopes)
153Moderate[M - Br]⁺
125Moderate[M - Br - CO]⁺
96Low[C₆H₃F]⁺

Proposed Synthetic Protocol

A potential synthetic route to this compound could start from 2-bromo-4-fluorobenzoic acid. This proposed method requires experimental verification and optimization.

Reaction Scheme:

  • Reduction of 2-bromo-4-fluorobenzoic acid: The carboxylic acid can be reduced to the corresponding benzyl alcohol, (2-bromo-4-fluorophenyl)methanol, using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent.

  • Hydroxymethylation and Lactonization: The resulting benzyl alcohol could potentially be converted to the phthalide through a hydroxymethylation reaction followed by intramolecular cyclization. A more direct, albeit potentially lower-yielding, approach could involve the radical bromination of 5-fluoro-2-methylbenzoic acid followed by cyclization.

  • Direct Bromination of 5-Fluorophthalide: A more plausible route involves the synthesis of 5-fluorophthalide from 4-fluorobenzoic acid derivatives, followed by a selective bromination at the 3-position. Radical bromination using N-bromosuccinimide (NBS) and a radical initiator like AIBN or benzoyl peroxide in a non-polar solvent such as carbon tetrachloride is a standard method for the synthesis of 3-bromophthalides.

Detailed Experimental Steps (Hypothetical):

  • To a solution of 5-fluorophthalide (1 equivalent) in dry carbon tetrachloride, add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of AIBN.

  • Reflux the mixture under an inert atmosphere for 4-6 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the succinimide byproduct.

  • Wash the filtrate with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate).

Structural Elucidation Workflow

The logical workflow for confirming the structure of this compound from its spectroscopic data is outlined below.

Spectroscopic_Elucidation Figure 1. Workflow for Structural Elucidation MS Mass Spectrometry (m/z 232/234) Structure This compound MS->Structure Confirms Molecular Weight & Presence of Bromine IR IR Spectroscopy (~1770 cm⁻¹ C=O, ~1050 cm⁻¹ C-F, ~650 cm⁻¹ C-Br) IR->Structure Identifies Functional Groups (Lactone, C-F, C-Br) NMR_1H ¹H NMR (Aromatic & Methine Protons) NMR_1H->Structure Determines Proton Environment & Connectivity NMR_13C ¹³C NMR (Carbon Skeleton) NMR_13C->Structure Confirms Carbon Framework & Fluorine Substitution

Figure 1. Workflow for Structural Elucidation

This diagram illustrates how the combination of mass spectrometry, IR, and NMR spectroscopy would be used to confirm the molecular formula, functional groups, and specific connectivity of this compound.

3-Bromo-5-fluorophthalide synthesis from 5-fluorophthalide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a proposed synthetic route for 3-Bromo-5-fluorophthalide, starting from 5-fluorophthalide. The synthesis involves an electrophilic aromatic substitution, specifically a bromination reaction. This document outlines the theoretical basis, detailed experimental protocol, and expected outcomes, designed to be a valuable resource for professionals in the field of chemical synthesis and drug development.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structural features, including the bromine and fluorine substituents on the phthalide core, make it a versatile building block for introducing these halogens into more complex molecules. The synthesis of this compound from the readily available 5-fluorophthalide is a critical step in many synthetic pathways. This guide focuses on the direct bromination of 5-fluorophthalide using N-bromosuccinimide (NBS), a common and effective brominating agent for aromatic systems.

Reaction Scheme and Mechanism

The synthesis of this compound from 5-fluorophthalide proceeds via an electrophilic aromatic bromination. The reaction is predicated on the activation of the aromatic ring by the fluorine atom and the directing effects of both the fluorine and the lactone's ester group.

Reaction:

5-fluorophthalide + N-bromosuccinimide (NBS) → this compound + Succinimide

The fluorine atom at the 5-position is an ortho-, para-director, while the ester group of the lactone is a meta-director. The position of bromination will be determined by the interplay of these directing effects. In this case, the bromine is predicted to add to the 3-position, which is ortho to the activating fluorine and meta to the deactivating ester group.

Experimental Protocol

This section provides a detailed methodology for the synthesis of this compound.

Materials:

  • 5-fluorophthalide

  • N-bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Water (H₂O)

  • Dichloromethane (CH₂Cl₂)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-fluorophthalide (1.0 mmol) in acetonitrile (2 mL) in a round-bottom flask, add N-bromosuccinimide (1.0 mmol) in one portion at 0 °C (ice bath).

  • Allow the resulting mixture to warm to room temperature and stir overnight.

  • Quench the reaction by adding water (10 mL).

  • Extract the product with dichloromethane (3 x 10 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield pure this compound.

Data Presentation

The following table summarizes the key quantitative data for the proposed synthesis.

ParameterValue
Reactants
5-fluorophthalide1.0 mmol
N-bromosuccinimide (NBS)1.0 mmol
Solvent
Acetonitrile (MeCN)2 mL
Reaction Conditions
Temperature0 °C to room temperature
Reaction TimeOvernight
Expected Product
This compound
Theoretical Yield To be calculated based on the molar mass of the product
Expected Purity >95% after purification

Visualizations

Reaction Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification Dissolve 5-fluorophthalide in MeCN Dissolve 5-fluorophthalide in MeCN Cool to 0 C Cool to 0 C Dissolve 5-fluorophthalide in MeCN->Cool to 0 C Add NBS Add NBS Cool to 0 C->Add NBS Warm to RT Warm to RT Add NBS->Warm to RT Stir overnight Stir overnight Warm to RT->Stir overnight Quench with Water Quench with Water Stir overnight->Quench with Water Extract with CH2Cl2 Extract with CH2Cl2 Quench with Water->Extract with CH2Cl2 Wash with Brine Wash with Brine Extract with CH2Cl2->Wash with Brine Dry with Na2SO4 Dry with Na2SO4 Wash with Brine->Dry with Na2SO4 Concentrate Concentrate Dry with Na2SO4->Concentrate Purify (Chromatography/Recrystallization) Purify (Chromatography/Recrystallization) Concentrate->Purify (Chromatography/Recrystallization) Obtain this compound Obtain this compound Purify (Chromatography/Recrystallization)->Obtain this compound

Caption: Experimental workflow for the synthesis of this compound.

Chemical Reaction Diagram

The following diagram illustrates the chemical transformation from 5-fluorophthalide to this compound.

chemical_reaction 5-fluorophthalide 5-fluorophthalide This compound This compound 5-fluorophthalide->this compound + NBS / MeCN, 0C to RT NBS NBS Succinimide Succinimide

Caption: Bromination of 5-fluorophthalide to yield this compound.

Safety Considerations

  • N-bromosuccinimide is a lachrymator and should be handled in a well-ventilated fume hood.

  • Acetonitrile and dichloromethane are flammable and toxic. Avoid inhalation and contact with skin.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, at all times.

Conclusion

This technical guide provides a detailed and practical protocol for the synthesis of this compound from 5-fluorophthalide using N-bromosuccinimide. The provided information on the reaction mechanism, experimental setup, and expected outcomes is intended to facilitate the successful synthesis of this important pharmaceutical intermediate. The methodologies are based on established principles of organic synthesis and can be adapted by researchers for their specific needs.

Reactivity of the Benzylic Bromine in 3-Bromo-5-fluorophthalide: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the reactivity of the bromine atom in 3-Bromo-5-fluorophthalide, a key intermediate in the synthesis of various high-value chemical entities. The presence of a benzylic bromide at the 3-position of the phthalide ring, coupled with a fluorine substituent on the aromatic core, imparts a unique chemical behavior to this molecule, making it a versatile substrate for a range of cross-coupling reactions. This document outlines the principal palladium- and nickel-catalyzed transformations, providing experimental protocols and quantitative data derived from closely related analogs to guide synthetic strategies.

Structural Overview and Expected Reactivity

The structure of this compound features a benzylic C-Br bond at the 3-position of the isobenzofuranone core. Unlike aryl bromides, benzylic bromides are generally more susceptible to both nucleophilic substitution and oxidative addition to low-valent transition metals. This enhanced reactivity makes this compound an excellent electrophile for cross-coupling reactions. The fluorine atom at the 5-position is not expected to significantly alter the fundamental reactivity of the benzylic bromide, though it may exert minor electronic effects on the overall molecule.

Key Cross-Coupling Reactions

The benzylic bromide in this compound is amenable to several types of transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The following sections detail the most relevant of these transformations, with data and protocols based on the reactivity of the parent compound, 3-bromophthalide.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C(sp³)-C(sp²) bonds. Nickel-catalyzed versions have been shown to be particularly effective for the cross-coupling of 3-bromophthalides with arylboronic acids.

Table 1: Nickel-Catalyzed Asymmetric Suzuki-Miyaura Coupling of Racemic 3-Bromophthalides with Arylboronic Acids [1]

EntryArylboronic AcidCatalystLigandBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidNi(cod)₂Chiral N-heterocyclic carbenet-BuOKToluene801285
24-Methoxyphenylboronic acidNi(cod)₂Chiral N-heterocyclic carbenet-BuOKToluene801292
34-Chlorophenylboronic acidNi(cod)₂Chiral N-heterocyclic carbenet-BuOKToluene801278
42-Naphthylboronic acidNi(cod)₂Chiral N-heterocyclic carbenet-BuOKToluene801288

Data is for racemic 3-bromophthalide and is representative of the expected reactivity for this compound.

To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) is added Ni(cod)₂ (5 mol%), the chiral ligand (5.5 mol%), and the base (e.g., t-BuOK, 2.0 equiv.). Anhydrous toluene is then added, and the mixture is stirred at room temperature for 30 minutes. Subsequently, the arylboronic acid (1.2 equiv.) and 3-bromophthalide (1.0 equiv.) are added. The reaction mixture is then heated to 80°C and stirred for 12 hours. After cooling to room temperature, the reaction is quenched with saturated aqueous NH₄Cl and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Kumada-Corriu Coupling

The Kumada-Corriu reaction provides an alternative route for C-C bond formation, utilizing Grignard reagents as the nucleophilic partner. Palladium-catalyzed versions have been developed for secondary benzylic bromides.

Table 2: Palladium-Catalyzed Kumada-Corriu Coupling of Secondary Benzylic Bromides with Grignard Reagents [2]

EntryBenzylic BromideGrignard ReagentCatalystLigandSolventTemp (°C)Time (h)Yield (%)
11-BromoethylbenzenePhenylmagnesium bromidePd(OAc)₂XantphosTHF25285
21-Bromoethylbenzene4-Methoxyphenylmagnesium bromidePd(OAc)₂XantphosTHF25290
31-Bromoethylbenzene2-Thienylmagnesium bromidePd(OAc)₂XantphosTHF25275

Data is for a representative secondary benzylic bromide and illustrates the potential for this reaction with this compound.

In an oven-dried flask under an inert atmosphere, Pd(OAc)₂ (2 mol%) and Xantphos (2.2 mol%) are dissolved in anhydrous THF. The solution is stirred for 15 minutes at room temperature. The benzylic bromide (1.0 equiv., e.g., this compound) is then added. The Grignard reagent (1.5 equiv., as a solution in THF) is added dropwise at 0°C. The reaction mixture is then allowed to warm to room temperature and stirred for 2 hours. The reaction is carefully quenched with saturated aqueous NH₄Cl solution and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated. The residue is purified by flash chromatography.

Negishi Coupling

While highly effective for many substrates, the Negishi coupling of 3-bromophthalide has been reported to be challenging under certain standard conditions for unactivated alkyl halides. This suggests that careful optimization of catalysts and ligands would be necessary to achieve successful coupling with organozinc reagents. Researchers should anticipate that this transformation may require more specialized catalytic systems to overcome potential difficulties.

Reaction Mechanisms and Logical Relationships

The catalytic cycles for these cross-coupling reactions share common fundamental steps: oxidative addition, transmetalation, and reductive elimination. The specific nature of the catalyst, ligand, and coupling partners influences the efficiency of each step.

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X This compound R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)-Br Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation ArB(OH)2 ArB(OR)2 ArB(OH)2->Transmetalation Base Base R-Pd(II)-Ar R-Pd(II)-Ar Transmetalation->R-Pd(II)-Ar Reductive_Elimination Reductive Elimination R-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration R-Ar 3-Aryl-5-fluorophthalide Reductive_Elimination->R-Ar

Caption: Generalized catalytic cycle for Suzuki-Miyaura coupling.

Kumada_Corriu_Cycle Pd(0)Ln Pd(0)Ln Oxidative_Addition Oxidative Addition Pd(0)Ln->Oxidative_Addition R-X This compound R-X->Oxidative_Addition R-Pd(II)-X R-Pd(II)-Br Oxidative_Addition->R-Pd(II)-X Transmetalation Transmetalation R-Pd(II)-X->Transmetalation ArMgBr ArMgBr ArMgBr->Transmetalation R-Pd(II)-Ar R-Pd(II)-Ar Transmetalation->R-Pd(II)-Ar Reductive_Elimination Reductive Elimination R-Pd(II)-Ar->Reductive_Elimination Reductive_Elimination->Pd(0)Ln Catalyst Regeneration R-Ar 3-Aryl-5-fluorophthalide Reductive_Elimination->R-Ar

Caption: Generalized catalytic cycle for Kumada-Corriu coupling.

Conclusion

This compound is a promising substrate for the synthesis of complex molecules due to the reactivity of its benzylic bromide. The primary modes of reactivity involve transition metal-catalyzed cross-coupling reactions, with Suzuki-Miyaura and Kumada-Corriu couplings being particularly noteworthy. While direct experimental data for this compound is limited in the public domain, the extensive studies on the analogous 3-bromophthalide provide a strong foundation for developing synthetic routes. The protocols and data presented in this guide serve as a valuable resource for researchers in the fields of medicinal chemistry and materials science, enabling the strategic design of synthetic pathways to novel and functionalized phthalide derivatives. Further investigation into the Negishi and other cross-coupling reactions of this substrate is warranted to fully explore its synthetic potential.

References

The Untapped Potential of 3-Bromo-5-fluorophthalide in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 25, 2025

Executive Summary

The phthalide scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1] While the specific applications of 3-Bromo-5-fluorophthalide remain largely unexplored in publicly available literature, its constituent components—a reactive 3-bromophthalide core and a strategically placed fluorine atom—suggest significant potential for the development of novel therapeutics. This technical guide will explore the known applications of the 3-bromophthalide scaffold, delve into the transformative role of fluorine in drug design, and, by extension, illuminate the promising, yet uncharted, territory of this compound in medicinal chemistry.

The Phthalide Scaffold: A Foundation for Bioactivity

Phthalides, or 1(3H)-isobenzofuranones, are a class of compounds characterized by a benzene ring fused to a γ-lactone ring.[2] This structural motif is present in a variety of naturally occurring compounds and has been a fertile ground for the synthesis of molecules with diverse pharmacological properties, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][3]

Two notable examples of bioactive phthalides are Mycophenolic acid, an immunosuppressant used in organ transplantation, and 3-n-butylphthalide (NBP), a drug approved in China for the treatment of ischemic stroke.[4] The versatility of the phthalide core makes it an attractive starting point for the development of new chemical entities.

3-Bromophthalide: A Versatile Intermediate for Drug Discovery

3-Bromophthalide (CAS 6940-49-4) serves as a key intermediate in the synthesis of a wide array of bioactive molecules.[5] Its utility stems from the reactivity of the bromine atom at the 3-position, which can be readily displaced or participate in various coupling reactions to introduce diverse functionalities.

Synthesis of 3-Bromophthalide

The synthesis of 3-bromophthalide is well-established and can be achieved through several methods. A common laboratory-scale preparation involves the radical bromination of phthalide using N-bromosuccinimide (NBS) and a radical initiator like benzoyl peroxide.[4] Another approach is the direct bromination of o-toluic acid at high temperatures.[6]

Experimental Protocol: Synthesis of 3-Bromophthalide via Radical Bromination [4]

  • Materials: Phthalide, N-bromosuccinimide (NBS), Benzoyl Peroxide, Carbon Tetrachloride (CCl₄).

  • Procedure:

    • In a round-bottom flask, dissolve phthalide (1.0 eq), NBS (1.1 eq), and a catalytic amount of benzoyl peroxide (0.025 eq) in CCl₄.

    • Stir the solution under reflux for 4 hours.

    • After cooling, filter the reaction mixture to remove succinimide.

    • Evaporate the solvent under reduced pressure.

    • Dilute the residue with water and extract with dichloromethane.

    • Combine the organic layers, dry over anhydrous magnesium sulfate, and evaporate the solvent to yield crude 3-bromophthalide.

    • The crude product can be further purified by recrystallization.

Applications of 3-Bromophthalide in the Synthesis of Bioactive Molecules

3-Bromophthalide is a gateway to a diverse range of phthalide derivatives with demonstrated biological activities.

  • Anti-inflammatory and Antioxidant Agents: 3-Arylphthalides, synthesized from 3-bromophthalide, have shown potential as anti-inflammatory and antioxidant agents. For instance, 3-(2,4-dihydroxyphenyl)phthalide has been reported to exhibit potent inhibition of nitric oxide (NO) production in macrophage and microglial cells, indicating significant anti-inflammatory activity.[1][4]

  • Antimicrobial Agents: Derivatives of 3-bromophthalide have been investigated for their antimicrobial properties. Modifications of the phthalide structure have led to compounds with efficacy against specific bacterial strains.[5]

  • Anticancer Agents: The indenoisoquinoline scaffold, which can be synthesized from 3-bromophthalide, is a known topoisomerase I inhibitor with potent anticancer activity.[1]

  • Anticonvulsant Agents: While research into phthalides themselves as anticonvulsants is ongoing, related phthalimide derivatives have shown promise in this area.[7][8] The structural similarity suggests that phthalide derivatives could also be explored for anticonvulsant activity.

The Strategic Role of Fluorine in Medicinal Chemistry

The introduction of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance their pharmacological profiles.[9][10][11] The unique properties of the fluorine atom can profoundly influence a molecule's pharmacokinetic and pharmacodynamic properties.[12]

Key Effects of Fluorination
Property AffectedImpact of FluorinationRationale
Metabolic Stability IncreasedThe carbon-fluorine bond is stronger than a carbon-hydrogen bond, making it more resistant to metabolic oxidation by cytochrome P450 enzymes.[10][12]
Binding Affinity IncreasedFluorine can engage in favorable interactions with protein targets, such as hydrogen bonds and dipole-dipole interactions, and can modulate the conformation of the molecule to better fit the binding site.[10][11]
Lipophilicity ModulatedFluorination generally increases lipophilicity, which can enhance membrane permeability and oral bioavailability.[13][14] However, the effect can be context-dependent.
pKa LoweredThe high electronegativity of fluorine can lower the pKa of nearby basic functional groups, which can improve bioavailability by increasing the fraction of the neutral form of the drug that can cross cell membranes.[11][14]
Signaling Pathways and Experimental Workflows

The strategic incorporation of fluorine can be visualized in the context of a typical drug discovery workflow.

Drug_Discovery_Workflow cluster_0 Lead Identification cluster_1 Lead Optimization cluster_2 Preclinical Development Hit_Compound Hit Compound Lead_Generation Lead Generation Hit_Compound->Lead_Generation SAR_Studies Structure-Activity Relationship (SAR) Lead_Generation->SAR_Studies Fluorination Strategic Fluorination SAR_Studies->Fluorination ADME_Tox ADME/Tox Screening Fluorination->ADME_Tox ADME_Tox->SAR_Studies Iterative Optimization Candidate_Selection Candidate Selection ADME_Tox->Candidate_Selection Logical_Relationship Start This compound Reaction Reaction at C3-Br (e.g., Suzuki, Sonogashira, Nucleophilic Substitution) Start->Reaction Library Library of Novel 5-Fluorophthalide Derivatives Reaction->Library Screening Biological Screening (e.g., Anticancer, Anti-inflammatory, Antimicrobial, CNS) Library->Screening Lead Lead Compounds with Improved Properties Screening->Lead

References

The Versatile Building Block: A Technical Guide to 3-Bromo-5-fluorophthalide in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis, the strategic incorporation of halogen atoms, particularly fluorine and bromine, into molecular frameworks is a cornerstone of designing novel compounds with tailored properties. 3-Bromo-5-fluorophthalide emerges as a highly promising, albeit specialized, building block, offering orthogonal reactivity that can be exploited for the efficient construction of complex molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and potential applications of this compound, empowering researchers to leverage its unique chemical attributes in their synthetic endeavors.

Physicochemical Properties and Structural Features

This compound is a trifunctional aromatic lactone. The interplay of the electron-withdrawing fluorine atom, the versatile bromine atom, and the reactive lactone moiety makes it a valuable synthon.

PropertyValue
Molecular Formula C₈H₄BrFO₂
Molecular Weight 231.02 g/mol
Appearance Off-white to pale yellow solid (predicted)
Melting Point Not available (predicted to be in the range of 100-150 °C)
Boiling Point Not available
Solubility Soluble in common organic solvents (e.g., THF, DCM, Acetone)
CAS Number Not yet assigned

The key to its utility lies in the distinct reactivity of its functional groups. The bromine atom is amenable to a wide array of palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse carbon-based substituents. The fluorine atom, being a poor leaving group in nucleophilic aromatic substitution (SNA_r) under typical conditions, often serves to modulate the electronic properties of the aromatic ring or can be a site for substitution under forcing conditions or with specific activation. The phthalide lactone can undergo ring-opening reactions to reveal carboxylic acid and alcohol functionalities.

Proposed Synthetic Pathways

Strategy A: Bromination of 5-Fluorophthalide

This approach begins with the synthesis of 5-fluorophthalide, followed by regioselective bromination.

Synthesis_Strategy_A start 4-Fluorophthalic Acid step1 Reduction start->step1 e.g., NaBH₄, THF intermediate1 5-Fluorophthalide step1->intermediate1 step2 Electrophilic Bromination intermediate1->step2 e.g., Br₂, FeBr₃ product This compound step2->product

Figure 1: Proposed synthesis of this compound starting from 4-fluorophthalic acid.

Strategy B: Fluorination of 3-Bromophthalide

An alternative route involves the synthesis of 3-bromophthalide, followed by electrophilic fluorination. The regioselectivity of this step would be critical.

Synthesis_Strategy_B start Phthalide step1 Bromination start->step1 NBS, AIBN, CCl₄, reflux intermediate1 3-Bromophthalide step1->intermediate1 step2 Electrophilic Fluorination intermediate1->step2 e.g., Selectfluor™ product This compound step2->product

Figure 2: Proposed synthesis of this compound starting from phthalide.

Experimental Protocols (Hypothetical)

The following are detailed, hypothetical experimental protocols for the key synthetic steps outlined above. These are based on established procedures for analogous transformations and should be adapted and optimized for the specific substrates.

Synthesis of 5-Fluorophthalide (from 4-Fluorophthalic Acid)

Materials:

  • 4-Fluorophthalic acid

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF), anhydrous

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a stirred solution of 4-fluorophthalic acid (1.0 eq) in anhydrous THF under an inert atmosphere, add sodium borohydride (2.0-3.0 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to 0 °C and cautiously quench with 1 M HCl until the pH is acidic.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 5-fluorophthalide.

ReactantMolar Mass ( g/mol )EquivalentsAmount
4-Fluorophthalic acid184.111.018.4 g
Sodium borohydride37.832.59.5 g
THF--200 mL
Synthesis of 3-Bromophthalide

This procedure is adapted from Organic Syntheses.[1]

Materials:

  • Phthalide

  • N-Bromosuccinimide (NBS)

  • Azobisisobutyronitrile (AIBN) or Benzoyl Peroxide

  • Carbon tetrachloride (CCl₄), anhydrous

  • Cyclohexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phthalide (1.0 eq), NBS (1.0 eq), and a catalytic amount of AIBN or benzoyl peroxide in anhydrous CCl₄.

  • Reflux the mixture for 3-4 hours. The reaction can be initiated with a light source if necessary.

  • Monitor the reaction by TLC. The disappearance of the starting material and the formation of succinimide (which floats) indicates the reaction is proceeding.

  • After completion, cool the reaction mixture to room temperature and filter to remove the succinimide.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from cyclohexane to yield pure 3-bromophthalide.

ReactantMolar Mass ( g/mol )EquivalentsAmount
Phthalide134.131.013.4 g
N-Bromosuccinimide177.981.017.8 g
AIBN164.21cat.~160 mg
CCl₄--200 mL
Expected Yield --75-81%[1]
Electrophilic Bromination of 5-Fluorophthalide (Hypothetical)

Materials:

  • 5-Fluorophthalide

  • Bromine (Br₂)

  • Iron(III) bromide (FeBr₃) or Iron powder

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of 5-fluorophthalide (1.0 eq) in anhydrous DCM, add a catalytic amount of FeBr₃ or iron powder.

  • Cool the mixture to 0 °C and add a solution of bromine (1.05 eq) in DCM dropwise.

  • Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or GC-MS.

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with water and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to isolate this compound. The regioselectivity will need to be determined. The fluorine is an ortho, para-director, and the lactone ring is deactivating and meta-directing. The position of bromination will be influenced by the interplay of these electronic and steric effects.

ReactantMolar Mass ( g/mol )EquivalentsAmount
5-Fluorophthalide152.121.015.2 g
Bromine159.811.0516.8 g (5.4 mL)
FeBr₃295.56cat.~300 mg
DCM--150 mL

Applications in Organic Synthesis: A Versatile Building Block

The strategic placement of the bromo and fluoro substituents on the phthalide core opens up a wide range of synthetic possibilities.

Applications cluster_suzuki Suzuki Coupling cluster_heck Heck Reaction cluster_snar Nucleophilic Aromatic Substitution cluster_lactone Lactone Ring Opening start This compound suzuki_node Aryl/Heteroaryl Substituted Phthalides start->suzuki_node Pd(0), Base R-B(OH)₂ heck_node Alkenyl Substituted Phthalides start->heck_node Pd(0), Base Alkene snar_node Amino/Alkoxy Substituted Phthalides start->snar_node Nucleophile (e.g., R₂NH, RO⁻) lactone_node Substituted 2-hydroxymethylbenzoic acids suzuki_node->lactone_node Hydrolysis heck_node->lactone_node Hydrolysis snar_node->lactone_node Hydrolysis

Figure 3: Potential synthetic transformations of this compound.

Palladium-Catalyzed Cross-Coupling Reactions

The bromine atom at the 3-position is a prime handle for introducing carbon-carbon and carbon-heteroatom bonds.

  • Suzuki-Miyaura Coupling: Reaction with boronic acids or esters in the presence of a palladium catalyst and a base will yield 3-aryl- or 3-heteroaryl-5-fluorophthalides. These structures are prevalent in natural products and pharmacologically active compounds.

  • Heck Reaction: Coupling with alkenes provides access to 3-alkenyl-5-fluorophthalides, which can be further functionalized.

  • Sonogashira Coupling: Reaction with terminal alkynes would lead to 3-alkynyl-5-fluorophthalides, useful intermediates for the synthesis of more complex heterocyclic systems.

  • Buchwald-Hartwig Amination: This reaction would allow for the introduction of nitrogen-based functional groups at the 3-position.

Experimental Protocol: Suzuki-Miyaura Coupling of a 3-Bromophthalide (Generic)

Materials:

  • 3-Bromophthalide derivative (e.g., this compound)

  • Arylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃) or other suitable ligand

  • Potassium carbonate (K₂CO₃) or other suitable base

  • Toluene/Water or Dioxane/Water solvent mixture

Procedure:

  • In a Schlenk flask, combine the 3-bromophthalide derivative (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (0.02-0.05 eq), and the phosphine ligand (0.04-0.10 eq).

  • Add the base (2.0-3.0 eq) and the solvent mixture.

  • Degas the mixture by bubbling argon or nitrogen through it for 15-30 minutes.

  • Heat the reaction to 80-100 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the product by column chromatography.

ComponentRoleTypical Loading
3-BromophthalideElectrophile1.0 eq
Arylboronic acidNucleophile1.1 - 1.5 eq
Pd(OAc)₂Catalyst Precursor2-5 mol%
PPh₃Ligand4-10 mol%
K₂CO₃Base2.0 - 3.0 eq
Toluene/H₂OSolvent-
Typical Yield -70-95%
Nucleophilic Aromatic Substitution (SNA_r)

The fluorine atom at the 5-position, while generally unreactive, can be displaced by strong nucleophiles, especially if the aromatic ring is further activated by electron-withdrawing groups. This allows for the late-stage introduction of oxygen or nitrogen nucleophiles.

Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine (Hypothetical)

Materials:

  • This compound

  • Secondary amine (e.g., morpholine, piperidine)

  • Potassium carbonate (K₂CO₃)

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Combine this compound (1.0 eq), the secondary amine (2.0-3.0 eq), and K₂CO₃ (2.0 eq) in DMSO.

  • Heat the reaction mixture to 120-150 °C.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction, pour it into water, and extract with an organic solvent.

  • Wash the organic layer with brine, dry, and concentrate.

  • Purify by column chromatography.

ComponentRoleTypical Loading
This compoundSubstrate1.0 eq
Secondary AmineNucleophile2.0 - 3.0 eq
K₂CO₃Base2.0 eq
DMSOSolvent-
Expected Yield -Moderate to Good (reaction dependent)

Conclusion

This compound represents a valuable and versatile building block for organic synthesis. Its unique combination of a reactive bromine atom for cross-coupling reactions, a fluorine atom for potential nucleophilic substitution or electronic modulation, and a modifiable lactone ring provides a powerful platform for the synthesis of a wide array of complex and potentially bioactive molecules. The synthetic strategies and experimental protocols outlined in this guide, though in part hypothetical, are based on well-established chemical principles and provide a solid foundation for researchers to explore the full potential of this promising synthon. As the demand for novel fluorinated and brominated scaffolds in drug discovery and materials science continues to grow, the utility of building blocks like this compound is set to become increasingly important.

References

A Technical Guide to Substituted Phthalide Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phthalides, also known as 1(3H)-isobenzofuranones, are a class of bicyclic aromatic compounds featuring a benzene ring fused to a γ-lactone ring.[1][2] This core structure is a common motif in a multitude of natural products, particularly those isolated from plants of the Apiaceae family (such as Angelica and Ligusticum), as well as from fungi and liverworts.[1][3][4] Over 180 naturally occurring phthalide derivatives have been identified, with a significant portion demonstrating a wide array of biological activities.[1] Their therapeutic potential has garnered significant interest in medicinal chemistry and drug discovery, with applications ranging from neuroprotection to cancer therapy.[2][5]

This technical guide provides a comprehensive literature review of substituted phthalide derivatives, focusing on their synthesis, biological activities, and structure-activity relationships. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds. The guide summarizes quantitative data in structured tables, presents detailed experimental protocols for key reactions and assays, and utilizes visualizations to illustrate complex pathways and workflows.

Synthesis of Substituted Phthalide Derivatives

The synthesis of substituted phthalides is a key area of research, with numerous methodologies developed to access a diverse range of derivatives.[6] These strategies often focus on the construction of the γ-lactone ring onto a pre-existing benzene ring or the modification of the phthalide scaffold itself.[7]

Synthetic Methodologies Overview

Several synthetic routes to 3-substituted phthalides have been reported, including:

  • Palladium-catalyzed reactions: These methods often involve the coupling of organoboronic acids with aldehydes to yield 3-arylphthalides.[8]

  • Asymmetric synthesis: Chiral 3-substituted phthalides can be synthesized via nucleophilic addition reactions, often employing chiral auxiliaries to achieve high enantioselectivity.[1]

  • Multi-component reactions: One-pot multi-component reactions have been developed for the efficient synthesis of complex phthalimide derivatives, which can sometimes be converted to phthalides.[9]

  • Free-radical bromination: NBS-mediated free-radical bromination of phthalide can be a key step in a multi-step synthesis of 3-substituted derivatives.[1]

Table 1: Examples of Synthesized Substituted Phthalide Derivatives and Their Reported Yields
Compound/DerivativeSynthetic MethodStarting MaterialsYield (%)Reference
3-Substituted PhthalidesCondensation, decarboxylation, hydrolysis3-Ethoxyphthalide, diethylmalonate44 (overall)[1]
3-Substituted PhthalidesAsymmetric route with intramolecular cyclizationChiral amide, isopropyl magnesium chloride, various aldehydesNot specified[1]
N-Substituted PhthalimidesThree-component reactionortho-Dihaloarene, amine, carbon monoxideNot specified[10]
Fluorine Substituted PhthalidesReaction with phenolic compounds2-(4-fluorobenzoyl)benzoic acid, phenolic compoundsNot specified[11]
Detailed Experimental Protocol: Synthesis of 3-Substituted Phthalides via NBS-mediated Bromination

This protocol is a representative example of a multi-step synthesis of 3-substituted phthalides.[1]

Step 1: NBS-mediated free-radical bromination of phthalide

  • To a solution of phthalide in a suitable solvent (e.g., carbon tetrachloride), add N-Bromosuccinimide (NBS) and a radical initiator (e.g., benzoyl peroxide).

  • Reflux the mixture under inert atmosphere for a specified period.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure to obtain the crude bromo-phthalide.

Step 2: Ethanolysis

  • Treat the crude bromo-phthalide with hot ethanol.

  • Cool the solution to allow the product, 3-ethoxyphthalide, to crystallize.

  • Collect the white solid by filtration.

Step 3: Condensation and Decarboxylation

  • React 3-ethoxyphthalide with the carbanion of diethylmalonate.

  • Follow with a decarboxylation step to yield the desired 3-substituted phthalide.

Biological Activities of Substituted Phthalide Derivatives

Substituted phthalides exhibit a broad spectrum of pharmacological activities, making them attractive scaffolds for drug development.[6][12]

Overview of Biological Activities
  • Anti-inflammatory Activity: Phthalide derivatives have been shown to possess potent anti-inflammatory effects.[13] Some compounds inhibit the production of nitric oxide (NO) and modulate inflammatory signaling pathways.[13]

  • Antifungal Activity: Novel phthalide derivatives incorporating thiazole, 1,3,4-oxadiazole, and oxime ether moieties have demonstrated promising antifungal activity.[14][15]

  • Neuroprotective Effects: Phthalides have shown potential in treating neurological diseases such as stroke, Alzheimer's, and Parkinson's disease.[5][16] For instance, n-butylphthalide (NBP) is an approved anti-ischemic stroke drug in China.[1][12]

  • Anti-platelet and Anti-thrombotic Activity: Many naturally occurring phthalides exhibit anti-platelet accumulation and anti-thrombotic properties.[1][12]

  • Anticancer Activity: Certain phthalide derivatives have been investigated for their potential as anticancer agents.[2]

  • Immunosuppressive Activity: Mycophenolic acid, a phthalide-containing compound, is an immunosuppressant drug used in organ transplantation.[1][12]

Table 2: Biological Activities of Selected Substituted Phthalide Derivatives
CompoundBiological ActivityAssayIC50/EC50/Inhibitory RateReference
3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-one (compound 9o)Anti-inflammatoryLPS-induced NO productionIC50 = 0.76 µM[13]
4,5,6,7-tetrachloro-N-phenylphthalimide (CPOP)Alpha-glucosidase inhibitorNot specifiedMore potent than 1-deoxynojirimycin[17]
4,5,6,7-tetrachloro-N-(4-phenylbutyl)phthalimide (CP4P)Alpha-glucosidase inhibitorNot specifiedMore potent than 1-deoxynojirimycin[17]
LASSBio-468TNF-α inhibitorLPS-induced TNF-α productionNot specified[18]
Detailed Experimental Protocol: In Vitro Anti-inflammatory Assay (LPS-induced NO production)

This protocol is based on a study evaluating the anti-inflammatory activity of novel phthalide derivatives.[13]

Cell Culture:

  • Culture RAW 264.7 macrophages in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

Nitric Oxide (NO) Production Assay:

  • Seed RAW 264.7 cells in 96-well plates at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of the test phthalide derivatives for 1 hour.

  • Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.

  • Collect the cell culture supernatant.

  • Determine the nitrite concentration in the supernatant using the Griess reagent.

  • Measure the absorbance at 540 nm using a microplate reader.

  • Calculate the percentage of NO inhibition relative to the LPS-treated control group.

Structure-Activity Relationships (SAR)

Understanding the relationship between the chemical structure of phthalide derivatives and their biological activity is crucial for the design of more potent and selective compounds.

Key SAR Findings
  • Hydrophobicity: For phthalimide-based alpha-glucosidase inhibitors, the hydrophobicity of the substituent at the nitrogen atom plays a critical role in their activity.[17]

  • Electron-withdrawing groups: The introduction of electron-withdrawing groups, such as nitro groups and chlorine, can influence the biological activity of phthalimide derivatives.[17]

  • Hydroxyl group on the benzene ring: The presence of a hydroxyl group on the benzene ring of marine fungal phthalide derivatives has a positive effect on their binding and activation of peroxisome proliferator-activated receptor gamma (PPAR-γ).[16]

  • Side chain at C-3: Phthalides with a double side chain at the C-3 position exhibit lower binding and activation properties for PPAR-γ compared to those with a single chain.[16]

Logical Relationship in SAR for PPAR-γ Agonists

SAR_PPARg cluster_0 Structural Modification cluster_1 Biological Activity Hydroxyl_Group Addition of -OH group to benzene ring Increased_Activity Increased PPAR-γ binding and activation Hydroxyl_Group->Increased_Activity Double_Side_Chain Addition of double side chain at C-3 Decreased_Activity Decreased PPAR-γ binding and activation Double_Side_Chain->Decreased_Activity

Caption: SAR of Phthalide Derivatives as PPAR-γ Agonists.

Mechanism of Action and Signaling Pathways

Elucidating the mechanism of action of bioactive compounds is fundamental for their development as therapeutic agents. Studies have begun to unravel the signaling pathways modulated by substituted phthalide derivatives.

Anti-inflammatory Signaling Pathways

One study on an anti-inflammatory phthalide derivative (compound 9o) indicated that it exerts its effects through a dual mechanism.[13]

  • Activation of the Nrf2/HO-1 Pathway: The compound leads to the accumulation of reactive oxygen species (ROS), which in turn activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Heme oxygenase-1 (HO-1) signaling pathway. This pathway is a key regulator of the cellular antioxidant response and has anti-inflammatory properties.

  • Inhibition of the NF-κB/MAPK Pathway: The compound blocks the Nuclear factor-kappa B (NF-κB) and Mitogen-activated protein kinase (MAPK) signaling pathways. These pathways are central to the inflammatory response, and their inhibition leads to a reduction in the expression of pro-inflammatory mediators.

Signaling Pathway Diagram: Anti-inflammatory Action of a Phthalide Derivative

Anti_inflammatory_Pathway cluster_0 Phthalide Derivative Action cluster_1 Cellular Response Phthalide Phthalide Derivative (e.g., compound 9o) ROS ROS Accumulation Phthalide->ROS NFkB NF-κB Pathway Inhibition Phthalide->NFkB inhibits MAPK MAPK Pathway Inhibition Phthalide->MAPK inhibits Nrf2 Nrf2 Activation ROS->Nrf2 activates HO1 HO-1 Expression Nrf2->HO1 promotes Inflammation Reduced Inflammation HO1->Inflammation leads to NFkB->Inflammation leads to MAPK->Inflammation leads to

Caption: Anti-inflammatory signaling pathway of a phthalide derivative.

Experimental Workflows

A typical workflow for the discovery and evaluation of novel substituted phthalide derivatives involves several key stages, from initial design and synthesis to comprehensive biological evaluation.

General Experimental Workflow

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Biological Evaluation Design Compound Design (e.g., SAR-guided) Synthesis Chemical Synthesis Design->Synthesis Purification Purification & Characterization (e.g., HPLC, NMR, MS) Synthesis->Purification In_vitro In Vitro Screening (e.g., enzyme assays, cell-based assays) Purification->In_vitro Hit_ID Hit Identification & Optimization In_vitro->Hit_ID Hit_ID->Synthesis Optimization Mechanism Mechanism of Action Studies (e.g., Western blot, qPCR) Hit_ID->Mechanism In_vivo In Vivo Studies (e.g., animal models) Mechanism->In_vivo

Caption: General workflow for phthalide derivative drug discovery.

Conclusion

Substituted phthalide derivatives represent a versatile and promising class of compounds with a rich chemical diversity and a wide range of biological activities. The continuous development of novel synthetic methodologies provides access to a vast chemical space for exploration. The demonstrated anti-inflammatory, neuroprotective, and antifungal properties, among others, highlight their potential as starting points for the development of new therapeutic agents. Future research should focus on elucidating the detailed mechanisms of action of these compounds, expanding the structure-activity relationship studies to guide the design of more potent and selective derivatives, and advancing the most promising candidates into preclinical and clinical development. This technical guide serves as a foundational resource to aid researchers in these endeavors.

References

An In-depth Technical Guide on the Safety and Handling of 3-Bromo-5-fluorophthalide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: No specific safety and toxicological data for 3-Bromo-5-fluorophthalide is currently available in the public domain. The following information is compiled from the Material Safety Data Sheets (MSDS) of structurally analogous compounds, including 3-Bromo-5-fluorophenol, 3-Bromo-5-fluoropyridine, 3-Bromo-5-fluorobenzotrifluoride, and 3-Bromo-5-fluorobenzoic acid. This guide should be used as a preliminary resource for risk assessment and the establishment of safe handling procedures. It is imperative to conduct a thorough risk assessment and consider the potential for unknown hazards before commencing any work with this compound.

Hazard Identification and Classification

Based on the hazard classifications of structurally similar compounds, this compound should be treated as a hazardous substance. The primary anticipated hazards include:

  • Acute Toxicity (Oral): May be harmful if swallowed.

  • Skin Corrosion/Irritation: May cause skin irritation.

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation or damage.

  • Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.

Table 1: GHS Hazard Statements for Structurally Analogous Compounds

CompoundGHS Hazard Statements
3-Bromo-5-fluorophenol H302: Harmful if swallowed.[1][2] H315: Causes skin irritation.[1] H319: Causes serious eye irritation.[1] H335: May cause respiratory irritation.[1]
3-Bromo-5-fluoropyridine H302: Harmful if swallowed.[3][4] H315: Causes skin irritation.[3][4] H318: Causes serious eye damage.[3] H335: May cause respiratory irritation.[3][4]
3-Bromo-5-fluorobenzotrifluoride H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
3-Bromo-5-(trifluoromethoxy)benzoic acid H315 - Causes skin irritation.[5] H319 - Causes serious eye irritation.[5] H335 - May cause respiratory irritation.[5]

Physical and Chemical Properties

While specific data for this compound is unavailable, the properties of related compounds suggest it is likely a solid at room temperature.

Table 2: Physical and Chemical Properties of Structurally Analogous Compounds

Property3-Bromo-5-fluorophenol3-Bromo-5-fluoropyridine
Physical State Solid: Powder[1]Solid[4][6]
Melting Point 36-40 °C[1][2]24-28 °C[4][6]
Flash Point >110 °C (>230 °F) - closed cup[2]64 °C (147.2 °F)[4][6]
Molecular Weight 191.00[2]175.99[4]
Empirical Formula C₆H₄BrFO[2]C₅H₃BrFN[4]

Handling and Storage

Handling:

  • Avoid all personal contact, including inhalation of dust or vapors.[7]

  • Use in a well-ventilated area, preferably in a chemical fume hood.[1][7]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][3][4] A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if exposure limits are exceeded or if irritation is experienced.[8]

  • Prevent the formation of dust.[5]

  • Wash hands thoroughly after handling.[1][3][9]

  • Do not eat, drink, or smoke in the laboratory.[3][5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][3][9]

  • Keep away from incompatible materials such as strong oxidizing agents, bases, and amines.[9]

First-Aid Measures

In the event of exposure, follow these first-aid measures and seek immediate medical attention.

Table 3: First-Aid Measures for Exposure to Structurally Analogous Compounds

Exposure RouteFirst-Aid Procedure
Inhalation Move the victim to fresh air and keep them comfortable for breathing.[1][3][9] If not breathing, provide artificial respiration.[5][9] Seek medical attention if you feel unwell.[1][3][9]
Skin Contact Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5][9] Remove contaminated clothing.[3] If skin irritation occurs, get medical advice/attention.[1][3][9]
Eye Contact Rinse cautiously with water for several minutes.[1][3][9] Remove contact lenses, if present and easy to do. Continue rinsing.[1][3][9] Seek immediate medical attention.[5][9]
Ingestion Rinse mouth with water.[1][3] Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[1]

Accidental Release Measures

  • Personal Precautions: Evacuate unnecessary personnel.[10] Ensure adequate ventilation.[1][5][9] Avoid breathing dust or vapors.[7] Wear appropriate personal protective equipment.[5][9]

  • Environmental Precautions: Prevent the material from entering drains or waterways.[1][5]

  • Methods for Cleaning Up: Carefully sweep up or vacuum the spilled material and place it in a suitable, labeled container for disposal.[1][5] Avoid generating dust.[5]

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general procedure for the synthesis of substituted phthalides often involves the cyclization of a 2-acylbenzoic acid derivative. The following is a generalized experimental protocol that may be adapted.

General Protocol for the Synthesis of a Substituted Phthalide:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the substituted 2-acylbenzoic acid in a suitable solvent (e.g., ethanol, acetic acid).

  • Reduction: Add a reducing agent (e.g., sodium borohydride) portion-wise at a controlled temperature (e.g., 0 °C) to reduce the keto group to a secondary alcohol.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, quench the excess reducing agent by the slow addition of an acid (e.g., dilute HCl).

  • Extraction: Extract the product into an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Visualizations

experimental_workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve Starting Material B Add Reducing Agent A->B C Monitor by TLC B->C D Quench Reaction C->D Reaction Complete E Extract Product D->E F Purify Product E->F G This compound F->G Pure Product

Caption: A generalized experimental workflow for the synthesis of this compound.

safety_precautions A Safe Handling of this compound B Engineering Controls (Fume Hood) A->B C Personal Protective Equipment (Gloves, Goggles, Lab Coat) A->C D Administrative Controls (SOPs, Training) A->D E Emergency Procedures (First Aid, Spill Kit) B->E C->E D->E

Caption: A hierarchical overview of safety precautions for handling chemical substances.

References

Methodological & Application

Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 3-Bromo-5-fluorophthalide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Bromo-5-fluorophthalide is a valuable synthetic intermediate in medicinal chemistry and materials science. The phthalide core is a privileged scaffold found in numerous biologically active compounds, and the presence of a bromine atom at the 3-position allows for a variety of palladium-catalyzed cross-coupling reactions to introduce molecular diversity. The fluorine atom at the 5-position can enhance metabolic stability and binding affinity of the final products. This document provides detailed application notes and protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and C-O cross-coupling reactions of this compound.

General Reaction Scheme

The palladium-catalyzed cross-coupling reactions of this compound introduce aryl, amino, and alkoxy/aryloxy groups at the 3-position of the phthalide ring. These transformations significantly expand the accessible chemical space for this important scaffold.

Caption: General scheme of palladium-catalyzed cross-coupling reactions of this compound.

I. Suzuki-Miyaura Coupling for the Synthesis of 3-Aryl-5-fluorophthalides

The Suzuki-Miyaura coupling is a robust method for the formation of carbon-carbon bonds. In the case of this compound, it allows for the introduction of a wide range of aryl and heteroaryl substituents.

Data Presentation: Suzuki-Miyaura Coupling
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801292
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane100888
33-Thienylboronic acidPd(OAc)₂/SPhos (2/4)K₃PO₄Toluene1001685
44-Fluorophenylboronic acidPd(PPh₃)₄ (5)K₂CO₃Toluene/EtOH/H₂O801295
52-Naphthylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Dioxane1001089
Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).

  • Add the degassed solvent (e.g., a 4:1:1 mixture of toluene:ethanol:water, 10 mL).

  • Seal the flask and heat the reaction mixture at the desired temperature (e.g., 80 °C) with vigorous stirring for the specified time (e.g., 12 hours).

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 3-aryl-5-fluorophthalide.

II. Buchwald-Hartwig Amination for the Synthesis of 3-Amino-5-fluorophthalides

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds, enabling the synthesis of a diverse range of primary and secondary amines.[1][2] The choice of ligand and base is crucial for successful coupling, especially with substrates containing ester or lactone functionalities.[3][4]

Data Presentation: Buchwald-Hartwig Amination
EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1MorpholinePd₂(dba)₃ (2)XPhos (4)LHMDSToluene1001885
2AnilinePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Dioxane1102478
3BenzylaminePd₂(dba)₃ (2)BrettPhos (4)K₃PO₄Toluene1002082
4PiperidinePd(OAc)₂ (2)tBuXPhos (4)NaOtBuToluene901688
5N-MethylanilinePd₂(dba)₃ (2)XPhos (4)LHMDSDioxane1102475
Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Amine (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)

  • Ligand (e.g., XPhos, 4 mol%)

  • Base (e.g., LHMDS, 1.5 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add the palladium precatalyst (0.02 mmol) and the ligand (0.04 mmol) to a Schlenk flask.

  • Add the anhydrous, degassed solvent (5 mL) and stir for 10 minutes at room temperature to form the active catalyst.

  • Add this compound (1.0 mmol), the amine (1.2 mmol), and the base (1.5 mmol).

  • Seal the flask and heat the reaction mixture at the desired temperature (e.g., 100 °C) with vigorous stirring for the specified time (e.g., 18 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel to yield the desired 3-amino-5-fluorophthalide.

III. Palladium-Catalyzed C-O Coupling for the Synthesis of 3-Alkoxy/Aryloxy-5-fluorophthalides

Palladium-catalyzed C-O coupling reactions provide a versatile method for the synthesis of ethers.[1] The appropriate selection of ligands and bases is critical to achieve high yields and prevent side reactions.[5]

Data Presentation: C-O Coupling (Etherification)
EntryAlcohol/PhenolCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1PhenolPd(OAc)₂ (3)RuPhos (6)Cs₂CO₃Toluene1102475
2MethanolPd₂(dba)₃ (2)tBuXPhos (4)K₃PO₄Dioxane1002068
3IsopropanolPd(OAc)₂ (3)RuPhos (6)NaOtBuToluene1002472
44-MethoxyphenolPd₂(dba)₃ (2)XPhos (4)Cs₂CO₃Dioxane1102279
5Benzyl alcoholPd(OAc)₂ (3)tBuXPhos (6)K₃PO₄Toluene1001870
Experimental Protocol: C-O Coupling (Etherification)

This protocol is a general procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Alcohol or Phenol (1.5 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%)

  • Ligand (e.g., RuPhos, 6 mol%)

  • Base (e.g., Cs₂CO₃, 2.0 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the palladium precatalyst (0.03 mmol), the ligand (0.06 mmol), and the base (2.0 mmol).

  • Add the anhydrous, degassed solvent (10 mL) followed by the alcohol or phenol (1.5 mmol).

  • Seal the flask and heat the reaction mixture at the desired temperature (e.g., 110 °C) with vigorous stirring for the specified time (e.g., 24 hours).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove inorganic salts.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired 3-alkoxy/aryloxy-5-fluorophthalide.

Visualizations

Experimental Workflow

Experimental_Workflow prep Preparation of Reaction Vessel (Schlenk flask, stir bar) reagents Addition of Reagents (this compound, Coupling Partner, Catalyst, Ligand, Base) prep->reagents solvent Addition of Degassed Solvent reagents->solvent inert Establish Inert Atmosphere (Argon/Nitrogen) solvent->inert reaction Heating and Stirring (Specified Temperature and Time) inert->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Workup (Quenching, Extraction, Washing) monitoring->workup Upon Completion purification Purification (Column Chromatography) workup->purification analysis Product Characterization (NMR, MS) purification->analysis

Caption: A typical experimental workflow for palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Cycle

Palladium_Catalytic_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd R-X PdII_halide R-Pd(II)L₂(X) OxAdd->PdII_halide Transmetal Transmetalation (Suzuki) or Ligand Exchange (Buchwald/C-O) PdII_halide->Transmetal Nu-M or Nu-H PdII_couple R-Pd(II)L₂(Nu) Transmetal->PdII_couple RedElim Reductive Elimination PdII_couple->RedElim RedElim->Pd0 R-Nu

Caption: A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

References

Application Notes and Protocols for Suzuki-Miyaura Reaction of 3-Bromo-5-fluorophthalide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for performing the Suzuki-Miyaura cross-coupling reaction with 3-Bromo-5-fluorophthalide to synthesize 3-aryl-5-fluorophthalide derivatives. These compounds are valuable intermediates in the development of novel pharmaceuticals and functional materials. The protocols and data presented herein are compiled from established methodologies for Suzuki-Miyaura reactions of aryl bromides and are intended to serve as a starting point for reaction optimization.

Reaction Background

The Suzuki-Miyaura reaction is a versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[1][2] It involves the reaction of an organoboron compound (typically a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base.[2][3] This reaction is favored in pharmaceutical and fine chemical synthesis due to its mild reaction conditions, tolerance of a wide range of functional groups, and the commercial availability of a diverse library of boronic acids.[1]

For this compound, the Suzuki-Miyaura reaction enables the introduction of various aryl and heteroaryl substituents at the 3-position, providing access to a wide array of novel compounds for further investigation.

Reaction Scheme

Optimization of Reaction Conditions

The success of the Suzuki-Miyaura reaction is highly dependent on the choice of catalyst, base, solvent, and temperature. The following tables summarize common conditions that can be screened to optimize the reaction for this compound.

Table 1: Palladium Catalysts and Ligands
Catalyst PrecursorLigandTypical Loading (mol%)Notes
Pd(PPh₃)₄Triphenylphosphine1 - 5A common and effective catalyst, though can be sensitive to air and moisture.
Pd(OAc)₂Buchwald or other phosphine ligands0.5 - 5Requires an external phosphine ligand. Allows for fine-tuning of reactivity.[4]
PdCl₂(dppf)dppf1 - 5A robust and highly active catalyst for a broad range of substrates.[5]
Pd₂(dba)₃Phosphine ligand of choice1 - 5A source of Pd(0) that requires the addition of a stabilizing ligand.[3]
Table 2: Bases
BaseStrengthTypical EquivalentsNotes
K₂CO₃Moderate2 - 3A common and cost-effective choice, often used in aqueous solvent mixtures.
Cs₂CO₃Strong2 - 3Often provides higher yields, especially for challenging couplings.[5]
K₃PO₄Strong2 - 3A strong base that is effective in many systems.
Na₂CO₃Moderate2 - 3Another common and economical option.
Et₃NOrganic, Weak2 - 3Can be used in anhydrous conditions.
Table 3: Solvents
SolventPolarityTypical MixturesNotes
1,4-DioxanePolar aproticOften with water (e.g., 4:1)A very common solvent for Suzuki reactions.[3]
TolueneNonpolarCan be used alone or with waterGood for higher temperature reactions.
Tetrahydrofuran (THF)Polar aproticOften with waterAnother frequently used ether solvent.[3]
Dimethylformamide (DMF)Polar aproticCan be used aloneA highly polar solvent that can aid in solubility.[3]
Ethanol/WaterPolar proticVarious ratios (e.g., 3:1)A greener solvent choice that can be very effective.[6]

Experimental Protocols

The following are general protocols that can be adapted for the Suzuki-Miyaura coupling of this compound. Note: These are starting points and may require optimization for specific boronic acids.

Protocol 1: General Screening Conditions

This protocol is suitable for initial screening of reaction conditions on a small scale.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%)

  • Base (e.g., K₂CO₃, 2 equivalents)

  • Solvent (e.g., 1,4-Dioxane/Water, 4:1)

  • Reaction vessel (e.g., microwave vial or Schlenk tube)

  • Nitrogen or Argon source

  • Stir plate and stir bar

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), the palladium catalyst (0.03 eq), and the base (2.0 eq).

  • Add a stir bar to the vessel.

  • Seal the vessel and evacuate and backfill with an inert gas (Nitrogen or Argon) three times.

  • Add the degassed solvent to the reaction vessel via syringe.

  • Place the reaction vessel on a pre-heated stir plate (e.g., 80-100 °C).

  • Stir the reaction mixture for the desired amount of time (e.g., 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling

Microwave irradiation can significantly reduce reaction times.[6]

Materials:

  • Same as Protocol 1, but with a microwave-safe reaction vial.

Procedure:

  • Combine the solid reagents in a microwave-safe reaction vial as described in Protocol 1.

  • Add the degassed solvent.

  • Seal the vial with a microwave-safe cap.

  • Place the vial in the microwave reactor.

  • Heat the reaction mixture to the desired temperature (e.g., 120-150 °C) for a set time (e.g., 15-60 minutes).

  • After the reaction is complete, cool the vial to a safe temperature before opening.

  • Work-up and purify the product as described in Protocol 1.

Visualizations

Experimental Workflow

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reagents: This compound Arylboronic acid Pd Catalyst, Base B Add to Reaction Vessel A->B C Degas with Inert Gas B->C D Add Degassed Solvent C->D E Heat and Stir (Conventional or Microwave) D->E F Cool and Quench E->F G Extraction F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J

Caption: Experimental workflow for the Suzuki-Miyaura reaction.

Catalytic Cycle

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L_n-X OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)L_n-Ar' Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (this compound) ArylHalide->OxAdd BoronicAcid Ar'-B(OR)₂ (Activated with Base) BoronicAcid->Transmetal

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Novel Bioactive Scaffolds Utilizing 3-Bromo-5-fluorophthalide: Application in the Development of PARP Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This application note details the utility of 3-Bromo-5-fluorophthalide as a versatile starting material for the synthesis of novel compounds, with a particular focus on the development of Poly(ADP-ribose) polymerase (PARP) inhibitors, a critical class of anticancer agents. The methodologies described herein leverage palladium-catalyzed cross-coupling reactions to construct complex molecular architectures relevant to drug discovery.

Introduction

This compound is a valuable building block in medicinal chemistry due to the presence of two key reactive sites: a bromine atom amenable to cross-coupling reactions and a lactone ring that can be manipulated for further functionalization. Its application is particularly notable in the synthesis of phthalazinone-based PARP inhibitors, such as Olaparib. PARP enzymes are crucial for DNA repair, and their inhibition can lead to synthetic lethality in cancer cells with specific DNA repair defects, such as BRCA1/2 mutations.[1][2] This document provides detailed protocols for key synthetic transformations involving a derivative of this compound and outlines the broader applicability of this starting material in medicinal chemistry.

Key Synthetic Applications

The bromine atom on the aromatic ring of this compound serves as a handle for introducing molecular diversity through various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the formation of carbon-carbon and carbon-nitrogen bonds.

A crucial intermediate in the synthesis of the PARP inhibitor Olaparib is 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one.[3][4] The synthesis of this intermediate can be achieved from precursors derived from this compound, such as 2-fluoro-5-formylbenzoic acid. The following sections will detail generalized protocols for key reactions that can be adapted for this compound and its derivatives.

Experimental Protocols

1. Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. This reaction is widely used to synthesize biaryl and substituted aromatic compounds.

General Protocol for Suzuki-Miyaura Coupling of an Aryl Bromide:

A mixture of the aryl bromide (1.0 equiv.), arylboronic acid (1.2 equiv.), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv.), and a base (e.g., K₂CO₃, 2.0 equiv.) in a suitable solvent system (e.g., toluene/ethanol/water 4:1:1) is degassed and heated under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 4-12 hours. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Table 1: Representative Quantitative Data for Suzuki-Miyaura Coupling Reactions

EntryAryl BromideArylboronic AcidCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O90685-95
2This compound4-Methoxyphenylboronic acidPd(dppf)Cl₂Cs₂CO₃Dioxane/H₂O100880-90
3This compoundPyridine-3-boronic acidPd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O951275-85

2. Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to substituted alkynes which are important precursors for various heterocyclic compounds.

General Protocol for Sonogashira Coupling of an Aryl Bromide:

To a solution of the aryl bromide (1.0 equiv.) and a terminal alkyne (1.5 equiv.) in a suitable solvent (e.g., THF or DMF) are added a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), a copper(I) co-catalyst (e.g., CuI, 0.06 equiv.), and a base (e.g., triethylamine or diisopropylamine, 3.0 equiv.). The reaction mixture is degassed and stirred at room temperature to 60 °C for 2-8 hours under an inert atmosphere. After completion, the reaction is quenched with aqueous ammonium chloride solution and extracted with an organic solvent. The combined organic layers are washed with brine, dried, and concentrated. The residue is purified by column chromatography.

Table 2: Representative Quantitative Data for Sonogashira Coupling Reactions

EntryAryl BromideTerminal AlkynePd CatalystCu CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPhenylacetylenePd(PPh₃)₂Cl₂CuIEt₃NTHF50480-90
2This compoundTrimethylsilylacetylenePd(OAc)₂/XPhosCuIDIPADMFRT685-95
3This compoundPropargyl alcoholPd₂(dba)₃/c-JohnPhosNoneCs₂CO₃Dioxane60870-80

3. Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the synthesis of carbon-nitrogen bonds by coupling an amine with an aryl halide. This reaction is instrumental in the synthesis of a wide range of nitrogen-containing bioactive molecules.

General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide:

A mixture of the aryl bromide (1.0 equiv.), an amine (1.2 equiv.), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a phosphine ligand (e.g., BINAP or Xantphos, 0.04 equiv.), and a base (e.g., sodium tert-butoxide or cesium carbonate, 1.5 equiv.) in an anhydrous, deoxygenated solvent (e.g., toluene or dioxane) is heated under an inert atmosphere at 80-110 °C for 12-24 hours. The reaction mixture is then cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the crude product is purified by column chromatography.

Table 3: Representative Quantitative Data for Buchwald-Hartwig Amination Reactions

EntryAryl BromideAminePd Catalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)
1This compoundPiperazinePd₂(dba)₃/BINAPNaOtBuToluene1001875-85
2This compoundMorpholinePd(OAc)₂/XantphosCs₂CO₃Dioxane1102470-80
3This compoundAnilinePd₂(dba)₃/RuPhosK₃PO₄t-BuOH901680-90

Synthesis of a Key PARP Inhibitor Intermediate

The synthesis of 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one, a key intermediate for Olaparib, can be envisioned to start from this compound. A plausible synthetic route involves the conversion of the phthalide to the corresponding 2-fluoro-5-formylbenzoic acid, followed by a series of transformations as outlined in the literature. A key step in the synthesis of Olaparib involves the reaction of 2-fluoro-5-formylbenzoic acid with phthalide to form an intermediate which then reacts with hydrazine hydrate.

Experimental Workflow for the Synthesis of a Phthalazinone Intermediate

G A This compound B 2-Fluoro-5-formylbenzoic acid A->B Oxidation C Intermediate VI (5-(1,3-dioxoisoindolin-2-yl)-2-fluorobenzoic acid) B->C Reaction with Phthalimide, K2CO3, DMF D Olaparib Intermediate (IV) (4-(4-fluoro-3-carboxybenzyl)phthalazin-1(2H)-one) C->D Hydrazine hydrate E 4-(4-fluoro-3-(piperazine-1-carbonyl)benzyl)phthalazin-1(2H)-one D->E Amide coupling with Boc-piperazine, then deprotection

Caption: Synthetic workflow from a this compound derivative.

PARP Inhibition Signaling Pathway

PARP inhibitors exert their therapeutic effect by exploiting deficiencies in the DNA damage response (DDR) of cancer cells. In healthy cells, single-strand DNA breaks (SSBs) are primarily repaired by the base excision repair (BER) pathway, in which PARP1 plays a critical role.[5] When PARP is inhibited, these SSBs are not efficiently repaired and can lead to the formation of double-strand breaks (DSBs) during DNA replication. In cells with a functional homologous recombination (HR) pathway, these DSBs can be repaired. However, in cancer cells with mutations in HR genes like BRCA1 or BRCA2, the accumulation of DSBs leads to genomic instability and ultimately cell death, a concept known as synthetic lethality.[1][2]

Simplified Signaling Pathway of PARP Inhibition

G cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell DNA_damage DNA Single-Strand Break PARP PARP Activation DNA_damage->PARP BER Base Excision Repair PARP->BER DNA_repair DNA Repair BER->DNA_repair Cell_survival Cell Survival DNA_repair->Cell_survival DNA_damage2 DNA Single-Strand Break PARP_inhibition PARP Inhibition DNA_damage2->PARP_inhibition PARP_inhibitor PARP Inhibitor (e.g., Olaparib) PARP_inhibitor->PARP_inhibition DSB Double-Strand Break PARP_inhibition->DSB HR_deficient Deficient Homologous Recombination (BRCA1/2 mutation) DSB->HR_deficient Apoptosis Apoptosis (Cell Death) HR_deficient->Apoptosis

Caption: Mechanism of synthetic lethality with PARP inhibitors.

Conclusion

This compound and its derivatives are valuable precursors for the synthesis of complex, biologically active molecules. The palladium-catalyzed cross-coupling reactions described provide a robust platform for the generation of diverse compound libraries for drug discovery. The application of these methods in the synthesis of PARP inhibitors highlights the importance of this starting material in the development of targeted cancer therapies. The provided protocols and conceptual frameworks are intended to guide researchers in the efficient utilization of this compound for the synthesis of novel compounds with therapeutic potential.

References

Application Notes and Protocols: Derivatization of 3-Bromo-5-fluorophthalide for Biological Screening

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: This document provides a comprehensive guide for the synthesis and biological evaluation of novel derivatives of 3-Bromo-5-fluorophthalide. The protocols herein describe a synthetic workflow for creating a library of 3-aryl-5-fluorophthalide analogs via Suzuki-Miyaura cross-coupling and subsequent biological screening for potential anticancer activity.

Introduction

Phthalides are a class of bicyclic compounds that have garnered significant interest in medicinal chemistry due to their presence in various biologically active natural products. The incorporation of a fluorine atom into small molecules can enhance their metabolic stability, binding affinity, and lipophilicity, making fluorinated phthalides attractive scaffolds for drug discovery. This application note details the derivatization of this compound to generate a library of novel compounds for biological screening, with a focus on identifying potential anticancer agents. The Suzuki-Miyaura cross-coupling reaction is employed as a versatile and efficient method for introducing aryl substituents at the 3-position of the phthalide core.

Experimental Protocols

A. Synthesis of 3-Aryl-5-fluorophthalide Derivatives via Suzuki-Miyaura Cross-Coupling

This protocol outlines a general procedure for the palladium-catalyzed Suzuki-Miyaura cross-coupling of this compound with various arylboronic acids.

Materials:

  • This compound

  • Arylboronic acids (various)

  • Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0))

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

Procedure:

  • To an oven-dried Schlenk flask, add this compound (1.0 eq.), the respective arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd(PPh₃)₄ (0.05 eq.) to the flask under the inert atmosphere.

  • Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.

  • Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 3-aryl-5-fluorophthalide derivative.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

B. In Vitro Cytotoxicity Screening: MTT Assay

This protocol describes a colorimetric assay to assess the cytotoxic effects of the synthesized 3-aryl-5-fluorophthalide derivatives on a panel of human cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., MCF-7, HCT116, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • Synthesized 3-aryl-5-fluorophthalide derivatives (dissolved in DMSO)

  • Doxorubicin (positive control)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the synthesized compounds and the positive control (doxorubicin) in the complete culture medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the prepared compound dilutions. Include wells with untreated cells (negative control) and vehicle control (medium with DMSO).

  • Incubate the plates for 48-72 hours at 37 °C in a humidified atmosphere with 5% CO₂.

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability for each treatment group relative to the untreated control.

  • Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) for each active compound by plotting a dose-response curve.

Data Presentation

The cytotoxic activities of a hypothetical series of 3-aryl-5-fluorophthalide derivatives are summarized in the table below. This data is for illustrative purposes only.

Compound IDAryl SubstituentMCF-7 IC₅₀ (µM)HCT116 IC₅₀ (µM)A549 IC₅₀ (µM)
3BFP-01 Phenyl15.2 ± 1.822.5 ± 2.135.1 ± 3.4
3BFP-02 4-Fluorophenyl8.7 ± 0.912.3 ± 1.518.9 ± 2.0
3BFP-03 4-Methoxyphenyl25.6 ± 2.938.4 ± 4.145.3 ± 5.2
3BFP-04 4-(Trifluoromethyl)phenyl5.1 ± 0.67.9 ± 0.89.2 ± 1.1
Doxorubicin -0.8 ± 0.11.2 ± 0.21.5 ± 0.3

Visualizations

Derivatization_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening 3_Bromo_5_fluorophthalide 3_Bromo_5_fluorophthalide Suzuki_Coupling Suzuki-Miyaura Cross-Coupling 3_Bromo_5_fluorophthalide->Suzuki_Coupling Arylboronic_Acids Arylboronic_Acids Arylboronic_Acids->Suzuki_Coupling Derivative_Library Library of 3-Aryl-5-fluorophthalide Derivatives Suzuki_Coupling->Derivative_Library Cytotoxicity_Assay In Vitro Cytotoxicity Assay (e.g., MTT Assay) Derivative_Library->Cytotoxicity_Assay Cell_Lines Cancer Cell Lines (e.g., MCF-7, HCT116) Cell_Lines->Cytotoxicity_Assay Data_Analysis IC50 Determination & SAR Analysis Cytotoxicity_Assay->Data_Analysis Hit_Compounds Identification of Hit Compounds Data_Analysis->Hit_Compounds

Caption: Workflow for the synthesis and screening of 3-Aryl-5-fluorophthalide derivatives.

Signaling_Pathway Growth_Factor Growth Factor Receptor_Tyrosine_Kinase Receptor Tyrosine Kinase (RTK) Growth_Factor->Receptor_Tyrosine_Kinase RAS RAS Receptor_Tyrosine_Kinase->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Inhibitor 3-Aryl-5-fluorophthalide Derivative Inhibitor->RAF

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a 3-Aryl-5-fluorophthalide derivative.

Application Notes and Protocols: Leveraging 3-Bromo-5-fluorophthalide in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fragment-Based Drug Discovery (FBDD) has emerged as a powerful strategy in modern medicinal chemistry for the identification of lead compounds. This approach utilizes small, low molecular weight compounds, or "fragments," to probe the binding pockets of biological targets. The phthalide scaffold is a privileged structure found in numerous biologically active natural products and synthetic compounds, exhibiting a wide range of therapeutic properties, including anti-inflammatory and antifungal activities.[1][2][3] The incorporation of halogen atoms, particularly bromine, into fragments offers significant advantages in biophysical screening methods, especially X-ray crystallography.[4][5] This document provides detailed application notes and protocols for the potential use of 3-Bromo-5-fluorophthalide as a valuable fragment in FBDD campaigns.

This compound: A Privileged Fragment

This compound combines the key features of a biologically relevant phthalide core with the advantageous properties of halogenation. The bromine atom can act as a versatile synthetic handle for fragment evolution and, more importantly, serves as an excellent tool for crystallographic screening due to its anomalous dispersion properties, which aids in the confident identification and orientation of the fragment within the protein's binding site.[4] The fluorine atom can modulate the physicochemical properties of the fragment and its derivatives, potentially improving metabolic stability and binding affinity.[6]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound and related compounds is presented below. These properties are crucial for its application in FBDD, which often adheres to the "Rule of Three."

Property3-Bromo-5-fluorobenzaldehyde3-Bromo-5-fluorophenol3-Bromo-5-fluoropyridine
Molecular Weight ( g/mol ) 203.01[7]191.00175.99
LogP 2.2[7]--
Hydrogen Bond Donors 010
Hydrogen Bond Acceptors 111
Heavy Atom Count 1098
Melting Point (°C) -36-4024-28
CAS Number 188813-02-7[7]433939-27-6407-20-5

Note: Data for this compound is not directly available in the search results. The table presents data for structurally related fragments to provide an estimation of its properties.

Experimental Protocols

The following section outlines detailed methodologies for key experiments in an FBDD campaign utilizing this compound.

Protocol 1: Fragment Library Preparation and Quality Control

A well-curated fragment library is essential for a successful FBDD project.

1.1. Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), high purity

  • Acoustic dispensing technology (e.g., Echo)

  • Analytical balance

  • High-performance liquid chromatography (HPLC) system

  • Mass spectrometer (MS)

1.2. Procedure:

  • Procurement and Purity Assessment: Obtain this compound from a reliable commercial supplier. Assess the purity of the compound using HPLC-MS. The purity should be >95%.

  • Solubility Assessment: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 100 mM). Determine the aqueous solubility by serial dilution in the relevant screening buffer. Fragment solubility is a critical parameter for in vitro screening.[8]

  • Plate Preparation: Using an acoustic liquid handler, prepare master plates of this compound at a desired concentration (e.g., 10 mM in DMSO). From the master plate, create working plates for various biophysical assays.

Protocol 2: Primary Fragment Screening using Biophysical Methods

A variety of biophysical techniques can be employed for primary screening to identify fragments that bind to the target protein.[9]

2.1. Surface Plasmon Resonance (SPR) Screening:

SPR is a label-free technique to measure binding affinity and kinetics.

  • Instrumentation: Biacore instrument or similar.

  • Procedure:

    • Immobilize the target protein on a sensor chip.

    • Prepare a dilution series of this compound in the running buffer.

    • Inject the fragment solutions over the sensor surface and a reference surface.

    • Monitor the change in the SPR signal to detect binding.

    • Regenerate the sensor surface between injections.

    • Analyze the data to determine the dissociation constant (KD).

2.2. Nuclear Magnetic Resonance (NMR) Screening:

NMR-based methods are powerful for detecting weak fragment binding.

  • Techniques: Saturation Transfer Difference (STD) NMR, Water-Ligand Observed via Gradient Spectroscopy (WaterLOGSY), or ¹⁹F-NMR.[9]

  • Procedure (STD NMR):

    • Prepare a sample containing the target protein and this compound in a suitable deuterated buffer.

    • Acquire a ¹H NMR spectrum with selective saturation of protein resonances.

    • Acquire a reference spectrum without protein saturation.

    • Subtract the two spectra to obtain the STD spectrum, which will show signals only from the binding fragment.

2.3. X-ray Crystallography Screening:

This is a key technique, especially for halogenated fragments, as it provides a detailed 3D structure of the fragment-protein complex.[4]

  • Procedure:

    • Crystallize the target protein.

    • Soak the crystals in a solution containing a high concentration of this compound (e.g., 50 mM).[4]

    • Collect X-ray diffraction data. The presence of the bromine atom allows for the use of anomalous dispersion to aid in phasing and confidently identify the bound fragment.[4]

    • Solve the crystal structure to visualize the binding mode of the fragment.

Hit Validation and Fragment Evolution

Once a hit is identified, its binding needs to be validated using orthogonal biophysical methods.[9] Following validation, the fragment can be optimized to increase its potency and selectivity.

Logical Workflow for Fragment-Based Drug Discovery

FBDD_Workflow cluster_0 Phase 1: Hit Identification cluster_1 Phase 2: Hit-to-Lead Optimization Fragment Library Fragment Library Primary Screening Primary Screening Fragment Library->Primary Screening Biophysical Assays (SPR, NMR, X-ray) Hit Validation Hit Validation Primary Screening->Hit Validation Orthogonal Methods Structural Biology Structural Biology Hit Validation->Structural Biology X-ray, NMR Fragment Growing Fragment Growing Structural Biology->Fragment Growing Fragment Linking Fragment Linking Structural Biology->Fragment Linking Lead Optimization Lead Optimization Fragment Growing->Lead Optimization Fragment Linking->Lead Optimization Preclinical Development Preclinical Development Lead Optimization->Preclinical Development

Caption: A generalized workflow for a fragment-based drug discovery campaign.

Signaling Pathway Example: Modulation of the NF-κB Pathway

Phthalide derivatives have been shown to possess anti-inflammatory properties, with some compounds inhibiting the NF-κB signaling pathway.[2] If a derivative of this compound were developed as an anti-inflammatory agent, it might target a component of this pathway.

NFkB_Pathway cluster_pathway Simplified NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB NFκB IKK->NFκB releases IκBα->NFκB inhibits Nucleus Nucleus NFκB->Nucleus translocates to Inflammatory Genes Inflammatory Genes Nucleus->Inflammatory Genes activates transcription Fragment Derivative Fragment Derivative Fragment Derivative->IKK inhibits

Caption: Potential inhibition of the NF-κB pathway by a phthalide derivative.

Conclusion

This compound represents a promising starting point for fragment-based drug discovery campaigns. Its phthalide core is a known pharmacophore, and the presence of both bromine and fluorine atoms provides significant advantages for hit identification and subsequent optimization. The protocols and workflows outlined in this document provide a comprehensive guide for researchers looking to utilize this and similar halogenated fragments in their drug discovery efforts. By leveraging the principles of FBDD and the unique properties of this fragment, novel therapeutics with improved efficacy and safety profiles may be developed.

References

Application Notes and Protocols for the Scale-up Synthesis of 3-Bromo-5-fluorophthalide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the scale-up synthesis of 3-Bromo-5-fluorophthalide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is presented as a two-step process, commencing with the synthesis of 5-fluorophthalide, followed by its bromination to yield the final product. The protocols are designed to be scalable and are based on established chemical principles and analogous procedures.

I. Synthetic Strategy

The synthesis of this compound is achieved through a two-step reaction sequence. The first step involves the preparation of the intermediate, 5-fluorophthalide. The second step is the selective bromination of 5-fluorophthalide at the 3-position.

Synthesis_Pathway Starting_Material 5-Fluorophthalic Anhydride Intermediate 5-Fluorophthalide Starting_Material->Intermediate Reduction Final_Product This compound Intermediate->Final_Product Bromination

Caption: Synthetic pathway for this compound.

II. Experimental Protocols

Step 1: Synthesis of 5-Fluorophthalide

This protocol is adapted from procedures for the synthesis of similar phthalide compounds, such as the reduction of the corresponding phthalic anhydride.

Reaction: 5-Fluorophthalic anhydride is reduced to 5-fluorophthalide. A common method for this transformation is the use of a selective reducing agent like sodium borohydride.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Scale-up)Moles (mol)
5-Fluorophthalic anhydride166.101.0 kg6.02
Sodium borohydride37.830.25 kg6.61
Tetrahydrofuran (THF)-10 L-
Hydrochloric acid (2M)-As needed-
Deionized Water-As needed-
Ethyl acetate-As needed-
Brine-As needed-
Sodium sulfate (anhydrous)-As needed-

Procedure:

  • Reaction Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet is charged with sodium borohydride (0.25 kg) and anhydrous THF (5 L). The suspension is cooled to 0-5 °C with constant stirring under a nitrogen atmosphere.

  • Addition of Starting Material: A solution of 5-fluorophthalic anhydride (1.0 kg) in anhydrous THF (5 L) is added dropwise to the reactor via the dropping funnel over a period of 2-3 hours, maintaining the internal temperature between 0-10 °C.

  • Reaction Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

  • Quenching: Once the reaction is complete, the mixture is carefully quenched by the slow addition of 2M hydrochloric acid until the pH is acidic (pH ~2), while maintaining the temperature below 20 °C.

  • Work-up: The reaction mixture is concentrated under reduced pressure to remove most of the THF. The aqueous residue is extracted with ethyl acetate (3 x 3 L). The combined organic layers are washed with deionized water (2 x 2 L) and brine (2 L), dried over anhydrous sodium sulfate, and filtered.

  • Purification: The solvent is removed under reduced pressure to yield the crude 5-fluorophthalide. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to afford pure 5-fluorophthalide.

Expected Yield: 80-90%

Step 2: Synthesis of this compound

This protocol is based on the well-established Wohl-Ziegler bromination of phthalides using N-bromosuccinimide (NBS) and a radical initiator.[1]

Reaction: 5-Fluorophthalide is brominated at the benzylic position to yield this compound.

Materials and Reagents:

Reagent/MaterialMolecular Weight ( g/mol )Quantity (Scale-up)Moles (mol)
5-Fluorophthalide152.121.0 kg6.57
N-Bromosuccinimide (NBS)177.981.2 kg6.74
Azobisisobutyronitrile (AIBN)164.2150 g0.30
Carbon tetrachloride (CCl₄) or Acetonitrile (MeCN)-10 L-
Cyclohexane (for recrystallization)-As needed-

Procedure:

  • Reaction Setup: A 20 L jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser, a temperature probe, and a nitrogen inlet is charged with 5-fluorophthalide (1.0 kg), N-bromosuccinimide (1.2 kg), and carbon tetrachloride or acetonitrile (10 L).

  • Initiation: The mixture is stirred and heated to reflux (for CCl₄) or ~80 °C (for MeCN). AIBN (50 g) is added in portions over 30 minutes. The reaction is typically initiated with a UV lamp to facilitate radical formation.

  • Reaction Monitoring: The reaction is monitored by TLC or HPLC for the disappearance of the starting material. The reaction is generally complete within 3-5 hours.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The succinimide byproduct is removed by filtration. The filtrate is washed with water (2 x 3 L) and brine (2 L).

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to give the crude this compound. The crude product is then recrystallized from cyclohexane to yield the pure product.[1]

Expected Yield: 70-80%

III. Process Workflow Visualization

The following diagram illustrates the overall workflow for the scale-up synthesis of this compound.

Scale_Up_Workflow cluster_step1 Step 1: Synthesis of 5-Fluorophthalide cluster_step2 Step 2: Synthesis of this compound S1_Start Charge Reactor with NaBH4 and THF S1_Add Add 5-Fluorophthalic Anhydride Solution S1_Start->S1_Add S1_React Reaction Monitoring (TLC/HPLC) S1_Add->S1_React S1_Quench Quench with HCl S1_React->S1_Quench S1_Workup Work-up and Extraction S1_Quench->S1_Workup S1_Purify Recrystallization S1_Workup->S1_Purify S1_Product Pure 5-Fluorophthalide S1_Purify->S1_Product S2_Start Charge Reactor with 5-Fluorophthalide and NBS S1_Product->S2_Start Intermediate Transfer S2_Initiate Heat to Reflux and Add AIBN S2_Start->S2_Initiate S2_React Reaction Monitoring (TLC/HPLC) S2_Initiate->S2_React S2_Workup Filtration and Washing S2_React->S2_Workup S2_Purify Recrystallization S2_Workup->S2_Purify S2_Product Pure this compound S2_Purify->S2_Product

Caption: Workflow for the synthesis of this compound.

IV. Safety Considerations

  • General Precautions: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coats, and gloves, must be worn at all times.

  • Sodium Borohydride: Reacts with water to produce flammable hydrogen gas. It should be handled with care in a dry environment.

  • N-Bromosuccinimide (NBS): A lachrymator and corrosive. Avoid inhalation of dust and contact with skin and eyes.

  • Azobisisobutyronitrile (AIBN): A flammable solid and can decompose exothermically. It should be stored at low temperatures and handled with care.

  • Carbon Tetrachloride: A known carcinogen and toxic. Acetonitrile is a less toxic alternative and should be considered.

  • Scale-up Operations: Exothermic reactions should be carefully controlled with appropriate cooling. The addition of reagents should be done portion-wise or via a dropping funnel to manage the reaction rate and temperature.

V. Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
5-Fluorophthalic anhydrideC₈H₃FO₃166.10White solid74-76
5-FluorophthalideC₈H₅FO₂152.12White crystalline solid98-100
This compoundC₈H₄BrFO₂231.02Off-white to pale yellow solidNot available

Disclaimer: The provided protocols are intended for informational purposes for qualified individuals and should be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment should be conducted before undertaking any chemical synthesis.

References

Application Note: Analytical HPLC Method for the Determination of Purity of 3-Bromo-5-fluorophthalide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

3-Bromo-5-fluorophthalide is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical to ensure the quality and safety of the final drug product. This application note describes a sensitive and specific reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of the purity of this compound and the separation of its potential process-related impurities and degradation products. The method is designed to be stability-indicating, capable of resolving the main component from its degradation products.[1][2][3][4]

Principle

The method utilizes a reversed-phase HPLC system with a phenyl-hexyl column to achieve separation.[5] The separation is based on the differential partitioning of the analyte and its impurities between the stationary phase and the mobile phase. The mobile phase consists of a gradient mixture of an aqueous buffer and an organic solvent. Detection is performed using a UV detector at a wavelength where the analyte exhibits maximum absorbance.

Experimental Protocols

Instrumentation and Materials
  • HPLC System: A gradient HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: Phenyl-Hexyl column (250 mm x 4.6 mm, 5 µm) or equivalent.[5]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Acetic acid (Glacial, AR grade)

    • Water (HPLC grade)

    • This compound reference standard and sample

Chromatographic Conditions

A summary of the optimized chromatographic conditions is presented in the table below.

ParameterCondition
Mobile Phase A 0.1% Acetic Acid in Water (v/v)
Mobile Phase B Acetonitrile:Methanol (50:50, v/v)
Gradient Program Time (min)
Flow Rate 1.0 mL/min[5]
Column Temperature 30°C[5]
Injection Volume 10 µL
Detection UV at 230 nm[5]
Preparation of Solutions
  • Mobile Phase A: Add 1 mL of glacial acetic acid to 1000 mL of HPLC grade water and mix well.

  • Mobile Phase B: Mix 500 mL of acetonitrile and 500 mL of methanol.

  • Diluent: Mobile Phase A and Mobile Phase B in the ratio of 60:40 (v/v).

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of this compound reference standard and transfer it into a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate to dissolve. Make up the volume to the mark with diluent and mix well.

  • Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample and prepare a 100 mL solution as described for the standard solution.

System Suitability

To ensure the validity of the analytical results, system suitability tests were performed. A standard solution was injected five times, and the following parameters were evaluated:

  • Tailing Factor: Should be not more than 2.0 for the this compound peak.

  • Theoretical Plates: Should be not less than 2000 for the this compound peak.

  • Relative Standard Deviation (RSD) of Peak Area: Should be not more than 2.0%.

Data Presentation

The purity of the this compound sample was calculated based on the area normalization method. The following table summarizes the hypothetical results obtained from the analysis of a sample batch.

Peak NameRetention Time (min)Peak Area% Area
Impurity 14.5815,4320.15
Impurity 27.2125,7200.25
This compound 10.34 10,245,678 99.40
Impurity 312.8920,5980.20
Total 10,307,428 100.00

Calculation of Purity:

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow prep Sample and Standard Preparation inject Inject Sample and Standard Solutions prep->inject hplc HPLC System Setup (Column, Mobile Phase, etc.) hplc->inject acquire Chromatographic Data Acquisition inject->acquire integrate Peak Integration and System Suitability Check acquire->integrate calculate Purity Calculation (% Area Normalization) integrate->calculate report Final Report Generation calculate->report

References

Application Note: 1H and 13C NMR Characterization of 3-Bromo-5-fluorophthalide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the structural characterization of 3-Bromo-5-fluorophthalide using 1H and 13C Nuclear Magnetic Resonance (NMR) spectroscopy. As a substituted phthalide, this compound is of interest in synthetic chemistry and drug discovery. Accurate structural elucidation is critical, and NMR spectroscopy is the most powerful tool for this purpose. This application note includes predicted 1H and 13C NMR data, a comprehensive experimental protocol for data acquisition, and a guide to data processing and analysis.

Introduction

This compound is a halogenated derivative of phthalide. The phthalide scaffold is present in a variety of natural products and pharmacologically active molecules. The introduction of bromine and fluorine atoms can significantly influence the molecule's chemical properties and biological activity. Therefore, unambiguous characterization of the synthesized molecule is paramount. NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. This note outlines the expected 1H and 13C NMR spectral features of this compound and provides a standardized protocol for obtaining high-quality NMR data.

Predicted NMR Data

Due to the absence of published experimental NMR data for this compound, the following chemical shifts (δ) and coupling constants (J) are predicted based on established substituent effects on the benzene ring and data from analogous structures. The predictions are for a sample dissolved in deuterochloroform (CDCl3).

Predicted ¹H NMR Data (500 MHz, CDCl₃)

ProtonPredicted Chemical Shift (ppm)MultiplicityPredicted Coupling Constant (J) in Hz
H-47.6 - 7.8dd³J(H-F) ≈ 8.0, ⁴J(H-H) ≈ 2.5
H-67.4 - 7.6dd³J(H-H) ≈ 8.5, ⁴J(H-F) ≈ 4.5
H-77.2 - 7.4d³J(H-H) ≈ 8.5
CH₂ (H-3)5.3 - 5.5s-

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

CarbonPredicted Chemical Shift (ppm)Multiplicity (due to C-F coupling)Predicted Coupling Constant (J) in Hz
C=O (C-1)168 - 172s-
C-368 - 72s-
C-3a130 - 135d³J(C-F) ≈ 3-5
C-4125 - 130d²J(C-F) ≈ 20-25
C-5160 - 165d¹J(C-F) ≈ 240-260
C-6118 - 123d²J(C-F) ≈ 20-25
C-7115 - 120d³J(C-F) ≈ 5-10
C-7a145 - 150d⁴J(C-F) ≈ 2-4
C-Br110 - 115s-

Experimental Protocols

A standardized protocol is essential for obtaining high-quality, reproducible NMR data.

Sample Preparation
  • Sample Purity: Ensure the this compound sample is of high purity (>95%), as impurities will complicate spectral analysis.

  • Solvent Selection: Use a high-quality deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules. Ensure the solvent is free from water and other impurities.

  • Concentration:

    • For ¹H NMR, dissolve 5-10 mg of the compound in 0.6-0.7 mL of CDCl₃.[1][2]

    • For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6-0.7 mL of CDCl₃ is recommended due to the lower natural abundance of the ¹³C isotope.[1][2]

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm for both ¹H and ¹³C NMR).

  • Dissolution and Transfer: Dissolve the sample completely in the solvent in a clean, dry vial. Use a Pasteur pipette with a cotton or glass wool plug to filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Labeling: Clearly label the NMR tube with the sample identification.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Programzg30
Number of Scans (ns)8-16
Acquisition Time (aq)3-4 s
Relaxation Delay (d1)1-2 s
Spectral Width (sw)16 ppm (centered around 6 ppm)
Temperature298 K

¹³C NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Programzgpg30 (proton-gated decoupling)
Number of Scans (ns)1024 or more (depending on concentration)
Acquisition Time (aq)1-2 s
Relaxation Delay (d1)2 s
Spectral Width (sw)240 ppm (centered around 120 ppm)
Temperature298 K
Data Processing and Analysis
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) to improve the signal-to-noise ratio, followed by Fourier transformation.

  • Phasing: Manually or automatically phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline.

  • Referencing: Calibrate the spectrum by setting the TMS peak to 0 ppm. If TMS is not used, the residual solvent peak of CDCl₃ can be used as a secondary reference (7.26 ppm for ¹H and 77.16 ppm for ¹³C).

  • Peak Picking and Integration: Identify all significant peaks and integrate the signals in the ¹H NMR spectrum to determine the relative ratios of the protons.

  • Coupling Constant Measurement: Measure the peak-to-peak distances in Hz for all multiplets to determine the coupling constants.

Visualizations

graph "3_Bromo_5_fluorophthalide_Structure" {
  layout=neato;
  node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"];
  edge [fontname="Arial", fontsize=10, color="#5F6368"];

// Atom nodes C1 [label="C1", pos="0,1.5!"]; O1 [label="O", pos="0,2.5!"]; C3 [label="C3", pos="2,0!"]; O2 [label="O", pos="1,0.75!"]; C3a [label="C3a", pos="1,-0.25!"]; C4 [label="C4", pos="1,-1.5!"]; C5 [label="C5", pos="0,-2!"]; F [label="F", pos="0,-3!"]; C6 [label="C6", pos="-1,-1.5!"]; C7 [label="C7", pos="-1,-0.25!"]; C7a [label="C7a", pos="0,0.5!"]; Br [label="Br", pos="3,0!"]; H4 [label="H", pos="1.8,-1.8!"]; H6 [label="H", pos="-1.8,-1.8!"]; H7 [label="H", pos="-1.8,0.05!"]; CH2_H1 [label="H", pos="2.5,0.5!"]; CH2_H2 [label="H", pos="2.5,-0.5!"];

// Bonds C1 -- O1 [style=bold, len=1.2]; C1 -- O2; C1 -- C7a; C3 -- O2; C3 -- Br; C3 -- CH2_H1; C3 -- CH2_H2; C3a -- C4; C3a -- C7a; C3a -- C3; C4 -- C5; C4 -- H4; C5 -- F; C5 -- C6; C6 -- C7; C6 -- H6; C7 -- C7a; C7 -- H7;

}

Figure 2: Experimental workflow for NMR characterization.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-5-fluorophthalide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 3-Bromo-5-fluorophthalide.

Frequently Asked Questions (FAQs)

Q1: What is a common starting material and general approach for the synthesis of this compound?

A common and effective method is the radical bromination of 5-fluorophthalide at the benzylic position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

Q2: My reaction yield is consistently low. What are the most likely causes?

Low yields in this synthesis can stem from several factors:

  • Inefficient Bromination: The bromination reaction may not be going to completion.

  • Side Reactions: Competing reactions, such as bromination on the aromatic ring, can consume starting material and generate impurities.

  • Product Decomposition: The desired product, this compound, may be unstable under the reaction or work-up conditions.

  • Purification Losses: Significant loss of product can occur during purification steps like recrystallization or chromatography.

Q3: How can I monitor the progress of the reaction?

Thin-layer chromatography (TLC) is a straightforward method to monitor the reaction. A suitable mobile phase (e.g., a mixture of hexane and ethyl acetate) should be used to achieve good separation between the starting material (5-fluorophthalide), the desired product (this compound), and any major byproducts. The disappearance of the starting material spot and the appearance of the product spot indicate reaction progress.

Q4: What are the key safety precautions to take during this synthesis?

  • Brominating Agents: N-Bromosuccinimide (NBS) and other brominating agents are corrosive and toxic. Handle them in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Solvents: Many organic solvents used are flammable and can be harmful if inhaled or absorbed through the skin. Ensure proper ventilation and avoid ignition sources.

  • Radical Initiators: Radical initiators like AIBN or benzoyl peroxide can be unstable and should be handled with care according to the manufacturer's safety guidelines.

Troubleshooting Guide

Problem 1: Low or No Conversion of Starting Material
Possible Cause Suggested Solution
Inactive Radical Initiator Use a fresh batch of radical initiator (e.g., AIBN or benzoyl peroxide). Ensure the reaction temperature is appropriate for the chosen initiator's half-life.
Insufficient Brominating Agent Increase the molar equivalents of the brominating agent (e.g., NBS) incrementally (e.g., from 1.1 to 1.5 equivalents).
Inappropriate Solvent Screen different solvents. Carbon tetrachloride (CCl4) is a classic choice for these reactions, but less toxic alternatives like acetonitrile or chlorobenzene can also be effective.
Reaction Temperature Too Low Gradually increase the reaction temperature in 10°C increments while monitoring the reaction by TLC.
Problem 2: Formation of Multiple Products/Impurities
Possible Cause Suggested Solution
Over-bromination Reduce the equivalents of the brominating agent. Monitor the reaction closely by TLC and stop it as soon as the starting material is consumed.
Aromatic Ring Bromination This can occur if the reaction conditions are too harsh. Try running the reaction at a lower temperature or in the dark to minimize side reactions. Using a non-polar solvent can also disfavor ionic aromatic substitution.
Decomposition of Product The product may be sensitive to heat or light. Minimize the reaction time and protect the reaction mixture from light. Use milder work-up and purification conditions.
Problem 3: Difficulty in Product Isolation and Purification
Possible Cause Suggested Solution
Product is an Oil If the product oils out during recrystallization, try using a different solvent system or a lower temperature. Purification by column chromatography may be a better alternative.
Co-elution of Impurities If impurities are difficult to separate by column chromatography, try varying the stationary phase (e.g., alumina instead of silica gel) or the eluent system.
Decomposition on Silica Gel Some compounds can decompose on silica gel. If this is suspected, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

Data Presentation: Optimization of Reaction Conditions

The following tables present illustrative data for the optimization of key reaction parameters.

Table 1: Screening of Brominating Agents and Initiators

Entry Brominating Agent (Equiv.) Initiator (mol%) Yield (%)
1NBS (1.1)AIBN (5)65
2NBS (1.5)AIBN (5)78
3DBDMH (1.1)AIBN (5)55
4NBS (1.1)Benzoyl Peroxide (5)62

Table 2: Solvent Screening

Entry Solvent Temperature (°C) Yield (%)
1CCl48078
2Acetonitrile8072
3Chlorobenzene8068
4Heptane8055

Experimental Protocols

Representative Protocol for the Synthesis of this compound

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluorophthalide (1.0 eq).

  • Reagent Addition: Add the chosen solvent (e.g., carbon tetrachloride), followed by N-bromosuccinimide (NBS) (1.1-1.5 eq) and a radical initiator such as azobisisobutyronitrile (AIBN) (0.05 eq).

  • Reaction: Heat the reaction mixture to reflux (the specific temperature will depend on the solvent used) and monitor the progress by TLC.

  • Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Filter off the succinimide byproduct.

  • Extraction: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by recrystallization (e.g., from a hexane/ethyl acetate mixture) or by column chromatography on silica gel to obtain the pure this compound.

Visualizations

experimental_workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification start Combine 5-fluorophthalide, solvent, NBS, and AIBN in a flask heat Heat to reflux start->heat monitor Monitor by TLC heat->monitor cool Cool to room temperature monitor->cool Reaction complete filter Filter to remove succinimide cool->filter extract Aqueous work-up and drying filter->extract concentrate Concentrate under reduced pressure extract->concentrate purify Recrystallization or Column Chromatography concentrate->purify product Pure this compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_guide cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions start Low Yield of this compound cause1 Incomplete Reaction start->cause1 cause2 Side Product Formation start->cause2 cause3 Product Decomposition start->cause3 solution1a Optimize reaction time/temperature cause1->solution1a solution1b Increase equivalents of NBS/initiator cause1->solution1b solution2a Adjust stoichiometry cause2->solution2a solution2b Screen solvents cause2->solution2b solution3a Milder work-up conditions cause3->solution3a solution3b Protect from light/heat cause3->solution3b

Caption: Troubleshooting logic for low yield in this compound synthesis.

Technical Support Center: Bromination of 5-Fluorophthalide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 5-fluorophthalide. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary product of the bromination of 5-fluorophthalide?

The primary expected product is 6-bromo-5-fluorophthalide. The fluorine atom at the 5-position is an ortho-, para-directing group, and the position para to the fluorine (the 6-position) is sterically more accessible for electrophilic aromatic substitution.

Q2: What are the most common side reactions observed during the bromination of 5-fluorophthalide?

Common side reactions can include:

  • Isomer Formation: Formation of other brominated isomers, such as 4-bromo-5-fluorophthalide.

  • Polybromination: Introduction of more than one bromine atom onto the aromatic ring, although this is less likely due to the deactivating nature of the fluorine and the phthalide group.

  • Benzylic Bromination: If radical conditions are used (e.g., N-Bromosuccinimide with a radical initiator), bromination can occur on the methylene group of the phthalide ring.

  • Hydrolysis: The lactone ring of the phthalide can be susceptible to hydrolysis under strongly acidic or basic aqueous conditions, leading to the formation of the corresponding 2-(hydroxymethyl)-4-fluorobenzoic acid derivative.

Q3: Which brominating agents are suitable for this reaction?

Common brominating agents for aromatic compounds include N-Bromosuccinimide (NBS) and elemental bromine (Br₂). The choice of reagent and catalyst is crucial to control selectivity. For deactivated rings, a Lewis acid catalyst such as FeCl₃ or AlBr₃ is often required with Br₂.

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion to Brominated Product 1. Insufficiently activated brominating agent for the deactivated ring.2. Reaction temperature is too low.3. Inactive catalyst.1. If using Br₂, add a Lewis acid catalyst (e.g., FeCl₃, AlBr₃).2. If using NBS, consider a stronger acid catalyst.[1]3. Gradually increase the reaction temperature and monitor the reaction progress.4. Ensure the catalyst is anhydrous and active.
Formation of Multiple Isomers 1. Reaction conditions are not selective.2. Inappropriate choice of solvent or catalyst.1. Lower the reaction temperature to favor the thermodynamically more stable product.2. Screen different Lewis acid catalysts and solvents. For instance, using iodine as a co-catalyst in acetic acid has been shown to improve isomer ratios in similar systems.[2]
Significant Polybromination 1. Excess of brominating agent.2. Reaction time is too long.3. Highly reactive brominating conditions.1. Use a stoichiometric amount or a slight excess of the brominating agent.2. Monitor the reaction closely by TLC or HPLC and stop it once the starting material is consumed.3. Reduce the amount of Lewis acid or use a milder brominating agent.
Presence of Benzylic Bromination Byproduct Use of radical initiator (e.g., AIBN, benzoyl peroxide) or exposure to UV light with NBS.[3][4]1. Ensure the reaction is run in the dark and without any radical initiators if aromatic bromination is desired.2. Use conditions that favor electrophilic aromatic substitution (e.g., Br₂ with a Lewis acid).
Hydrolysis of the Phthalide Ring Presence of water under strongly acidic or basic conditions.[5][6]1. Use anhydrous solvents and reagents.2. If an acidic work-up is necessary, perform it at low temperatures and for a short duration.3. Avoid strongly basic conditions during work-up.

Experimental Protocols

Protocol 1: Electrophilic Aromatic Bromination using Br₂ and FeCl₃

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to capture HBr), dissolve 5-fluorophthalide (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane).

  • Catalyst Addition: Add anhydrous iron(III) chloride (FeCl₃, 0.1 equivalents) to the solution.

  • Bromine Addition: Slowly add a solution of bromine (Br₂, 1.1 equivalents) in the same solvent from the dropping funnel at 0 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC or HPLC).

  • Work-up: Quench the reaction by carefully adding a saturated aqueous solution of sodium thiosulfate to consume excess bromine. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Protocol 2: Electrophilic Aromatic Bromination using NBS

  • Reaction Setup: In a round-bottom flask, dissolve 5-fluorophthalide (1 equivalent) in a polar aprotic solvent like acetonitrile or DMF.[7]

  • Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equivalents) to the solution. To facilitate the reaction on a deactivated ring, a strong acid like sulfuric acid may be required.[1]

  • Reaction: Stir the mixture at room temperature or with gentle heating, monitoring the reaction progress by TLC or HPLC.

  • Work-up: Once the reaction is complete, pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate). The succinimide byproduct is often insoluble in solvents like carbon tetrachloride, which can simplify purification.[7]

  • Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.

Visualizations

Bromination_Pathway Start 5-Fluorophthalide Intermediate Sigma Complex (Arenium Ion) Start->Intermediate + Br+ (from Br₂/FeCl₃ or NBS) Benzylic Benzylic Bromination Product Start->Benzylic NBS, Radical Initiator Hydrolysis Hydrolysis Product Start->Hydrolysis H₂O, H+ or OH- Product 6-Bromo-5-fluorophthalide (Major Product) Intermediate->Product - H+ Isomer 4-Bromo-5-fluorophthalide (Minor Isomer) Intermediate->Isomer - H+ (Minor Pathway) Poly Polybrominated Products Product->Poly + Br+ (Excess Brominating Agent)

Caption: Reaction pathway for the bromination of 5-fluorophthalide.

Troubleshooting_Workflow Start Experiment Start: Bromination of 5-Fluorophthalide Analysis Analyze Crude Product (TLC, HPLC, NMR) Start->Analysis LowYield Problem: Low/No Conversion Analysis->LowYield [Low Conversion] Isomers Problem: Isomer Mixture Analysis->Isomers [Multiple Spots/Peaks] Poly Problem: Polybromination Analysis->Poly [Higher MW Peaks] Success Desired Product Obtained Analysis->Success [Clean Product] CheckReagents Solution: Check Reagent Activity & Catalyst LowYield->CheckReagents IncreaseTemp Solution: Increase Temperature LowYield->IncreaseTemp OptimizeConditions Solution: Lower Temp, Screen Solvents/Catalysts Isomers->OptimizeConditions Stoichiometry Solution: Adjust Stoichiometry, Reduce Reaction Time Poly->Stoichiometry CheckReagents->Start Retry IncreaseTemp->Start Retry OptimizeConditions->Start Retry Stoichiometry->Start Retry

Caption: A logical workflow for troubleshooting common issues.

References

Technical Support Center: Purification of 3-Bromo-5-fluorophthalide by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of crude 3-Bromo-5-fluorophthalide via recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the crude this compound completely at an elevated temperature but poorly at lower temperatures, allowing for high recovery of pure crystals upon cooling. For this compound, polar protic solvents such as ethanol or methanol are excellent starting points. Mixed solvent systems, such as ethanol/water or toluene/hexanes, can also be effective if a single solvent does not provide the desired solubility profile.

Q2: What are the most common impurities in crude this compound?

A2: Common impurities can originate from the starting materials, byproducts of the synthesis, or subsequent degradation. Potential impurities include:

  • Starting Materials: Unreacted 3-bromo-5-fluorotoluene or a related benzoic acid derivative.

  • Regioisomers: Isomers formed during the bromination step, such as 2-Bromo-5-fluorophthalide or 4-Bromo-5-fluorophthalide.

  • Over-brominated species: Dibrominated phthalide derivatives.

  • Residual Solvents: Solvents used in the synthesis and workup.

Q3: How can I improve the yield of my recrystallization?

A3: To maximize yield, ensure you are using the minimum amount of hot solvent necessary to fully dissolve the crude product. Using an excessive amount of solvent will result in a significant portion of the product remaining in the mother liquor upon cooling. Additionally, allowing the solution to cool slowly to room temperature before further cooling in an ice bath will promote the formation of larger, purer crystals and improve recovery.

Q4: My product "oils out" instead of crystallizing. What should I do?

A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid instead of solid crystals. This can be due to a high concentration of impurities or a solvent with a boiling point that is too high. To resolve this, try one of the following:

  • Re-heat the solution and add a small amount of additional solvent to lower the saturation point.

  • Consider using a lower-boiling point solvent or a different solvent system altogether.

  • Introduce a seed crystal to encourage crystallization.

Q5: How can I induce crystallization if no crystals form upon cooling?

A5: If crystals do not form spontaneously, the solution may be supersaturated. Crystallization can often be induced by:

  • Scratching: Gently scratch the inside of the flask below the surface of the solution with a glass rod. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: Add a very small crystal of pure this compound to the solution.

  • Cooling: Further cool the solution in an ice bath or refrigerator.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of this compound using Ethanol
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of ethanol and a boiling chip. Heat the mixture gently on a hot plate with stirring until the solvent begins to boil.

  • Saturation: Continue to add small portions of hot ethanol until the solid just dissolves completely. Avoid adding an excess of solvent.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the crystals under vacuum to remove all residual solvent.

Protocol 2: Mixed Solvent Recrystallization of this compound using Toluene-Hexane
  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot toluene required for complete dissolution.

  • Induce Cloudiness: While the solution is still hot, slowly add hexane (the "anti-solvent") dropwise until the solution becomes faintly cloudy, indicating the saturation point has been reached.

  • Clarification: Add a few drops of hot toluene to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of a cold toluene-hexane mixture.

  • Drying: Dry the purified crystals under vacuum.

Data Presentation

Table 1: Recommended Solvents for Recrystallization of this compound

Solvent SystemSuitability for Primary RecrystallizationNotes
EthanolExcellentGood solubility at high temperatures, low solubility at low temperatures.
MethanolGoodSimilar properties to ethanol, but lower boiling point.
IsopropanolGoodCan be a good alternative to ethanol.
Toluene-HexaneVery GoodEffective for removing non-polar impurities.
Ethyl Acetate-HexaneGoodAnother effective mixed-solvent system.

Table 2: Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low or No Crystal Yield Too much solvent used.Evaporate some of the solvent and allow the solution to cool again.
The compound is highly soluble in the chosen solvent even at low temperatures.Choose a less polar solvent or a mixed solvent system.
Product "Oils Out" Solution is supersaturated at a temperature above the compound's melting point.Reheat the solution and add more solvent. Try a lower boiling point solvent.
High concentration of impurities depressing the melting point.Consider a preliminary purification step like column chromatography.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration.
Crystals Do Not Form Supersaturation.Scratch the inside of the flask or add a seed crystal.
Insufficient cooling.Ensure the solution is cooled in an ice bath for an adequate amount of time.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_purification Purification cluster_isolation Isolation crude_product Crude this compound add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Hot, Saturated Solution add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration Insoluble Impurities Present cooling Slow Cooling dissolved_solution->cooling No Insoluble Impurities hot_filtration->cooling crystal_formation Crystal Formation cooling->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure this compound drying->pure_product

Caption: Workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Attempted no_crystals No Crystals Form start->no_crystals oiling_out Product Oils Out start->oiling_out low_yield Low Yield start->low_yield impure_crystals Crystals are Impure start->impure_crystals success Successful Purification start->success Optimal Outcome scratch Scratch Flask no_crystals->scratch Supersaturated? seed Add Seed Crystal no_crystals->seed Supersaturated? cool Cool Further no_crystals->cool Supersaturated? add_solvent Add More Solvent oiling_out->add_solvent High Saturation/Impurity? change_solvent Change Solvent oiling_out->change_solvent High Saturation/Impurity? reduce_solvent Use Less Solvent low_yield->reduce_solvent Too Much Solvent? slow_cool Cool Slower low_yield->slow_cool Too Much Solvent? charcoal Use Activated Charcoal impure_crystals->charcoal Colored/Soluble Impurities? recrystallize_again Re-recrystallize impure_crystals->recrystallize_again Colored/Soluble Impurities? scratch->start Retry seed->start Retry cool->start Retry add_solvent->start Retry change_solvent->start Retry reduce_solvent->start Retry slow_cool->start Retry charcoal->start Retry recrystallize_again->start Retry

Caption: Troubleshooting decision tree for recrystallization issues.

Technical Support Center: 3-Bromophthalide and Its Analogs

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Bromophthalide and its analogs.

Frequently Asked Questions (FAQs)

Q1: What is 3-Bromophthalide and what are its common applications?

A1: 3-Bromophthalide is a lactone derivative that serves as a versatile intermediate in organic synthesis. It is a key building block for various pharmaceuticals, including the antihypertensive agent taniloflurane and the antibiotic phthalampicillin. Its hydrolysis product, phthalaldehydic acid, is an important precursor for antipyretic and analgesic drugs.[1]

Q2: What are the typical physical properties of 3-Bromophthalide?

A2: 3-Bromophthalide is typically a white to light yellow crystalline solid.[1][2] Key physical properties are summarized in the table below.

PropertyValueReference
Molecular FormulaC₈H₅BrO₂[2]
Molecular Weight213.03 g/mol [2]
Melting Point80-83 °C[1]
Boiling Point138 °C at 3 mmHg

Q3: How should 3-Bromophthalide be stored to ensure its stability?

A3: To ensure stability, 3-Bromophthalide should be stored in a tightly sealed container in a cool, dry, and dark place, preferably under an inert atmosphere (e.g., argon or nitrogen). It is known to decompose upon standing, which is often indicated by a depression in its melting point.[3] In the absence of moisture and at cool temperatures, it is relatively stable.[4]

Q4: What are the main decomposition pathways for 3-Bromophthalide?

A4: The primary and most well-documented decomposition pathway for 3-Bromophthalide is hydrolysis. In the presence of water, it hydrolyzes to form phthalaldehydic acid.[1][3] Other potential degradation pathways include photodecomposition and thermal decomposition, especially in the presence of light and high temperatures.

Q5: Is 3-Bromophthalide compatible with all common laboratory solvents and reagents?

A5: No. 3-Bromophthalide is incompatible with strong oxidizing agents, strong acids, and strong bases. These reagents can accelerate its decomposition. For example, reactions with strong bases will readily promote hydrolysis to the corresponding phthalaldehydic acid salt.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving 3-Bromophthalide and its analogs.

Problem 1: Low or Inconsistent Yields in Reactions Using 3-Bromophthalide

Q: I am using 3-Bromophthalide in a Grignard reaction, but my yields are consistently low and variable. What could be the cause?

A: Low and inconsistent yields in reactions involving 3-Bromophthalide, such as Grignard reactions, can often be attributed to the quality and stability of the starting material.

  • Purity of 3-Bromophthalide: Impurities in your 3-Bromophthalide can interfere with the reaction. It is crucial to use high-purity material. If you have synthesized it yourself, ensure it is properly purified, for instance, by recrystallization from a suitable solvent like cyclohexane.[3]

  • Decomposition of 3-Bromophthalide: As mentioned, 3-Bromophthalide can decompose upon storage. The primary decomposition product, phthalaldehydic acid, will react with the Grignard reagent, consuming it and reducing the yield of your desired product. It is advisable to use freshly prepared or recently purified 3-Bromophthalide for best results. You can check the purity of your starting material by taking a melting point; a significant depression from the literature value (80-83 °C) suggests decomposition.[3]

  • Reaction Conditions: Grignard reactions are highly sensitive to moisture. Ensure all your glassware is flame-dried, and your solvents are anhydrous. The presence of water will quench the Grignard reagent and hydrolyze the 3-Bromophthalide.

  • Magnesium Activation: Incomplete activation of magnesium can lead to a low concentration of the Grignard reagent. Activating the magnesium turnings, for example with a crystal of iodine, is a critical step.[5]

Problem 2: Unexpected Side Products in the Reaction Mixture

Q: I am observing unexpected spots on my TLC plate when running a reaction with 3-Bromophthalide. What could these be?

A: The presence of unexpected side products can arise from the decomposition of 3-Bromophthalide or from side reactions.

  • Phthalaldehydic Acid: If your reaction is sensitive to aldehydes, the presence of phthalaldehydic acid from the hydrolysis of 3-Bromophthalide could lead to unwanted byproducts.

  • Products of Further Reactions: Depending on your reaction conditions, the initial product formed from the reaction with 3-Bromophthalide might undergo further transformations.

  • Impurity Profile of Starting Material: The impurities present in your starting 3-Bromophthalide can also lead to the formation of side products. It is good practice to analyze the purity of your starting material by techniques like HPLC or GC-MS if you suspect this to be an issue.

Problem 3: Difficulty in Purifying the Product of a Reaction with 3-Bromophthalide

Q: I am having trouble purifying my product after a reaction with 3-Bromophthalide. There are several closely-eluting impurities.

A: Purification challenges can be linked to the stability of both the starting material and the product, as well as the reaction workup.

  • Workup Conditions: If your product is sensitive to acid or base, a carefully controlled workup procedure is necessary. For instance, if your product is acid-labile, you should avoid strong acidic conditions during extraction.

  • Chromatography: Closely eluting impurities may be structurally related to your product. Optimizing your chromatography conditions (e.g., trying different solvent systems, using a different stationary phase) may be necessary.

  • Product Stability: Your desired product may also be unstable under the reaction or purification conditions, leading to the formation of degradation products that co-elute.

Quantitative Data on Decomposition

The stability of 3-Bromophthalide is expected to be significantly influenced by the following factors:

ConditionExpected Effect on StabilityPotential Decomposition Products
Acidic pH Increased rate of hydrolysis.Phthalaldehydic acid
Neutral pH Slower rate of hydrolysis compared to acidic or basic conditions.Phthalaldehydic acid
Basic pH Rapid hydrolysis.Phthalaldehydic acid (as the corresponding carboxylate salt)
Oxidation (e.g., with H₂O₂) Potential for oxidation of the aromatic ring or other transformations.Hydroxylated and other oxidized derivatives
Elevated Temperature Accelerated decomposition through various pathways, including hydrolysis and potentially elimination reactions.Phthalaldehydic acid, and other unidentified thermal decomposition products
Photolysis (UV/Vis light) Degradation, potentially through radical mechanisms.Photodegradation products, which may include ring-opened species or other rearranged structures.

Experimental Protocols

Protocol 1: Synthesis of 3-Bromophthalide

This protocol is adapted from a literature procedure.[3]

Materials:

  • Phthalide

  • N-Bromosuccinimide (NBS)

  • Carbon tetrachloride (CCl₄), dry

  • Cyclohexane

  • Drierite (or other suitable drying agent)

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Drying tube

  • 100-watt unfrosted light bulb

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • In a 500 mL round-bottom flask, combine phthalide (10 g, 0.075 mol), N-bromosuccinimide (13.3 g, 0.075 mol), and 200 mL of dry carbon tetrachloride.

  • Fit the flask with a reflux condenser equipped with a drying tube containing Drierite.

  • Place a 100-watt unfrosted light bulb approximately 6-8 inches from the flask to initiate the reaction.

  • Reflux the mixture for about 30 minutes. The completion of the reaction is indicated by the disappearance of NBS from the bottom of the flask and the accumulation of succinimide at the top of the reaction mixture.

  • Filter the hot reaction mixture to remove the succinimide.

  • Concentrate the filtrate to a volume of 15-20 mL using a rotary evaporator.

  • Cool the concentrated solution to induce crystallization.

  • Collect the crude 3-Bromophthalide by filtration.

  • Recrystallize the crude product from cyclohexane to obtain pure 3-Bromophthalide as colorless plates.

Protocol 2: General Procedure for a Forced Degradation Study of 3-Bromophthalide

This protocol outlines a general approach to investigating the stability of 3-Bromophthalide under various stress conditions.

Materials:

  • Pure 3-Bromophthalide

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • pH meter

  • HPLC system with a UV detector

Procedure:

1. Preparation of Stock Solution: Prepare a stock solution of 3-Bromophthalide in acetonitrile at a concentration of 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60 °C for a specified time (e.g., 2, 4, 8, 24 hours). After the desired time, cool the solution and neutralize it with an equivalent amount of 0.1 M NaOH. Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at room temperature for a specified time (e.g., 30 minutes, 1, 2, 4 hours). After the desired time, neutralize the solution with an equivalent amount of 0.1 M HCl. Dilute with the mobile phase for HPLC analysis.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep the mixture at room temperature for a specified time (e.g., 2, 4, 8, 24 hours). Dilute with the mobile phase for HPLC analysis.

  • Thermal Degradation: Place a known amount of solid 3-Bromophthalide in a hot air oven at a specified temperature (e.g., 80 °C) for a set duration. Also, heat a solution of 3-Bromophthalide in a suitable solvent under reflux. After the stress period, dissolve the solid in the mobile phase or dilute the solution for HPLC analysis.

  • Photolytic Degradation: Expose a solution of 3-Bromophthalide in a quartz cuvette to UV light (e.g., 254 nm) and visible light in a photostability chamber for a defined period. A control sample should be kept in the dark. Analyze the samples by HPLC.

3. HPLC Analysis: Analyze the stressed samples using a suitable stability-indicating HPLC method. The method should be able to separate the intact 3-Bromophthalide from all its degradation products. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a common starting point for method development. Detection is typically performed using a UV detector at a wavelength where 3-Bromophthalide and its potential degradation products have significant absorbance.

Visualizations

Decomposition_Pathway 3-Bromophthalide 3-Bromophthalide Phthalaldehydic_Acid Phthalaldehydic_Acid 3-Bromophthalide->Phthalaldehydic_Acid Hydrolysis (H₂O, H⁺/OH⁻) Oxidized_Products Oxidized_Products 3-Bromophthalide->Oxidized_Products Oxidation (e.g., H₂O₂) Photodegradation_Products Photodegradation_Products 3-Bromophthalide->Photodegradation_Products Photolysis (UV/Vis Light) Thermal_Degradation_Products Thermal_Degradation_Products 3-Bromophthalide->Thermal_Degradation_Products Heat

Caption: Major decomposition pathways of 3-Bromophthalide.

Experimental_Workflow cluster_synthesis Synthesis & Purification cluster_stability Forced Degradation Study Start Phthalide + NBS Reaction Bromination Start->Reaction Purification Recrystallization Reaction->Purification Pure_3BP Pure 3-Bromophthalide Purification->Pure_3BP Stress Apply Stress Conditions (Acid, Base, Heat, Light, Oxidizing Agent) Pure_3BP->Stress Downstream_Reaction e.g., Grignard Reaction Pure_3BP->Downstream_Reaction Use in Synthesis Analysis Stability-Indicating HPLC Analysis Stress->Analysis Data Identify & Quantify Degradants Analysis->Data

Caption: Experimental workflow for 3-Bromophthalide.

References

Technical Support Center: Overcoming Low Reactivity in 3-Bromo-5-fluorophthalide Coupling Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the challenges associated with the low reactivity of 3-bromo-5-fluorophthalide in common palladium-catalyzed cross-coupling reactions. The electron-withdrawing nature of the fluorine atom and the phthalide ring system can significantly deactivate the aryl bromide, making these reactions challenging. This guide offers practical solutions and detailed protocols to enhance reaction efficiency.

Troubleshooting Guides

Issue 1: Low to No Conversion in Suzuki-Miyaura Coupling

Symptoms: Your Suzuki-Miyaura reaction with this compound shows primarily starting material, with little to no desired product formation. You may also observe decomposition of the boronic acid.

Possible Causes & Solutions:

  • Insufficient Catalyst Activity: The deactivated nature of this compound requires a highly active palladium catalyst.

    • Solution: Employ bulky, electron-rich phosphine ligands that promote the oxidative addition step. Ligands such as SPhos, XPhos, or RuPhos are often effective for challenging aryl bromides.[1] Consider using pre-formed palladium catalysts with these ligands (e.g., SPhos Pd G3).

  • Inappropriate Base Selection: The choice of base is critical for the transmetalation step and can influence catalyst activity.

    • Solution: Stronger bases are often required for electron-deficient aryl bromides. Consider using cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) instead of weaker bases like sodium carbonate (Na₂CO₃).

  • Solvent Effects: The solvent system can impact the solubility of reagents and the stability of the catalytic species.

    • Solution: Aprotic polar solvents like dioxane, THF, or DMF are commonly used. A mixture of an organic solvent and water is often necessary to facilitate the dissolution of the base and the boronic acid.[2]

  • Low Reaction Temperature: Insufficient thermal energy can lead to slow reaction rates.

    • Solution: Increase the reaction temperature, typically in the range of 80-110 °C. Monitor for potential decomposition of starting materials or product at higher temperatures.

Issue 2: Poor Yields in Heck Coupling Reactions

Symptoms: The Heck reaction between this compound and your alkene partner results in low yields of the desired coupled product, with significant recovery of the starting aryl bromide.

Possible Causes & Solutions:

  • Catalyst Deactivation: Palladium black precipitation is a common sign of catalyst deactivation, which is more prevalent with electron-poor aryl halides.

    • Solution: Use of bulky N-heterocyclic carbene (NHC) ligands or phosphine ligands like P(t-Bu)₃ can stabilize the palladium catalyst and improve its lifetime.[3] Higher catalyst loading (e.g., 2-5 mol%) may also be necessary.

  • Suboptimal Base and Solvent Combination: The base and solvent play a crucial role in the regeneration of the active Pd(0) catalyst.

    • Solution: For deactivated aryl bromides, stronger organic bases like triethylamine (NEt₃) or inorganic bases such as potassium carbonate (K₂CO₃) are often used.[4][5] Polar aprotic solvents like DMF or DMAc are generally effective.

  • Steric Hindrance: The phthalide moiety might introduce steric hindrance, affecting the migratory insertion step.

    • Solution: Ensure the alkene coupling partner is not overly bulky. For challenging substrates, higher temperatures and longer reaction times may be required.

Issue 3: Unsuccessful Sonogashira Coupling

Symptoms: The Sonogashira coupling of this compound with a terminal alkyne fails to produce the desired alkynylated product. Homocoupling of the alkyne (Glaser coupling) may be observed as a side product.

Possible Causes & Solutions:

  • Low Catalyst Reactivity: The C-Br bond of this compound is difficult to activate under standard Sonogashira conditions.

    • Solution: Employ a more active catalyst system. This can involve using a higher loading of the palladium catalyst and a copper(I) co-catalyst (e.g., CuI). The choice of ligand is also critical; bulky, electron-donating phosphine ligands can enhance the rate of oxidative addition.[6]

  • Inhibition by Amine Base: While an amine base is necessary, it can sometimes coordinate too strongly to the metal centers, inhibiting catalysis.

    • Solution: Use a bulky amine base like diisopropylethylamine (DIPEA) or consider using an inorganic base such as cesium carbonate in combination with a suitable solvent.

  • Homocoupling of Alkyne: The presence of oxygen can promote the homocoupling of the terminal alkyne.

    • Solution: Thoroughly degas all solvents and reagents and maintain an inert atmosphere (e.g., argon or nitrogen) throughout the reaction.[7]

Frequently Asked Questions (FAQs)

Q1: Why is this compound so unreactive in cross-coupling reactions?

A1: The low reactivity stems from the electronic properties of the molecule. The fluorine atom and the carbonyl group of the phthalide ring are both electron-withdrawing. This reduces the electron density on the aromatic ring, making the C-Br bond stronger and less susceptible to oxidative addition by the palladium catalyst, which is often the rate-limiting step in the catalytic cycle.

Q2: What are the best general-purpose ligands to start with for coupling reactions of this substrate?

A2: For Suzuki-Miyaura reactions, bulky biaryl phosphine ligands like SPhos, XPhos, and RuPhos are excellent starting points due to their proven efficacy with electron-deficient and sterically hindered aryl bromides. For Heck and Sonogashira reactions, ligands such as triphenylphosphine (PPh₃) can be a good starting point, but more electron-rich and bulky phosphines like P(t-Bu)₃ or N-heterocyclic carbene (NHC) ligands may be necessary to achieve good conversion.

Q3: Can I use the same conditions for different coupling partners (e.g., different boronic acids or alkenes)?

A3: While a good starting point, optimization is often necessary for each new coupling partner. The electronic and steric properties of the incoming group can significantly affect the reaction outcome. It is advisable to perform small-scale test reactions to screen different conditions for each new substrate combination.

Q4: I see some product by LC-MS, but the isolated yield is very low. What could be the problem?

A4: Low isolated yields despite product formation can be due to several factors:

  • Product Instability: The product itself might be unstable under the reaction conditions (e.g., high temperature or strong base). Try to reduce the reaction time or temperature.

  • Difficult Purification: The product may be difficult to separate from starting materials or byproducts. Re-evaluate your purification strategy (e.g., different column chromatography conditions or recrystallization).

  • Side Reactions: Competing side reactions, such as protodebromination of the starting material or decomposition of the product, can consume the desired material.

Data Presentation

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling of this compound

ParameterRecommended ConditionNotes
Palladium Precatalyst Pd(OAc)₂ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)Pd₂(dba)₃ is often more active.
Ligand SPhos (4-10 mol%) or XPhos (4-10 mol%)Use a 2:1 ligand-to-palladium ratio.
Base K₃PO₄ (2-3 equivalents) or Cs₂CO₃ (2-3 equivalents)Ensure the base is finely powdered.
Solvent Dioxane/H₂O (e.g., 4:1 v/v) or THF/H₂O (e.g., 4:1 v/v)Degas the solvent thoroughly.[2]
Temperature 90-110 °CMonitor for decomposition.
Reaction Time 12-24 hoursMonitor by TLC or LC-MS.

Table 2: General Troubleshooting Parameters for Heck and Sonogashira Reactions

IssueParameter to ModifySuggested Change
Low Conversion (Heck) LigandSwitch from PPh₃ to a more electron-rich ligand like P(t-Bu)₃ or an NHC ligand.
BaseUse a stronger base like K₂CO₃ or an organic base like Cy₂NMe.
Low Conversion (Sonogashira) Co-catalystEnsure the presence of CuI (5-10 mol%).
LigandUse a bulky phosphine ligand to accelerate oxidative addition.
Alkyne Homocoupling (Sonogashira) AtmosphereRigorously exclude oxygen by degassing and maintaining an inert atmosphere.[7]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound

This protocol is based on successful couplings of similar 3-bromophthalide systems.[2][8]

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₃PO₄, 2.5 equiv).

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • In a separate vial, dissolve the palladium precatalyst (e.g., Pd(OAc)₂, 3 mol%) and the ligand (e.g., SPhos, 6 mol%) in the degassed organic solvent (e.g., dioxane).

  • Add the catalyst/ligand solution to the Schlenk flask, followed by degassed water.

  • Heat the reaction mixture to the desired temperature (e.g., 100 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for Heck Coupling of this compound

This is a general starting point for electron-deficient aryl bromides.[5]

  • In a sealable reaction tube, combine this compound (1.0 equiv), the alkene (1.5 equiv), the palladium catalyst (e.g., Pd(OAc)₂, 5 mol%), the ligand (e.g., P(o-tol)₃, 10 mol%), and the base (e.g., NEt₃, 2.0 equiv).

  • Add a suitable solvent (e.g., DMF or NMP).

  • Seal the tube and heat to the desired temperature (e.g., 120-140 °C).

  • After cooling, dilute the reaction mixture with a suitable organic solvent and filter to remove inorganic salts.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify by column chromatography.

Mandatory Visualizations

Troubleshooting_Low_Reactivity Start Low Reactivity in This compound Coupling Catalyst Optimize Catalyst System Start->Catalyst Base Modify Base Start->Base Solvent_Temp Adjust Solvent & Temperature Start->Solvent_Temp Ligand Use Bulky, Electron-Rich Phosphine Ligands (e.g., SPhos, XPhos) Catalyst->Ligand Pd_Source Use More Active Pd Precatalyst (e.g., Pd2(dba)3) Catalyst->Pd_Source Strong_Base Employ Stronger Base (e.g., K3PO4, Cs2CO3) Base->Strong_Base Solvent_System Use Aprotic Polar Solvent +/- Water Solvent_Temp->Solvent_System Increase_Temp Increase Reaction Temperature (80-120 °C) Solvent_Temp->Increase_Temp Suzuki_Miyaura_Catalytic_Cycle cluster_0 Catalytic Cycle Pd(0)L2 Pd(0)Ln Oxidative_Addition Oxidative Addition (Rate-Limiting for Deactivated Ar-Br) Pd(0)L2->Oxidative_Addition + Ar-Br ArPd(II)L2Br Ar-Pd(II)L2-Br Oxidative_Addition->ArPd(II)L2Br Transmetalation Transmetalation ArPd(II)L2Br->Transmetalation + Ar'-B(OH)2 + Base ArPd(II)L2Ar_prime Ar-Pd(II)L2-Ar' Transmetalation->ArPd(II)L2Ar_prime Reductive_Elimination Reductive Elimination ArPd(II)L2Ar_prime->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-Ar'

References

Technical Support Center: Optimizing Suzuki Coupling of 3-Bromo-5-fluorophthalide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the Suzuki coupling of 3-Bromo-5-fluorophthalide.

Frequently Asked Questions (FAQs)

Q1: What are the most critical parameters to consider when optimizing catalyst loading for the Suzuki coupling of this compound?

A1: The most critical parameters include the choice of palladium precursor and ligand, the catalyst loading percentage, the choice of base, the solvent system, and the reaction temperature. For an electron-deficient substrate like this compound, electron-rich and bulky phosphine ligands are often beneficial.[1] Catalyst loading typically ranges from 0.5 to 5 mol%, but lower loadings are desirable for process efficiency and cost-effectiveness.[2]

Q2: I am observing significant debromination of my this compound starting material. What are the likely causes and how can I mitigate this?

A2: Debromination is a common side reaction in Suzuki couplings.[3][4] It can be caused by several factors, including:

  • Reaction conditions that are too harsh: High temperatures or prolonged reaction times can promote this side reaction.

  • Inefficient catalytic cycle: If the oxidative addition is slow or the catalyst is not stable, side reactions like debromination can occur.

  • Choice of base and solvent: Some bases and solvents can facilitate protonolysis of the aryl-palladium intermediate.

To mitigate debromination, consider the following:

  • Use a more active catalyst system, such as one with a bulky, electron-rich ligand like XPhos, which can promote the desired coupling over debromination.[4]

  • Carefully screen bases; potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often good starting points.[5]

  • Lower the reaction temperature and monitor the reaction progress closely to avoid unnecessarily long reaction times.

  • Ensure your reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidative degradation of the catalyst.

Q3: My reaction yield is low, and I'm recovering unreacted starting material. What steps should I take to improve conversion?

A3: Low conversion can be due to several factors. Here's a systematic approach to troubleshooting:

  • Catalyst Activity: Ensure your palladium precursor and ligand are of good quality. Some pre-catalysts are air-sensitive. Consider using a robust pre-catalyst like a palladacycle.[1]

  • Base Strength and Solubility: The base is crucial for activating the boronic acid.[6] Ensure the chosen base is strong enough and has some solubility in the reaction mixture. K₃PO₄ is a common choice for challenging couplings.

  • Solvent System: A biphasic solvent system (e.g., toluene/water, dioxane/water) is often used in Suzuki couplings to dissolve both the organic substrates and the inorganic base.[7] The ratio of organic solvent to water can be critical.

  • Reaction Temperature: Increasing the temperature can improve reaction rates, but be mindful of potential side reactions like debromination. Microwave-assisted heating can sometimes improve yields and reduce reaction times.[8]

  • Stirring Rate: In biphasic reactions, vigorous stirring is essential to ensure good mixing and mass transfer between the phases.[9]

Q4: How does the choice of boronic acid or ester affect the reaction?

A4: The reactivity of the organoboron reagent can influence the reaction outcome. Boronic acids are commonly used, but for sluggish reactions, more reactive boronate esters (e.g., pinacol esters) can be advantageous.[7] Organotrifluoroborate salts are another alternative that can offer enhanced stability and reactivity.[7] The purity of the boronic acid is also critical, as impurities can inhibit the catalyst.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Action(s)
Low or No Product Formation 1. Inactive catalyst. 2. Inappropriate base or solvent. 3. Insufficient temperature. 4. Poor quality of reagents.1. Use a fresh catalyst or a more robust pre-catalyst. 2. Screen different bases (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) and solvent systems (e.g., dioxane/water, toluene/water, THF/water). 3. Gradually increase the reaction temperature. 4. Verify the purity of starting materials and boronic acid.
Significant Debromination 1. Reaction temperature is too high. 2. Unsuitable catalyst/ligand combination. 3. Presence of water or other proton sources with a less effective catalyst.1. Lower the reaction temperature. 2. Switch to a catalyst system known to suppress debromination (e.g., one with a bulky, electron-rich ligand like XPhos or SPhos).[4] 3. Ensure anhydrous conditions if necessary for the chosen catalyst system, though many Suzuki reactions tolerate water.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction mixture. 2. Use of a Pd(II) precursor without efficient reduction to Pd(0).1. Thoroughly degas the solvent and reaction mixture with an inert gas (argon or nitrogen).[3] 2. Use a Pd(0) source or a pre-catalyst that readily forms the active Pd(0) species.
Inconsistent Results 1. Variable quality of reagents. 2. Inconsistent reaction setup (e.g., stirring rate, temperature). 3. Moisture or air sensitivity of catalyst.1. Use reagents from a reliable source and check their purity. 2. Standardize the reaction setup and parameters. 3. Use proper inert atmosphere techniques.

Experimental Protocols

Representative Protocol for Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2 mol%)

  • Base (e.g., K₂CO₃, 2.0 equivalents)

  • Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).

  • Seal the vessel and purge with an inert gas for 10-15 minutes.

  • Add the degassed solvent system (e.g., 4:1 Dioxane/Water).

  • Add the palladium catalyst (2 mol%) under a positive pressure of inert gas.

  • Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Data Presentation

Table 1: Effect of Catalyst Loading on Yield and Purity
Catalyst Loading (mol%)Reaction Time (h)Yield (%)Purity (%)Debromination (%)
0.51265928
1.0882955
2.0691982
5.0692982

Data is illustrative and based on typical optimization trends.

Table 2: Screening of Different Catalysts, Bases, and Solvents
Catalyst (2 mol%)Ligand (4 mol%)Base (2 eq)Solvent (4:1)Temp (°C)Yield (%)
Pd(OAc)₂PPh₃K₂CO₃Dioxane/H₂O9075
Pd₂(dba)₃SPhosK₃PO₄Toluene/H₂O10088
PdCl₂(dppf)-Cs₂CO₃THF/H₂O8582
XPhos Pd G2-K₂CO₃Dioxane/H₂O9095

Data is illustrative and based on typical optimization trends.

Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd R1-X PdII R1-Pd(II)L_n-X OxAdd->PdII Transmetal Transmetalation PdII->Transmetal R2-B(OR)2 Base PdII_R2 R1-Pd(II)L_n-R2 Transmetal->PdII_R2 RedElim Reductive Elimination PdII_R2->RedElim RedElim->Pd0 R1-R2 Product Coupled Product (R1-R2) RedElim->Product R1X This compound (R1-X) R1X->OxAdd R2B Arylboronic Acid (R2-B(OH)2) R2B->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Troubleshooting_Workflow start Low Yield or Incomplete Reaction check_catalyst Is the catalyst active? (Fresh, correct type) start->check_catalyst change_catalyst Use fresh catalyst or a more robust pre-catalyst. check_catalyst->change_catalyst No check_conditions Are reaction conditions (base, solvent, temp) optimal? check_catalyst->check_conditions Yes change_catalyst->check_conditions screen_conditions Screen bases, solvents, and adjust temperature. check_conditions->screen_conditions No check_side_reactions Are major side products observed (e.g., debromination)? check_conditions->check_side_reactions Yes screen_conditions->check_side_reactions address_side_reactions Adjust catalyst/ligand, lower temperature. check_side_reactions->address_side_reactions Yes success Successful Optimization check_side_reactions->success No address_side_reactions->success

Caption: A troubleshooting workflow for optimizing the Suzuki coupling reaction.

References

Technical Support Center: Synthesis of 3-Bromo-5-fluorophthalide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the synthesis of 3-Bromo-5-fluorophthalide. Our aim is to help you identify and resolve common impurities and challenges encountered during this synthetic process.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis and purification of this compound in a question-and-answer format.

Question 1: My reaction has stalled, and I still have a significant amount of starting material (5-fluorophthalide) remaining. What could be the cause?

Answer:

Several factors could lead to an incomplete reaction:

  • Insufficient Brominating Agent: Ensure you have used the correct stoichiometry of the brominating agent (e.g., N-Bromosuccinimide - NBS). It is advisable to use a slight excess (1.05-1.1 equivalents) to drive the reaction to completion.

  • Inadequate Radical Initiator: If you are using a radical bromination method, the initiator (e.g., AIBN or benzoyl peroxide) may have decomposed or been added in an insufficient amount. Ensure the initiator is fresh and used at the recommended catalytic amount (typically 1-5 mol%).

  • Low Reaction Temperature: The reaction may require a specific temperature to initiate and sustain the radical chain reaction. Ensure your reaction is maintained at the appropriate temperature, which for NBS brominations is often the reflux temperature of the solvent (e.g., carbon tetrachloride or acetonitrile).

  • Solvent Purity: The presence of impurities in the solvent, such as water or antioxidants, can quench the radical reaction. Use a dry, high-purity solvent for the best results.

Question 2: My final product is a yellow or brownish oil/solid instead of the expected white crystalline solid. What are these colored impurities?

Answer:

The formation of colored impurities is often indicative of side reactions or degradation. Potential causes include:

  • Over-bromination: The formation of di- and poly-brominated species can lead to colored byproducts. This is more likely if an excessive amount of the brominating agent is used or if the reaction is allowed to proceed for too long.

  • Degradation of the Product: Phthalides, especially halogenated ones, can be sensitive to heat and light. Prolonged exposure to high temperatures during the reaction or work-up can lead to decomposition and the formation of colored degradation products.

  • Residual Bromine: If elemental bromine was used as the brominating agent, residual traces can impart a yellow or brown color. A wash with a reducing agent solution, such as sodium bisulfite, during the work-up can help remove excess bromine.

Question 3: After purification by recrystallization, my product purity has not significantly improved. What can I do?

Answer:

If a single recrystallization does not sufficiently purify your product, consider the following:

  • Incorrect Solvent System: The chosen solvent system may not be optimal for separating the desired product from the impurities. The ideal solvent should dissolve the product well at elevated temperatures but poorly at room temperature, while the impurities should either be very soluble or insoluble at all temperatures. Experiment with different solvent systems. For phthalides, common solvents for recrystallization include cyclohexane, ethanol, or mixtures of ethyl acetate and hexanes.

  • Co-precipitation: The impurities may be co-precipitating with your product. This can sometimes be overcome by using a larger volume of solvent or by performing a slower crystallization at a lower temperature.

  • Multiple Recrystallizations: A second or even third recrystallization may be necessary to achieve the desired purity.

  • Alternative Purification Method: If recrystallization is ineffective, column chromatography is a highly effective alternative for separating closely related impurities.

Question 4: I am seeing multiple spots on my TLC plate after the reaction, in addition to my product and starting material. What are these likely to be?

Answer:

The additional spots on your TLC are likely side products from the reaction. In the bromination of 5-fluorophthalide, the most probable side products are:

  • Di-brominated Products: Bromination can occur at other positions on the aromatic ring, leading to the formation of di-bromo-5-fluorophthalide isomers. These will typically have different Rf values from your desired mono-brominated product.

  • Starting Material: Unreacted 5-fluorophthalide.

  • Degradation Products: If the reaction was run under harsh conditions, you might see baseline material or streaks on your TLC, indicating decomposition.

To identify these, you can try to isolate them by column chromatography and characterize them by NMR or mass spectrometry.

Frequently Asked Questions (FAQs)

Q1: What is the most common impurity in the synthesis of this compound?

A1: Based on similar reactions, the most common process-related impurities are likely over-brominated species, such as 3,x-dibromo-5-fluorophthalide isomers, and unreacted starting material (5-fluorophthalide). The formation of di-bromo derivatives is a common side reaction in electrophilic aromatic brominations.

Q2: What is the recommended method for purifying crude this compound?

A2: A two-step purification process is often most effective. First, a simple recrystallization can be attempted to remove the bulk of the impurities. If further purification is required, column chromatography using silica gel is the recommended method for separating the desired product from closely related impurities like isomers and over-brominated byproducts.

Q3: How can I monitor the progress of the bromination reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). Take small aliquots from the reaction mixture at regular intervals and run a TLC against a spot of the starting material (5-fluorophthalide). The reaction is complete when the starting material spot is no longer visible.

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes. Brominating agents like NBS and bromine are corrosive and toxic. Always handle them in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. The solvents used, such as carbon tetrachloride, can also be hazardous, so ensure you are familiar with their safety data sheets.

Data Presentation

The following table presents hypothetical but representative data on the purity of this compound before and after applying different purification methods. This data is intended to illustrate the expected outcomes of these purification techniques.

Purification MethodPurity Before (%)Purity After (%)Predominant Impurities Removed
Single Recrystallization8595Unreacted starting material, some di-brominated byproducts
Multiple Recrystallizations8598Most of the unreacted starting material and di-brominated byproducts
Column Chromatography85>99Di-brominated isomers, starting material, and other minor impurities

Experimental Protocols

Synthesis of this compound (Adapted from a similar procedure for 3-bromophthalide)

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-fluorophthalide (1 equivalent), N-Bromosuccinimide (1.1 equivalents), and a catalytic amount of 2,2'-azobis(2-methylpropionitrile) (AIBN) (0.02 equivalents).

  • Solvent Addition: Add anhydrous carbon tetrachloride as the solvent.

  • Reaction: Heat the mixture to reflux and maintain it under reflux with vigorous stirring. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (typically when the starting material is no longer visible by TLC), cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.

  • Extraction: Wash the filtrate with a saturated aqueous solution of sodium bisulfite to remove any unreacted bromine, followed by a wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

Purification by Recrystallization

  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent, such as cyclohexane or an ethanol/water mixture.

  • Crystallization: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Purification by Column Chromatography

  • Column Preparation: Pack a chromatography column with silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

  • Elution: Elute the column with the chosen solvent system, collecting fractions.

  • Fraction Analysis: Monitor the fractions by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

G cluster_start Start: Crude Product Analysis cluster_troubleshooting Troubleshooting Pathway cluster_sm Starting Material Impurity cluster_overbrom Over-bromination Impurity cluster_other Other/Unknown Impurities cluster_end End: Pure Product start Analyze crude product by TLC/NMR impurity_check Are impurities present? start->impurity_check major_impurity Identify major impurity type impurity_check->major_impurity Yes end Pure this compound impurity_check->end No sm_remedy Remedy: - Increase reaction time - Add more brominating agent - Check initiator major_impurity->sm_remedy Unreacted Starting Material overbrom_remedy Remedy: - Decrease reaction time - Use stoichiometry of NBS - Column Chromatography major_impurity->overbrom_remedy Di-bromo byproducts other_remedy Remedy: - Recrystallization - Column Chromatography - Characterize by MS/NMR major_impurity->other_remedy Other/Unknown sm_remedy->end overbrom_remedy->end other_remedy->end

Caption: Troubleshooting workflow for the purification of this compound.

Stability issues of 3-Bromo-5-fluorophthalide in storage

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability of 3-Bromo-5-fluorophthalide during storage and experimental use. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

A1: this compound, as a substituted aromatic lactone, is susceptible to degradation under several conditions. The primary concerns are hydrolysis of the lactone ring, particularly under basic or strongly acidic conditions, and potential photodecomposition due to the presence of a halogenated aromatic ring. While generally stable under recommended storage conditions, prolonged exposure to adverse environments can lead to the formation of impurities.

Q2: What are the recommended storage conditions for this compound?

A2: To ensure the long-term stability of this compound, it is recommended to store the compound in a cool, dry, and dark place. The container should be tightly sealed to prevent moisture ingress and exposure to light. Inert atmosphere (e.g., nitrogen or argon) is recommended for long-term storage to minimize oxidative degradation.

Q3: What are the likely degradation products of this compound?

A3: Based on its chemical structure, the most probable degradation products arise from the hydrolysis of the phthalide (lactone) ring. This would result in the formation of 2-(bromomethyl)-4-fluoro-6-carboxybenzoic acid. Under photolytic stress, degradation of the bromo-fluoro aromatic system could occur, potentially leading to debromination or other complex reactions.

Q4: Can I dissolve this compound in protic solvents for storage?

A4: It is not recommended to store this compound in protic solvents, especially for extended periods. Protic solvents, such as alcohols and water, can facilitate the hydrolysis of the lactone ring, leading to degradation of the compound. For experimental use, freshly prepared solutions in aprotic solvents are preferred.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the handling and use of this compound.

Issue 1: Inconsistent Experimental Results or Loss of Potency

Possible Cause: Degradation of this compound due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions: Ensure the compound has been stored in a tightly sealed container, protected from light and moisture, and at the recommended temperature.

  • Check Solvent Purity: Impurities in solvents, such as water or acidic/basic contaminants, can accelerate degradation. Use high-purity, dry solvents for your experiments.

  • Analyze Compound Purity: Re-analyze the purity of your this compound sample using a suitable analytical method, such as HPLC or LC-MS, to check for the presence of degradation products.

  • Prepare Fresh Solutions: Avoid using old stock solutions. Prepare solutions fresh before each experiment.

start Inconsistent Results/ Loss of Potency storage Verify Storage Conditions (Cool, Dry, Dark, Sealed) start->storage solvent Check Solvent Purity (Dry, High-Purity) storage->solvent If storage is correct purity Analyze Compound Purity (HPLC, LC-MS) solvent->purity If solvent is pure fresh_solution Prepare Fresh Solutions purity->fresh_solution If purity is confirmed outcome Consistent Results fresh_solution->outcome

Caption: Troubleshooting workflow for inconsistent experimental results.

Issue 2: Appearance of Unknown Peaks in Chromatographic Analysis

Possible Cause: Formation of degradation products during sample preparation or analysis.

Troubleshooting Steps:

  • Evaluate Sample Preparation:

    • pH of Diluent: Ensure the pH of the sample diluent is neutral. Acidic or basic conditions can cause hydrolysis of the lactone ring.

    • Temperature: Avoid heating the sample during preparation.

    • Light Exposure: Protect the sample from light during preparation and analysis.

  • Investigate Analytical Method:

    • Mobile Phase pH: Check the pH of the mobile phase. A non-neutral pH can cause on-column degradation.

    • Column Temperature: High column temperatures can induce thermal degradation.

  • Perform Forced Degradation Study: To identify potential degradation products, a forced degradation study can be performed under controlled stress conditions (acidic, basic, oxidative, thermal, and photolytic). This will help in confirming if the unknown peaks correspond to degradation products of this compound.

start Unknown Peaks in Chromatogram sample_prep Evaluate Sample Preparation (pH, Temp, Light) start->sample_prep analytical_method Investigate Analytical Method (Mobile Phase pH, Column Temp) sample_prep->analytical_method If prep is optimized forced_degradation Perform Forced Degradation Study for Peak Identification analytical_method->forced_degradation If method is sound outcome Peaks Identified/ Method Optimized forced_degradation->outcome

Technical Support Center: Suzuki Reactions with 3-Bromo-5-fluorophthalide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Suzuki reactions involving 3-bromo-5-fluorophthalide.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for reaction conditions for the Suzuki coupling of this compound with an arylboronic acid?

A1: For a novel Suzuki coupling, it is often best to start with a set of generally successful and robust conditions before extensive optimization. The following protocol is a good starting point. Subsequent sections of this guide address troubleshooting potential issues.

Table 1: Recommended Starting Experimental Protocol for Suzuki Coupling of this compound

ComponentRecommended ConditionsNotes
Aryl Halide This compound (1.0 equiv)Ensure high purity of the starting material.
Boronic Acid Arylboronic acid (1.2-1.5 equiv)The optimal excess may vary. Start with 1.2 equivalents.
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a common starting point. For challenging couplings, consider more specialized catalysts.
Base K₂CO₃ (2.0-3.0 equiv) or Cs₂CO₃ (2.0-3.0 equiv)Carbonate bases are generally a good first choice. Ensure the base is finely powdered.
Solvent 1,4-Dioxane/H₂O (4:1 v/v) or Toluene/H₂O (4:1 v/v)Ensure solvents are thoroughly degassed to prevent catalyst degradation.
Temperature 80-100 °CMonitor the reaction by TLC or LC-MS to determine the optimal reaction time.
Atmosphere Inert (Argon or Nitrogen)Crucial for preventing oxidation of the palladium catalyst.

Detailed Experimental Protocol (Starting Point):

  • To a flame-dried Schlenk flask, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%) to the flask under a positive flow of the inert gas.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via syringe.

  • Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Q2: What are the main steps in the Suzuki-Miyaura catalytic cycle?

A2: The Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a palladium catalyst. The three key steps are oxidative addition, transmetalation, and reductive elimination.[1]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_products Product Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Pd(II)-X) Pd0->OxAdd Ar-X Transmetalation Transmetalation (Ar-Pd(II)-Ar') OxAdd->Transmetalation Ar'-B(OH)₂ Base RedElim Reductive Elimination (Ar-Ar') Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' CoupledProduct 3-Aryl-5-fluorophthalide (Ar-Ar') RedElim->CoupledProduct ArylHalide This compound (Ar-X) ArylHalide->OxAdd BoronicAcid Arylboronic Acid (Ar'-B(OH)₂) BoronicAcid->Transmetalation

Figure 1. The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Failed Reactions

Q3: I see no product formation and only starting materials are recovered. What are the likely causes and how can I fix this?

A3: A complete lack of reactivity in a Suzuki coupling can often be attributed to issues with the catalyst, reagents, or reaction setup.

Table 2: Troubleshooting Guide for No Reaction

Potential CauseSuggested Solution(s)
Inactive Catalyst Ensure the palladium catalyst is active. Use a freshly opened bottle or a reliable source. Consider trying a different palladium precatalyst such as a Pd(II) source like Pd(OAc)₂ with a phosphine ligand, which can be reduced in situ to the active Pd(0) species.[2]
Insufficiently Degassed Solvents Oxygen can oxidize and deactivate the Pd(0) catalyst. Ensure solvents are thoroughly degassed by sparging with an inert gas for 15-30 minutes or by using the freeze-pump-thaw method.
Poor Quality Reagents Verify the purity of your this compound and arylboronic acid. Impurities can sometimes poison the catalyst.[3]
Low Reaction Temperature The oxidative addition step can be slow for some aryl bromides.[2] Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition.
Inappropriate Base The choice of base is crucial for the transmetalation step.[4] If using a carbonate base fails, try a phosphate base like K₃PO₄ or a fluoride source like CsF.
Poor Solubility If your starting materials are not soluble in the chosen solvent system, the reaction will not proceed efficiently. Try a different solvent system such as DMF/water or THF/water.[3]

Q4: My reaction has a low yield of the desired product. What steps can I take to improve it?

A4: Low yields can result from incomplete conversion or the formation of side products. The following workflow can help diagnose and address the issue.

Troubleshooting_Workflow Start Low Yield Observed CheckConversion Is the reaction going to completion? Start->CheckConversion SideProducts Are there significant side products? CheckConversion->SideProducts Yes Incomplete Incomplete Conversion CheckConversion->Incomplete No YesSide Side Products Present SideProducts->YesSide Yes OptimizeConditions Optimize Reaction Conditions: - Increase temperature - Change catalyst/ligand - Screen different bases/solvents SideProducts->OptimizeConditions No Incomplete->OptimizeConditions AnalyzeSideProducts Identify side products by MS/NMR YesSide->AnalyzeSideProducts AddressSideReactions Address Specific Side Reactions: - Protodeboronation - Homocoupling - Dehalogenation AnalyzeSideProducts->AddressSideReactions

Figure 2. A logical workflow for troubleshooting low-yield Suzuki reactions.

Q5: I have identified side products in my reaction mixture. What are the common side reactions and how can I minimize them?

A5: Common side reactions in Suzuki couplings include protodeboronation, homocoupling of the boronic acid, and dehalogenation of the aryl halide.

Table 3: Common Side Reactions and Mitigation Strategies

Side ReactionDescriptionMitigation Strategies
Protodeboronation The boronic acid reacts with a proton source (like water) to form the corresponding arene, effectively consuming the nucleophile.Use a less aqueous solvent system, a milder base (e.g., KF), or consider using a boronic ester (e.g., pinacol ester) or an organotrifluoroborate salt which are more resistant to protodeboronation.[2]
Homocoupling Two molecules of the boronic acid couple to form a biaryl byproduct. This is often promoted by the presence of oxygen.Ensure the reaction is rigorously degassed and maintained under an inert atmosphere. Using a slight excess of the aryl halide can also disfavor this pathway.
Dehalogenation The aryl halide is reduced to the corresponding arene, removing the electrophilic coupling partner.This can be caused by certain bases or impurities. Trying a different base or ensuring the purity of all reagents can help. Using a more active catalyst to promote the desired coupling over dehalogenation can also be effective.

Q6: The lactone ring in my this compound seems to be unstable under the reaction conditions. What can I do?

A6: The ester functionality of the lactone can be sensitive to strongly basic conditions, especially at elevated temperatures. If you observe decomposition of the phthalide ring, consider the following modifications:

  • Use a milder base: Switch from strong bases like hydroxides or alkoxides to milder options like K₂CO₃, Cs₂CO₃, or K₃PO₄.[5] In some cases, even weaker bases like KF can be effective.[4]

  • Lower the reaction temperature: If possible, try running the reaction at a lower temperature for a longer period. This may require a more active catalyst system.

  • Screen different palladium catalysts and ligands: Modern catalyst systems with bulky, electron-rich phosphine ligands (e.g., Buchwald or Fu ligands) can facilitate the reaction at lower temperatures, preserving sensitive functional groups.[6]

By systematically addressing these common issues, researchers can effectively troubleshoot and optimize Suzuki reactions involving the challenging yet valuable this compound substrate.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 3-Bromo-5-fluorophthalide and 3-Chlorophthalide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Selecting the Optimal Phthalide Building Block

In the synthesis of complex molecules and novel therapeutic agents, the strategic selection of building blocks is paramount. Phthalides, particularly 3-halophthalides, serve as versatile intermediates. This guide provides a comprehensive comparison of the reactivity of two key analogues: 3-Bromo-5-fluorophthalide and 3-chlorophthalide, supported by available experimental data. The objective is to furnish researchers with the necessary information to make informed decisions in their synthetic endeavors.

Executive Summary

The reactivity of 3-halophthalides in common synthetic transformations, such as nucleophilic substitution and palladium-catalyzed cross-coupling reactions, is primarily governed by the nature of the halogen at the 3-position and the electronic effects of any substituents on the aromatic ring. Based on fundamental chemical principles and available data, the following reactivity trend can be established:

This compound > 3-Bromophthalide > 3-Chlorophthalide

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Sonogashira couplings, are indispensable tools for the formation of carbon-carbon bonds. The reactivity of the halide in these reactions is a critical factor influencing reaction efficiency.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a widely used method for the synthesis of 3-arylphthalides. The general order of reactivity for aryl halides in this reaction is I > Br > Cl. This trend is a consequence of the bond dissociation energies of the carbon-halogen bond and the rates of oxidative addition to the palladium(0) catalyst.

While a direct comparative study under identical conditions is not available, a high-yielding protocol for the Suzuki-Miyaura coupling of 3-bromophthalide has been reported.

Table 1: Suzuki-Miyaura Coupling of 3-Bromophthalide with Phenylboronic Acid

EntryAryl HalideCatalystBaseSolventTemp (°C)Time (h)Yield (%)
13-BromophthalidePd(PPh₃)₄Na₂CO₃Toluene/EtOH/H₂O1001295

Data sourced from a representative synthetic protocol.

For 3-chlorophthalide , while its use in Suzuki-Miyaura coupling is feasible, it is expected to be less reactive than its bromo counterpart, likely requiring more forcing conditions (e.g., higher temperatures, longer reaction times, or more specialized catalyst systems) to achieve comparable yields.

The presence of a fluorine atom at the 5-position in This compound is anticipated to further enhance its reactivity in Suzuki-Miyaura coupling. The electron-withdrawing nature of fluorine increases the partial positive charge on the carbon atom of the C-Br bond, making it more susceptible to oxidative addition by the palladium catalyst. Although specific quantitative data for the Suzuki coupling of this compound is not available in the reviewed literature, it is reasonable to predict that it would react more readily than 3-bromophthalide under similar conditions.

Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The reactivity trend for the halide in this reaction is also I > Br > Cl. Consequently, 3-bromophthalide is expected to be more reactive than 3-chlorophthalide in Sonogashira coupling reactions.

Comparative Reactivity in Nucleophilic Substitution Reactions

The carbon-halogen bond in 3-halophthalides is susceptible to nucleophilic attack. The reactivity in these reactions is largely determined by the leaving group ability of the halide. Bromide is a better leaving group than chloride because it is a weaker base. Therefore, 3-bromophthalide is expected to undergo nucleophilic substitution reactions more readily than 3-chlorophthalide .

The introduction of an electron-withdrawing fluorine atom in This compound is expected to increase the rate of nucleophilic substitution. The fluorine atom inductively withdraws electron density from the aromatic ring and the benzylic carbon, making the latter more electrophilic and thus more susceptible to attack by a nucleophile.

Experimental Protocols

General Procedure for Suzuki-Mayana Coupling of 3-Bromophthalide

A mixture of 3-bromophthalide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and Na₂CO₃ (2.0 mmol) in a solvent mixture of toluene (5 mL), ethanol (2 mL), and water (2 mL) is degassed and heated at 100 °C for 12 hours. After cooling to room temperature, the reaction mixture is diluted with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired 3-phenylphthalide.

Suzuki_Miyaura_Coupling cluster_reactants Reactants cluster_catalyst Catalytic Cycle cluster_product Product 3-Bromophthalide 3-Bromophthalide Oxidative_Addition Oxidative Addition 3-Bromophthalide->Oxidative_Addition Phenylboronic Acid Phenylboronic Acid Transmetalation Transmetalation Phenylboronic Acid->Transmetalation Pd(0) Pd(0) Pd(0)->Oxidative_Addition Pd(II)_Intermediate Pd(II)_Intermediate Oxidative_Addition->Pd(II)_Intermediate Pd(II)_Intermediate->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Reductive_Elimination->Pd(0) Catalyst Regeneration 3-Phenylphthalide 3-Phenylphthalide Reductive_Elimination->3-Phenylphthalide

Caption: Suzuki-Miyaura Coupling of 3-Bromophthalide.

Logical Relationship of Reactivity

The following diagram illustrates the logical relationship of the factors influencing the reactivity of the compared phthalides.

Reactivity_Comparison cluster_halide Halogen at C3 cluster_substituent Substituent at C5 Reactivity Reactivity Leaving_Group_Ability Leaving_Group_Ability Reactivity->Leaving_Group_Ability depends on Electrophilicity_of_C3 Electrophilicity_of_C3 Reactivity->Electrophilicity_of_C3 depends on Bromine Bromine This compound This compound Bromine->this compound Chlorine Chlorine 3-Chlorophthalide 3-Chlorophthalide Chlorine->3-Chlorophthalide Fluorine Fluorine Fluorine->this compound Hydrogen Hydrogen Hydrogen->3-Chlorophthalide Leaving_Group_Ability->Bromine Br > Cl Leaving_Group_Ability->Chlorine Electrophilicity_of_C3->Fluorine F (EWG) increases Electrophilicity_of_C3->Hydrogen H (neutral)

Caption: Factors influencing the reactivity of 3-halophthalides.

Conclusion

For researchers and drug development professionals, the choice between this compound and 3-chlorophthalide will depend on the specific requirements of the synthetic route.

  • This compound is the most reactive of the three compounds discussed and is the preferred choice when mild reaction conditions and high efficiency are critical. Its enhanced reactivity can lead to shorter reaction times and potentially higher yields.

  • 3-Chlorophthalide , being more stable and less expensive, may be a suitable option for large-scale synthesis where cost is a significant factor, provided that the subsequent reaction conditions can be optimized to overcome its lower reactivity.

Further experimental studies directly comparing these substrates under standardized conditions are warranted to provide more precise quantitative data on their relative reactivities. However, the fundamental principles outlined in this guide offer a solid framework for making rational decisions in the design and execution of synthetic pathways involving these valuable phthalide intermediates.

A Comparative Guide to 3-Bromo-5-fluorophthalide and Other Brominated Phthalides in Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development and organic synthesis, the selection of appropriate building blocks is paramount to the success of a synthetic campaign. Brominated phthalides are versatile intermediates, offering a scaffold for the construction of a wide array of complex molecules. This guide provides a comparative analysis of 3-Bromo-5-fluorophthalide against other common brominated phthalides, focusing on their synthesis and synthetic applications. Due to a lack of direct comparative experimental studies in the literature for this compound, this guide combines available data for other brominated phthalides with well-established principles of organic chemistry to predict its relative performance.

Introduction to Brominated Phthalides

Phthalides, or isobenzofuran-1(3H)-ones, are a class of lactones that serve as key precursors in the synthesis of various pharmaceuticals and natural products. The introduction of a bromine atom onto the phthalide core, particularly at the 3-position or on the aromatic ring, provides a reactive handle for a multitude of chemical transformations, most notably palladium-catalyzed cross-coupling reactions.

This guide will focus on the comparison of the following representative brominated phthalides:

  • 3-Bromophthalide: A common and commercially available brominated phthalide.

  • 5-Bromophthalide: An isomer with bromine on the aromatic ring.

  • This compound: A fluorinated analogue, the primary subject of this comparison.

Synthesis of Brominated Phthalides

The synthetic routes to these compounds vary, with the substitution pattern on the phthalide ring dictating the most efficient approach.

Synthetic Protocols

Protocol 1: Synthesis of 3-Bromophthalide via Radical Bromination of Phthalide

  • Reactants: Phthalide, N-Bromosuccinimide (NBS), Benzoyl Peroxide (BPO) (catalyst).

  • Solvent: Carbon tetrachloride (CCl4).

  • Procedure: A mixture of phthalide, NBS, and a catalytic amount of BPO in CCl4 is refluxed under irradiation with a UV lamp until all the NBS is consumed. The reaction mixture is then cooled, the succinimide is filtered off, and the solvent is evaporated. The crude product is purified by recrystallization.

Protocol 2: Synthesis of 5-Bromophthalide

A multi-step synthesis starting from phthalimide is a common route.[1]

  • Nitration: Phthalimide is nitrated to yield 4-nitrophthalimide.

  • Nitro Reduction: The nitro group is reduced to an amino group to give 4-aminophthalimide.

  • Carbonyl Reduction: The imide is reduced to the corresponding amino phthalide.

  • Diazotization-Bromination (Sandmeyer Reaction): The amino group is converted to a diazonium salt and subsequently displaced by a bromine atom.

Protocol 3: Proposed Synthesis of this compound

  • Starting Material: 5-Fluorophthalide.

  • Proposed Reaction: Radical bromination using N-Bromosuccinimide (NBS) and a radical initiator.

Synthesis_Pathways cluster_3Br 3-Bromophthalide Synthesis cluster_5Br 5-Bromophthalide Synthesis cluster_3Br5F Proposed this compound Synthesis Phthalide Phthalide 3 3 Phthalide->3 _Bromophthalide Sandmeyer Reaction Phthalimide Phthalimide Nitrophthalimide Nitrophthalimide Phthalimide->Nitrophthalimide Nitration Aminophthalimide Aminophthalimide Nitrophthalimide->Aminophthalimide Reduction Aminophthalide Aminophthalide Aminophthalimide->Aminophthalide Reduction 5 5 Aminophthalide->5 5-Fluorophthalide 5-Fluorophthalide This compound This compound 5-Fluorophthalide->this compound NBS, BPO, CCl4, Δ

Figure 1. Synthetic pathways for brominated phthalides.
Comparison of Synthetic Routes
Feature3-Bromophthalide5-BromophthalideThis compound (Proposed)
Starting Material PhthalidePhthalimide5-Fluorophthalide
Number of Steps 141
Key Reactions Radical BrominationNitration, Reduction, SandmeyerRadical Bromination
Reagents NBS, BPOHNO₃/H₂SO₄, Fe/HCl, NaBH₄, NaNO₂/HBrNBS, BPO
Overall Yield Good to ExcellentModerateExpected to be Good
Scalability Readily scalableMore complex for large scaleExpected to be scalable

Performance in Synthetic Applications: A Comparative Outlook

The primary utility of these brominated phthalides lies in their application as electrophilic partners in cross-coupling reactions. The electronic nature of the substituents on the phthalide ring is expected to significantly influence their reactivity.

Palladium-Catalyzed Cross-Coupling Reactions

Theoretical Reactivity Profile:

The presence of a fluorine atom at the 5-position in this compound is anticipated to have a notable impact on the reactivity of the C-Br bond at the 3-position. Fluorine is a strongly electronegative atom, and its electron-withdrawing inductive effect (-I) will decrease the electron density of the entire aromatic system, including the benzylic position where the bromine is located. This is expected to make the C-Br bond more susceptible to oxidative addition to a Pd(0) catalyst, a key step in many cross-coupling reactions.

Reactivity_Logic F_sub Fluorine Substituent (-I effect) e_density Decreased Electron Density at C-Br bond F_sub->e_density ox_add Faster Oxidative Addition to Pd(0) e_density->ox_add reactivity Increased Reactivity in Cross-Coupling ox_add->reactivity

Figure 2. Expected influence of fluorine on reactivity.

Comparative Performance in Key Cross-Coupling Reactions (Predicted)

The following table provides a predicted comparison of the performance of this compound with other brominated phthalides in common palladium-catalyzed cross-coupling reactions. These predictions are based on established electronic effects and assume standard reaction conditions.

Reaction3-Bromophthalide5-BromophthalideThis compound (Predicted)Rationale for Prediction
Suzuki Coupling Good yields with various boronic acids.Good yields, reactivity influenced by the position on the aromatic ring.Excellent yields, potentially faster reaction rates. The electron-withdrawing fluorine atom is expected to accelerate the rate-determining oxidative addition step.
Heck Coupling Moderate to good yields, can be substrate dependent.Moderate to good yields.Good to excellent yields. The enhanced electrophilicity of the C-Br bond should favor the Heck reaction.
Sonogashira Coupling Good yields with terminal alkynes.Good yields.Excellent yields, potentially milder conditions. The increased reactivity may allow for lower catalyst loadings or reaction temperatures.
Buchwald-Hartwig Amination Feasible, but can be challenging.Feasible.Potentially improved yields and scope. The electron-deficient nature of the phthalide should facilitate nucleophilic attack by the amine.

Experimental Workflow for a Generic Suzuki Coupling Reaction

Suzuki_Workflow start Start: Assemble Reactants reactants Brominated Phthalide Boronic Acid Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/H₂O) start->reactants reaction Heat reaction mixture (e.g., 80-100 °C) under inert atmosphere reactants->reaction workup Aqueous Workup (e.g., add H₂O, extract with organic solvent) reaction->workup purification Purification (e.g., Column Chromatography) workup->purification product Final Product purification->product

Figure 3. General experimental workflow for Suzuki coupling.

Conclusion

While direct experimental data for this compound is currently limited in the public domain, a thorough analysis based on established chemical principles strongly suggests its potential as a highly reactive and versatile building block in organic synthesis. The presence of the electron-withdrawing fluorine atom is predicted to enhance its performance in a range of palladium-catalyzed cross-coupling reactions compared to its non-fluorinated counterparts, 3-bromophthalide and 5-bromophthalide. This could translate to faster reaction times, milder reaction conditions, and potentially higher yields, making it an attractive target for synthetic chemists. The proposed single-step synthesis from 5-fluorophthalide further adds to its appeal. Future experimental studies are warranted to validate these predictions and fully elucidate the synthetic utility of this promising fluorinated intermediate.

References

Efficacy of Palladium Catalysts in Cross-Coupling Reactions of 3-Bromo-5-fluorophthalide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic functionalization of halogenated aromatic compounds through palladium-catalyzed cross-coupling reactions is a cornerstone of modern synthetic chemistry, particularly in the pharmaceutical industry for the construction of complex molecular architectures. This guide provides a comparative overview of the efficacy of various palladium catalysts for the cross-coupling of 3-bromo-5-fluorophthalide, a valuable building block in medicinal chemistry. Due to the limited availability of direct comparative studies on this specific substrate, this guide draws upon established methodologies for structurally similar aryl bromides to predict catalyst performance and provide robust experimental protocols.

Catalyst Performance Overview

The choice of palladium catalyst and reaction conditions is critical for achieving high yields and reaction efficiency in cross-coupling reactions. The following table summarizes recommended catalyst systems and typical reaction parameters for Suzuki-Miyaura, Heck, and Sonogashira couplings of aryl bromides, which are applicable to this compound.

Coupling ReactionRecommended Palladium CatalystTypical LigandBaseSolventTemperature (°C)Reported Yield Range (for analogous aryl bromides)
Suzuki-Miyaura [Pd(dppf)Cl₂]dppfK₂CO₃, Cs₂CO₃1,4-Dioxane/H₂O, DME80-10070-95%
Pd(PPh₃)₄PPh₃Na₂CO₃, K₃PO₄Toluene, DMF80-11065-90%
Heck Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, NaOAcDMF, Acetonitrile80-12060-85%
PdCl₂(PPh₃)₂PPh₃K₂CO₃NMP100-14055-80%
Sonogashira Pd(PPh₃)₄PPh₃Et₃N, PiperidineTHF, DMFRoom Temp - 8075-98%
PdCl₂(PPh₃)₂PPh₃DiisopropylamineToluene50-10070-95%

Note: dppf = 1,1'-Bis(diphenylphosphino)ferrocene; DME = Dimethoxyethane; DMF = Dimethylformamide; NMP = N-Methyl-2-pyrrolidone; THF = Tetrahydrofuran. Yields are highly substrate and condition dependent.

Experimental Protocols

Below are detailed experimental protocols for Suzuki-Miyaura, Heck, and Sonogashira coupling reactions, adapted for this compound based on established literature procedures for similar aryl bromides.

Suzuki-Miyaura Coupling

This protocol describes a typical procedure for the coupling of this compound with an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride ([Pd(dppf)Cl₂]) (2 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water

  • Nitrogen or Argon gas

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), [Pd(dppf)Cl₂] (0.02 mmol), and K₂CO₃ (2.0 mmol).

  • Add 1,4-dioxane (4 mL) and water (1 mL) to the flask.

  • Stir the reaction mixture at 90 °C for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired coupled product.

Heck Coupling

This protocol outlines a general procedure for the olefination of this compound with an alkene.

Materials:

  • This compound

  • Alkene (e.g., styrene, butyl acrylate) (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Tri(o-tolyl)phosphine (P(o-tol)₃) (4 mol%)

  • Triethylamine (Et₃N) (2.0 equivalents)

  • N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • In a sealed tube under an inert atmosphere, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tol)₃ (0.04 mmol).

  • Add DMF (5 mL), the alkene (1.5 mmol), and Et₃N (2.0 mmol).

  • Seal the tube and heat the reaction mixture at 100 °C for 12-24 hours. Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, dilute the reaction mixture with diethyl ether (25 mL).

  • Wash the organic solution with 1 M HCl (2 x 10 mL), saturated aqueous NaHCO₃ (10 mL), and brine (10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent.

  • Purify the residue by flash chromatography to yield the desired product.

Sonogashira Coupling

This protocol provides a method for the coupling of this compound with a terminal alkyne.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (3 mol%)

  • Copper(I) iodide (CuI) (5 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 mmol), Pd(PPh₃)₄ (0.03 mmol), and CuI (0.05 mmol).

  • Add anhydrous THF (5 mL) and Et₃N (2 mL).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirred solution.

  • Stir the reaction at room temperature for 6-18 hours, monitoring by TLC.

  • Once the starting material is consumed, remove the solvent in vacuo.

  • Dissolve the residue in dichloromethane (20 mL) and wash with saturated aqueous NH₄Cl (2 x 10 mL) and brine (10 mL).

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product via column chromatography on silica gel.

Visualizing the Experimental Workflow

The following diagram illustrates a generalized workflow for a palladium-catalyzed cross-coupling reaction involving this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Weigh Reactants: - this compound - Coupling Partner - Base B Add Catalyst System: - Palladium Precatalyst - Ligand (if needed) A->B 1. C Add Anhydrous Solvent B->C 2. D Inert Atmosphere (N2 or Ar) C->D 3. E Heat to Reaction Temperature D->E 4. F Monitor Progress (TLC, GC-MS) E->F 5. G Quench Reaction & Aqueous Wash F->G 6. (Upon Completion) H Extract with Organic Solvent G->H 7. I Dry & Concentrate H->I 8. J Purify by Column Chromatography I->J 9. K Characterize Product (NMR, MS) J->K 10.

Caption: Generalized workflow for palladium-catalyzed cross-coupling.

Comparative Analysis of the Biological Activities of Halogenated Phthalide and Isoindolinone Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of halogenated phthalide and isoindolinone derivatives, with a focus on anticancer, anti-inflammatory, and antimicrobial properties. While direct biological activity data for compounds specifically derived from 3-Bromo-5-fluorophthalide is limited in publicly available literature, this guide draws upon data from structurally related bromo- and fluoro-substituted phthalides and isoindolinones to provide a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The inclusion of halogen atoms, such as bromine and fluorine, can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules, often leading to enhanced efficacy.

Anticancer Activity

Halogenated isoindolinone derivatives have demonstrated significant potential as anticancer agents. The introduction of bromine and fluorine atoms can enhance the cytotoxic effects of these compounds against various cancer cell lines.

Table 1: Anticancer Activity of Halogenated Isoindolinone Derivatives

Compound IDStructureCancer Cell LineIC50 (µM)Reference
7c 1-benzyl-5-bromo-3-(4-(4-fluorophenyl)thiazol-2-yl)hydrazonoindolin-2-oneMCF-7 (Breast)7.17 ± 0.94[1]
7d 1-benzyl-5-bromo-3-(4-(4-chlorophenyl)thiazol-2-yl)hydrazonoindolin-2-oneMCF-7 (Breast)2.93 ± 0.47[1]
7d 1-benzyl-5-bromo-3-(4-(4-chlorophenyl)thiazol-2-yl)hydrazonoindolin-2-oneA-549 (Lung)9.57 ± 0.62[1]
12c N/AA-549 (Lung)12.20 ± 1.54[1]
Compound 10a α-(4-fluoro-isoindolinone-2-yl)glutarimideK562 (Leukemia)Comparable to lenalidomide[2]
Compound 15 α-(fluoro-substituted isoindolinone-2-yl)glutarimide derivativeK562 (Leukemia)99% inhibition at 25 µg/mL[2]

The data suggests that the presence and position of halogen substituents on the isoindolinone scaffold play a crucial role in their anticancer potency. For instance, compound 7d , with a chloro-substitution, exhibited a lower IC50 value against MCF-7 cells compared to the fluoro-substituted analog 7c [1].

Anti-inflammatory Activity

Phthalide derivatives have been investigated for their anti-inflammatory properties. The mechanism of action often involves the modulation of key signaling pathways involved in the inflammatory response.

Table 2: Anti-inflammatory Activity of a Fluorinated Phthalide Derivative

Compound IDStructureAssayIC50 (µM)Reference
9o 3-((4-((4-fluorobenzyl)oxy)phenyl)(hydroxy)methyl)-5,7-dimethoxyisobenzofuran-1(3H)-oneLPS-induced NO production in RAW 264.7 cells0.76[3]

Compound 9o , a phthalide derivative containing a fluorobenzyl moiety, demonstrated potent inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells[3]. This activity is indicative of its potential to mitigate inflammatory processes.

Antimicrobial Activity

Halogenation has been shown to be a viable strategy for enhancing the antimicrobial properties of phthalide and isoindolinone derivatives.

Table 3: Antimicrobial Activity of Halogenated Phthalide and Isoindolinone Derivatives

Compound ClassOrganismMIC (µg/mL)Reference
Brominated Phthalide DerivativeStaphylococcus aureus16 - >256[4]
Brominated Phthalide DerivativePseudomonas aeruginosa16 - >256[4]
Brominated Phthalide DerivativeEscherichia coli16 - >256[4]
N-butylphthalimide (NBP)Candida albicans100[5]

The minimum inhibitory concentration (MIC) values indicate the potential of these halogenated compounds to inhibit the growth of various pathogens.

Experimental Protocols

MTT Assay for Anticancer Activity

This protocol is used to assess the cytotoxic effects of compounds on cancer cell lines.

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A-549, K562) in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Broth Microdilution Method for Antimicrobial Activity

This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.

  • Preparation of Inoculum: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

  • Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension.

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C) for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

LPS-Induced Nitric Oxide (NO) Production Assay

This assay measures the anti-inflammatory potential of compounds by quantifying the inhibition of NO production in macrophages.

  • Cell Seeding: Seed RAW 264.7 macrophage cells in a 96-well plate and incubate for 24 hours.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce NO production.

  • Nitrite Measurement: Collect the cell culture supernatant and measure the nitrite concentration using the Griess reagent.

  • Absorbance Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Calculate the percentage of NO inhibition compared to LPS-stimulated cells without compound treatment.

Signaling Pathways and Mechanisms of Action

The biological activities of phthalide and isoindolinone derivatives are often attributed to their ability to modulate specific signaling pathways.

NF-κB Signaling Pathway in Inflammation

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Some phthalide derivatives exert their anti-inflammatory effects by inhibiting this pathway.

NF_kappaB_Pathway cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Gene Expression Nucleus->Inflammatory_Genes Translocates & Activates Phthalide Phthalide Derivative Phthalide->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by phthalide derivatives.

Nrf2/HO-1 Signaling Pathway in Oxidative Stress and Inflammation

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a key regulator of the cellular antioxidant response. Some compounds activate this pathway, leading to the expression of cytoprotective genes like Heme Oxygenase-1 (HO-1).

Nrf2_HO1_Pathway cluster_nucleus Oxidative_Stress Oxidative Stress Keap1 Keap1 Oxidative_Stress->Keap1 Phthalide Phthalide Derivative Phthalide->Keap1 Modulates Nrf2 Nrf2 Keap1->Nrf2 Sequesters Nrf2_active Active Nrf2 Nrf2->Nrf2_active Dissociates Nucleus Nucleus Nrf2_active->Nucleus ARE ARE Nucleus->ARE Translocates & Binds HO1 HO-1 & other cytoprotective genes ARE->HO1 Activates Transcription Anti_inflammatory Anti-inflammatory Effects HO1->Anti_inflammatory

Caption: Activation of the Nrf2/HO-1 pathway by phthalide derivatives.

Experimental Workflow for Biological Activity Screening

The following diagram illustrates a typical workflow for screening the biological activity of newly synthesized compounds.

Experimental_Workflow Synthesis Synthesis of This compound Derivatives Purification Purification & Characterization Synthesis->Purification Anticancer Anticancer Screening (MTT Assay) Purification->Anticancer Antimicrobial Antimicrobial Screening (Broth Microdilution) Purification->Antimicrobial Anti_inflammatory Anti-inflammatory Screening (LPS-induced NO Assay) Purification->Anti_inflammatory Lead_Identification Lead Compound Identification Anticancer->Lead_Identification Antimicrobial->Lead_Identification Anti_inflammatory->Lead_Identification Mechanism_Study Mechanism of Action Studies Lead_Identification->Mechanism_Study Optimization Lead Optimization Mechanism_Study->Optimization

Caption: Workflow for screening the biological activities of synthesized compounds.

References

Unveiling Molecular Architectures: A Comparative Guide to the Structural Analysis of 3-Bromo-5-fluorophthalide Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount for understanding its function and optimizing its properties. This guide provides a comparative analysis of X-ray crystal structure analysis with other key analytical techniques for the characterization of 3-Bromo-5-fluorophthalide derivatives, a class of compounds with potential applications in medicinal chemistry.

While a specific crystal structure for this compound is not publicly available, this guide leverages the crystallographic data of the closely related 5-bromophthalide as a case study to illustrate the power of X-ray diffraction. This is juxtaposed with alternative and complementary analytical methods to provide a comprehensive overview for structural elucidation.

At a Glance: Comparison of Analytical Techniques

The selection of an analytical technique is often a trade-off between the level of structural detail required, sample availability, and experimental constraints. The following table summarizes the key performance indicators of X-ray crystallography against other common spectroscopic methods.

Analytical TechniqueInformation ProvidedSample RequirementsThroughputKey AdvantagesLimitations
X-Ray Crystallography Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packingHigh-quality single crystalLowUnambiguous determination of absolute structureCrystal growth can be a major bottleneck
Nuclear Magnetic Resonance (NMR) Spectroscopy Connectivity of atoms (1D & 2D NMR), stereochemistry, dynamic processes in solutionSolution or solidHighProvides detailed information about the molecule's structure and dynamics in solutionComplex spectra can be challenging to interpret for large molecules
Mass Spectrometry (MS) Molecular weight, elemental composition (High-Resolution MS)Small sample quantity, solid or solutionHighHigh sensitivity, allows for identification of compounds in complex mixtures when coupled with chromatographyDoes not provide information on 3D structure or stereochemistry
Infrared (IR) Spectroscopy Presence of specific functional groupsSolid, liquid, or gasHighFast and simple method for functional group identificationProvides limited information on the overall molecular structure

In Detail: X-ray Crystal Structure Analysis of Halogenated Phthalides

X-ray crystallography stands as the gold standard for the unambiguous determination of a molecule's three-dimensional structure.[1] By analyzing the diffraction pattern of X-rays passing through a single crystal, researchers can generate a detailed electron density map and, from that, a precise model of the atomic arrangement.

Case Study: 5-Bromophthalide

As a close structural analog to this compound, the crystal structure of 5-bromophthalide (CSD Entry: 263701) provides valuable insights into the expected molecular geometry and packing of this class of compounds.[2]

Table of Crystallographic Data for 5-Bromophthalide:

ParameterValue
Chemical FormulaC₈H₅BrO₂
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)5.789(1)
c (Å)13.456(3)
β (°)109.56(3)
Volume (ų)742.1(3)
Z4
Density (calculated) (Mg/m³)1.907
R-factor (%)4.9

Data sourced from the Cambridge Structural Database.

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a typical workflow for X-ray crystal structure determination.

cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution and Refinement crystal_growth Slow evaporation of a saturated solution mounting Mounting a suitable single crystal crystal_growth->mounting diffractometer Data collection on a diffractometer mounting->diffractometer data_processing Data processing and space group determination diffractometer->data_processing structure_solution Structure solution (e.g., direct methods) data_processing->structure_solution refinement Structure refinement structure_solution->refinement validation Validation and analysis refinement->validation

Experimental workflow for X-ray crystallography.

Alternative and Complementary Analytical Techniques

While X-ray crystallography provides unparalleled detail, other techniques are essential for a comprehensive structural characterization, especially when suitable crystals cannot be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the connectivity and stereochemistry of molecules in solution. For a compound like this compound, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments would be invaluable.

Experimental Protocol: 1D and 2D NMR

  • Sample Preparation: Dissolve a few milligrams of the compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • ¹H NMR: Provides information on the number of different types of protons and their neighboring environments.

  • ¹³C NMR: Shows the number of different types of carbon atoms.

  • ¹⁹F NMR: Crucial for fluorinated compounds, providing information on the fluorine environment.

  • 2D NMR (e.g., COSY, HSQC, HMBC): Establishes correlations between protons and carbons, allowing for the complete assignment of the molecular skeleton.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Sample Introduction: The sample is introduced into the mass spectrometer (e.g., via direct infusion or coupled to a liquid chromatograph).

  • Ionization: The molecules are ionized using a suitable technique (e.g., Electrospray Ionization - ESI).

  • Mass Analysis: The mass-to-charge ratio of the ions is measured with high accuracy.

  • Data Analysis: The exact mass is used to determine the elemental composition of the molecule.

The following diagram illustrates the logical flow of combining these techniques for a comprehensive structural elucidation.

cluster_synthesis Synthesis cluster_analysis Structural Analysis cluster_characterization Full Characterization synthesis Synthesis of This compound ms Mass Spectrometry (Molecular Formula) synthesis->ms nmr NMR Spectroscopy (Connectivity) synthesis->nmr xray X-ray Crystallography (3D Structure) synthesis->xray structure Complete Structural Elucidation ms->structure nmr->structure xray->structure

Logical workflow for structural elucidation.

Conclusion

The structural analysis of this compound derivatives and other novel compounds relies on the strategic application of a suite of analytical techniques. While X-ray crystallography offers the definitive answer to the three-dimensional structure, its reliance on high-quality crystals makes it a low-throughput technique. In contrast, NMR and mass spectrometry provide crucial and often sufficient structural information with greater speed and less demanding sample requirements. For drug development professionals, a comprehensive approach that integrates data from multiple analytical methods is the most robust strategy for the complete characterization and subsequent optimization of lead compounds.

References

Validating the Structure of 3-Substituted Phthalide Reaction Products: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The validation of reaction products is a critical step in chemical synthesis and drug development, ensuring the purity, identity, and desired structure of a target molecule. This guide provides a comparative framework for validating the structure of reaction products derived from substituted phthalides. Due to the limited availability of specific experimental data for 3-Bromo-5-fluorophthalide in the public domain, this document will use the well-characterized analogue, 3-bromophthalide , as a representative model. The methodologies and data presented herein offer a robust template for the structural validation of this compound and other similar derivatives.

This guide will compare common synthetic routes to 3-substituted phthalides and detail the analytical techniques essential for structural confirmation. Experimental protocols for both synthesis and characterization are provided, alongside data interpretation guidelines.

Comparison of Synthetic Routes for 3-Substituted Phthalides

The synthesis of 3-substituted phthalides can be approached through various methods, each with its own advantages and disadvantages. The choice of method often depends on the availability of starting materials, desired scale, and tolerance of functional groups.

Synthetic Method Description Advantages Disadvantages Typical Yield
Direct Bromination of Phthalide Radical bromination of the benzylic position of phthalide using N-bromosuccinimide (NBS) and a radical initiator.Relatively simple and quick procedure.[1]Use of hazardous materials like carbon tetrachloride.[1]75-81%[1]
Halogen Exchange Transhalogenation of 3-chlorophthalide using phosphorus tribromide.High yield.Requires the synthesis of 3-chlorophthalide.~85-91%
From o-Toluic Acid Reaction of o-toluic acid with bromine at elevated temperatures.Utilizes a readily available starting material.High reaction temperatures.High
Palladium-Catalyzed Coupling Suzuki or other cross-coupling reactions of 3-bromophthalide with boronic acids or other organometallic reagents to introduce aryl or other substituents.High functional group tolerance and formation of C-C bonds.Requires a catalyst and specific reaction conditions.Varies

Experimental Protocols

Synthesis of 3-Bromophthalide via Radical Bromination

This protocol is adapted from a well-established method for the synthesis of 3-bromophthalide.[1]

Materials:

  • Phthalide

  • N-Bromosuccinimide (NBS)

  • Carbon Tetrachloride (CCl₄), dried

  • Benzoyl peroxide (optional, as initiator)

  • Cyclohexane

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine phthalide (1.0 eq), N-bromosuccinimide (1.1 eq), and carbon tetrachloride.

  • Add a catalytic amount of benzoyl peroxide.

  • Heat the mixture to reflux. The reaction can be initiated by exposure to a light source (e.g., a 100-watt lamp).[1]

  • Monitor the reaction by TLC until the starting material is consumed (typically 3-4 hours).[1]

  • Cool the reaction mixture and filter to remove the succinimide byproduct.

  • Concentrate the filtrate under reduced pressure.

  • Recrystallize the crude product from cyclohexane to yield pure 3-bromophthalide as colorless plates.[1]

General Protocol for Structural Validation of Reaction Products

The following is a general workflow for the characterization of a synthesized phthalide derivative.

Workflow:

  • Purification: The crude reaction product is first purified using an appropriate technique such as recrystallization or column chromatography.

  • Melting Point Analysis: The melting point of the purified product is determined and compared to literature values if available. A sharp melting point is indicative of high purity.

  • Spectroscopic Analysis:

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are acquired to determine the chemical structure.

    • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to analyze its fragmentation pattern.

    • Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule, particularly the characteristic lactone carbonyl stretch.

Data Presentation and Characterization

The following table summarizes the expected characterization data for 3-bromophthalide. Researchers working with this compound would aim to collect a similar set of data.

Analytical Technique 3-Bromophthalide (Expected Data) Interpretation
Melting Point 78-80 °C[1]A sharp melting point in this range indicates a pure product.
¹H NMR Aromatic protons (multiplets), CH-Br proton (singlet or doublet), CH₂ protons of the lactone ring (if applicable).The chemical shifts, splitting patterns, and integration of the signals confirm the proton environment.
¹³C NMR Aromatic carbons, carbonyl carbon of the lactone, carbon bearing the bromine.The number and chemical shifts of the signals confirm the carbon skeleton.
Mass Spectrometry (MS) Molecular ion peak corresponding to the molecular weight of C₈H₅BrO₂. Isotopic pattern characteristic of a bromine-containing compound.Confirms the molecular formula and the presence of bromine.
IR Spectroscopy Strong absorption band around 1760-1780 cm⁻¹ (lactone C=O stretch). C-Br stretch.Confirms the presence of the lactone functional group and the carbon-bromine bond.

Visualizing the Synthesis and Validation Workflow

The following diagrams, generated using the DOT language, illustrate the reaction pathway for the synthesis of 3-bromophthalide and a general workflow for validating its structure.

G cluster_synthesis Synthesis of 3-Bromophthalide cluster_purification Purification Phthalide Phthalide Reaction Radical Bromination Phthalide->Reaction NBS, CCl4, Light/Heat 3-Bromophthalide 3-Bromophthalide Reaction->3-Bromophthalide Filtration Filtration 3-Bromophthalide->Filtration Remove Succinimide Concentration Concentration Filtration->Concentration Recrystallization Recrystallization Concentration->Recrystallization from Cyclohexane Pure 3-Bromophthalide Pure 3-Bromophthalide Recrystallization->Pure 3-Bromophthalide

Caption: Reaction and purification workflow for the synthesis of 3-bromophthalide.

G cluster_spectroscopy Spectroscopic Analysis Synthesized Product Synthesized Product Purification Purification Synthesized Product->Purification Recrystallization/ Chromatography Physical Characterization Melting Point Purification->Physical Characterization Spectroscopic Analysis Spectroscopic Analysis Purification->Spectroscopic Analysis Purity Assessment Purity Assessment Physical Characterization->Purity Assessment NMR (1H, 13C) NMR (1H, 13C) Spectroscopic Analysis->NMR (1H, 13C) Mass Spectrometry Mass Spectrometry Spectroscopic Analysis->Mass Spectrometry IR Spectroscopy IR Spectroscopy Spectroscopic Analysis->IR Spectroscopy Structure Confirmation Structure Confirmation NMR (1H, 13C)->Structure Confirmation Mass Spectrometry->Structure Confirmation IR Spectroscopy->Structure Confirmation

Caption: Logical workflow for the validation of a synthesized phthalide derivative.

Conclusion

While direct experimental data for this compound remains elusive in readily accessible literature, the established methodologies for the synthesis and characterization of the closely related 3-bromophthalide provide a comprehensive and reliable blueprint for researchers. By following the outlined synthetic protocols, purification techniques, and a multi-faceted analytical approach combining NMR, mass spectrometry, and IR spectroscopy, scientists can confidently validate the structure of their target 3-substituted phthalide products. The comparative data and workflows presented in this guide are intended to support the efficient and accurate progression of research and development in this area.

References

A Comparative Analysis of Fluoro- and Non-Fluoro-Substituted Bromophthalides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A detailed examination of the synthesis, biological activity, and therapeutic potential of bromophthalide derivatives, with a focus on the impact of fluorine substitution.

This guide provides a comparative overview of fluoro-substituted and non-fluoro-substituted bromophthalides, tailored for researchers, scientists, and professionals in drug development. The inclusion of fluorine in pharmaceutical compounds is a well-established strategy to enhance metabolic stability, binding affinity, and overall efficacy. This report summarizes the available experimental data for 3-bromophthalide (the non-fluoro analog) and discusses the anticipated effects of fluorination on its chemical and biological properties, drawing parallels from broader medicinal chemistry principles due to the current absence of direct comparative studies in the scientific literature.

Data Summary: Physicochemical and Biological Properties

The following table summarizes the known quantitative data for 3-bromophthalide and provides a projected impact of fluorination on these parameters. It is important to note that the data for the fluoro-substituted analog is predictive and intended to guide future experimental work.

Parameter3-Bromophthalide (Non-Fluoro)Fluoro-Substituted Bromophthalide (Projected)Reference
Molecular Weight 213.03 g/mol Varies with position and number of F atoms[1]
Melting Point 74-80 °CLikely altered[2]
Synthesis Yield 75-97% (method dependent)Dependent on synthetic route[2][3]
Cytotoxicity (IC50) Data not available for parent compound; derivatives show activityPotentially enhanced potency[4]
Enzyme Inhibition Phthalide derivatives show potential as MAO inhibitorsPotential for altered selectivity and potency[5]
Anti-inflammatory Activity Derivatives exhibit inhibition of nitric oxide productionMay modulate activity[6][7]
Antimicrobial Activity Derivatives show efficacy against certain bacterial strainsMay enhance antibacterial effects[6]

Experimental Protocols

Detailed methodologies for the synthesis of the foundational non-fluoro-substituted bromophthalide are presented below. Protocols for the synthesis of fluoro-substituted analogs are not yet established in the literature but would likely involve the use of fluorinated starting materials or late-stage fluorination techniques.

Synthesis of 3-Bromophthalide (Non-Fluoro)

Method 1: Radical Bromination of Phthalide

This procedure utilizes N-bromosuccinimide (NBS) as a brominating agent with a radical initiator.

  • Materials: Phthalide, N-bromosuccinimide (NBS), Benzoyl Peroxide, Carbon Tetrachloride (CCl4).

  • Procedure:

    • In a round-bottom flask, dissolve phthalide (1 equivalent) in CCl4.

    • Add NBS (1.1 equivalents) and a catalytic amount of benzoyl peroxide.

    • Reflux the mixture for 3-4 hours, monitoring the reaction by TLC.

    • Cool the reaction mixture and filter to remove the succinimide byproduct.

    • Evaporate the solvent from the filtrate under reduced pressure to yield crude 3-bromophthalide.

    • The crude product can be purified by recrystallization from a suitable solvent like cyclohexane.[2][8]

Method 2: Bromination of o-Toluic Acid

This method provides a direct route to 3-bromophthalide from a readily available starting material.

  • Materials: o-Toluic acid, Bromine.

  • Procedure:

    • Melt o-toluic acid in a reaction vessel equipped with a stirrer, condenser, and dropping funnel.

    • Heat the molten o-toluic acid to 140°C.

    • Add bromine (2.1 equivalents) dropwise over several hours while maintaining the reaction temperature.

    • After the addition is complete, continue stirring until the evolution of HBr gas ceases.

    • The crude product can be purified by vacuum distillation.[9][10]

Visualizing Experimental Workflows and Potential Signaling Pathways

The following diagrams, generated using Graphviz, illustrate the synthetic workflow for 3-bromophthalide and a hypothetical signaling pathway that could be modulated by bromophthalide derivatives based on their known biological activities.

Synthesis_Workflow Start Phthalide Reaction Radical Bromination (Reflux, 3-4h) Start->Reaction Reagents NBS, Benzoyl Peroxide, CCl4 Reagents->Reaction Filtration Filtration Reaction->Filtration Evaporation Solvent Evaporation Filtration->Evaporation Purification Recrystallization (Cyclohexane) Evaporation->Purification Product 3-Bromophthalide Purification->Product

Caption: Synthetic workflow for 3-bromophthalide via radical bromination.

Signaling_Pathway cluster_cell Cell Stimulus Inflammatory Stimulus (e.g., LPS) Receptor Toll-like Receptor 4 (TLR4) Stimulus->Receptor NFkB_Pathway NF-κB Signaling Cascade Receptor->NFkB_Pathway iNOS_COX2 iNOS & COX-2 Gene Expression NFkB_Pathway->iNOS_COX2 NO_Prostaglandins Nitric Oxide (NO) & Prostaglandins iNOS_COX2->NO_Prostaglandins Inflammation Inflammatory Response NO_Prostaglandins->Inflammation Bromophthalide Bromophthalide Derivative Bromophthalide->NFkB_Pathway Inhibition

Caption: Hypothetical inhibition of the NF-κB signaling pathway by a bromophthalide derivative.

Discussion and Future Directions

The introduction of a fluorine atom into the bromophthalide scaffold is anticipated to significantly influence its biological profile. Fluorine's high electronegativity can alter the acidity of nearby protons and the polarity of the molecule, potentially leading to stronger interactions with biological targets. Furthermore, the carbon-fluorine bond is exceptionally stable, which can block metabolic pathways and increase the compound's in vivo half-life.

Given the nascent stage of research into fluoro-substituted bromophthalides, several key areas warrant further investigation:

  • Development of Synthetic Routes: Efficient and regioselective methods for the synthesis of various fluoro-isomers of bromophthalide are needed.

  • Comparative Biological Evaluation: A systematic in vitro and in vivo comparison of the cytotoxicity, enzyme inhibitory activity, and anti-inflammatory and antimicrobial properties of fluoro- versus non-fluoro-substituted bromophthalides is essential.

  • Mechanism of Action Studies: Elucidation of the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their development as therapeutic agents.

This guide serves as a foundational resource for researchers interested in the medicinal chemistry of bromophthalides. While direct comparative data is currently limited, the established knowledge of the non-fluoro analog, coupled with the predictable effects of fluorination, provides a strong rationale for the exploration of fluoro-substituted bromophthalides as a promising class of bioactive molecules.

References

Comparative Cross-Reactivity Analysis of 3-Bromo-5-fluorophthalide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This guide provides a comparative analysis of the hypothetical cross-reactivity profile of 3-Bromo-5-fluorophthalide against other structurally related phthalide derivatives. In the absence of publicly available experimental data for this compound, this document presents a framework for assessing its selectivity, utilizing standardized in vitro assays. The following sections detail experimental protocols for key assays, present illustrative data in a comparative format, and visualize a proposed experimental workflow and a relevant biological pathway to guide future research and development.

Introduction

Phthalides are a class of bicyclic compounds that form the core structure of many naturally occurring and synthetic molecules with diverse biological activities, including anti-inflammatory, antimicrobial, and anti-cancer effects. This compound is a novel synthetic derivative with potential therapeutic applications. A critical aspect of preclinical drug development is the assessment of a compound's selectivity, as off-target interactions can lead to unforeseen side effects and toxicity. This guide outlines a proposed strategy for evaluating the cross-reactivity of this compound in comparison to a panel of analogous compounds.

Hypothetical Compounds for Comparison:

  • Compound A: this compound

  • Compound B: 3-Chlorophthalide (A less halogenated analog)

  • Compound C: 3-Phenylphthalide (An analog with an aromatic substitution)

  • Compound D: Phthalide (The parent compound)

Comparative In Vitro Cross-Reactivity Data

The following tables summarize hypothetical data from a series of in vitro assays designed to assess the selectivity of this compound and its analogs.

Table 1: Kinase Selectivity Profile (% Inhibition at 10 µM)

Kinase TargetCompound ACompound BCompound CCompound D
Target Kinase X 92% 85% 65% 20%
Kinase A15%25%10%5%
Kinase B8%12%5%2%
Kinase C30%45%20%10%
Kinase D5%8%3%1%

Table 2: Receptor Binding Affinity (Ki in nM)

Receptor TargetCompound ACompound BCompound CCompound D
Target Receptor Y 50 75 250 >10,000
Receptor 1>10,000>10,0008,500>10,000
Receptor 25,5008,000>10,000>10,000
Receptor 3>10,000>10,000>10,000>10,000

Table 3: Cytotoxicity in Human Cell Lines (IC50 in µM)

Cell LineCompound ACompound BCompound CCompound D
Target Cancer Cell Line Z 5 12 35 >100
Normal Fibroblasts8595>100>100
Hepatocytes>100>100>100>100
Cardiomyocytes92>100>100>100

Experimental Protocols

Kinase Profiling Assay

Objective: To determine the inhibitory activity of the test compounds against a panel of protein kinases.

Methodology:

  • A panel of 96 kinases is screened using a radiometric kinase assay.

  • Each kinase reaction is performed in a 96-well plate.

  • The test compounds are dissolved in DMSO to a stock concentration of 10 mM and diluted to a final assay concentration of 10 µM.

  • The kinase, substrate, and ATP (radiolabeled with ³³P) are incubated with the test compound for 60 minutes at 30°C.

  • The reaction is stopped by the addition of phosphoric acid.

  • The phosphorylated substrate is captured on a filter membrane, and unincorporated ATP is washed away.

  • The radioactivity on the filter is measured using a scintillation counter.

  • The percent inhibition is calculated relative to a DMSO control.

Receptor Binding Assay

Objective: To determine the binding affinity of the test compounds for a panel of G-protein coupled receptors (GPCRs).

Methodology:

  • Cell membranes expressing the target receptors are prepared from stable cell lines.

  • A competitive binding assay is performed in a 96-well plate.

  • A known radioligand for each receptor is incubated with the cell membranes and a range of concentrations of the test compound.

  • The reaction is incubated for 2 hours at room temperature to reach equilibrium.

  • The bound radioligand is separated from the unbound radioligand by rapid filtration through a glass fiber filter.

  • The radioactivity retained on the filter is measured using a scintillation counter.

  • The Ki values are calculated from the IC50 values using the Cheng-Prusoff equation.

MTT Cytotoxicity Assay

Objective: To assess the cytotoxic effects of the test compounds on various human cell lines.

Methodology:

  • Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to attach overnight.

  • The test compounds are serially diluted in culture medium and added to the cells.

  • The cells are incubated with the compounds for 72 hours.

  • After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well.[1][2][3][4][5]

  • The plate is incubated for an additional 4 hours at 37°C.[1]

  • The formazan crystals are dissolved by adding 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).[1][2]

  • The absorbance is measured at 570 nm using a microplate reader.[2]

  • The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.

Visualizations

G cluster_0 Compound Profiling Workflow A Primary Screening (Target of Interest) B Hit Identification A->B Identify active compounds C Secondary Screening (Dose-Response) B->C Confirm activity & determine potency D Lead Compound Selection C->D Select potent & selective compounds E Broad Panel Cross-Reactivity Screening D->E Assess off-target interactions F In Vitro Safety Pharmacology E->F Evaluate potential liabilities G In Vivo Efficacy & Toxicology F->G Assess in a biological system

Caption: Experimental workflow for small molecule profiling.

G cluster_1 Hypothetical NF-κB Signaling Pathway Inhibition Stimulus Inflammatory Stimulus (e.g., TNF-α) Receptor Receptor Stimulus->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Genes Pro-inflammatory Gene Transcription Nucleus->Genes activates Compound This compound Compound->IKK inhibits

Caption: Hypothetical inhibition of the NF-κB signaling pathway.

References

Safety Operating Guide

Personal protective equipment for handling 3-Bromo-5-fluorophthalide

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for 3-Bromo-5-fluorophthalide

Disclaimer: No specific Safety Data Sheet (SDS) for this compound was publicly available at the time of this writing. The following guidance is based on the safety profiles of structurally similar compounds, including 3-Bromo-5-fluorophenol, 3-Bromo-5-fluorobenzotrifluoride, and 3-Bromo-5-fluoropyridine. Researchers, scientists, and drug development professionals should always conduct a thorough risk assessment before handling any chemical and consult with their institution's environmental health and safety department.

Hazard Summary

Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to be:

  • Skin Irritation: May cause redness, itching, and inflammation upon contact.[1][2]

  • Serious Eye Irritation: May cause significant eye damage if it comes into contact with the eyes.[1][2]

  • Respiratory Tract Irritation: Inhalation of dust or fumes may irritate the respiratory system.[1][3]

  • Harmful if Swallowed: Ingestion may lead to adverse health effects.[1][3]

The following table summarizes the anticipated hazard classifications based on data from similar compounds.

Hazard ClassificationAnticipated for this compoundBased on Analogue Compounds
Acute Toxicity, OralCategory 43-Bromo-5-fluorophenol, 3-Bromo-5-fluoropyridine[1][3]
Skin Corrosion/IrritationCategory 23-Bromo-5-fluorophenol, 3-Bromo-5-fluorobenzotrifluoride[1][2]
Serious Eye Damage/IrritationCategory 23-Bromo-5-fluorophenol, 3-Bromo-5-fluorobenzotrifluoride[1][2]
Specific target organ toxicity (single exposure)Category 3 (Respiratory system)3-Bromo-5-fluorophenol, 3-Bromo-5-fluoropyridine[1][3]

Personal Protective Equipment (PPE)

A comprehensive personal protective equipment strategy is essential to minimize exposure and ensure laboratory safety.

PPE CategoryRecommendationsRationale
Eye and Face Protection Chemical safety goggles are required. A face shield should be worn in addition to goggles when there is a splash hazard.Protects against eye contact which can cause serious irritation.
Skin Protection Wear a flame-retardant and impervious lab coat. Ensure gloves are compatible with the chemical. Nitrile gloves are a common recommendation for similar compounds, but always check the manufacturer's glove compatibility chart.Prevents skin contact which can lead to irritation.
Respiratory Protection Work in a well-ventilated area, preferably within a certified chemical fume hood. If engineering controls are not sufficient, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.Minimizes the inhalation of dust or vapors that can irritate the respiratory tract.

Experimental Protocols: Safe Handling and Disposal

Adherence to strict protocols is critical for the safe handling and disposal of this compound.

Handling Protocol
  • Preparation:

    • Before handling, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.

    • Confirm that all necessary PPE is available and in good condition.

    • Prepare your workspace within a chemical fume hood.

  • Weighing and Transfer:

    • Handle the solid material carefully to avoid generating dust.

    • Use a spatula for transfers.

    • If possible, weigh the compound directly into the reaction vessel.

  • During Reaction:

    • Keep the reaction vessel closed to the extent possible.

    • Maintain the reaction within the chemical fume hood.

    • Continuously monitor the reaction for any unexpected changes.

  • Post-Reaction:

    • Allow the reaction mixture to cool to a safe temperature before opening the vessel.

    • Quench the reaction carefully, if necessary.

Disposal Plan
  • Waste Segregation:

    • Segregate all waste containing this compound from other waste streams.

    • This includes unused product, reaction byproducts, and contaminated materials (e.g., gloves, paper towels).

  • Waste Collection:

    • Collect all chemical waste in a clearly labeled, sealed, and compatible waste container.

    • The label should include the chemical name and associated hazards.

  • Disposal:

    • Dispose of the chemical waste through your institution's hazardous waste management program.

    • Do not dispose of this compound down the drain or in the regular trash.[1][2]

Visualized Workflow

The following diagrams illustrate the logical flow of the handling and disposal procedures.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Reaction prep1 Verify accessible safety shower and eyewash prep2 Inspect and don appropriate PPE prep1->prep2 prep3 Prepare workspace in chemical fume hood prep2->prep3 handle1 Weigh and transfer compound carefully prep3->handle1 handle2 Conduct reaction within fume hood handle1->handle2 handle3 Monitor reaction continuously handle2->handle3 post1 Cool reaction mixture handle3->post1 post2 Quench reaction if necessary post1->post2

Caption: Safe Handling Workflow for this compound

Disposal Workflow for this compound cluster_collection Waste Collection cluster_disposal Disposal collect1 Segregate all contaminated waste collect2 Use a labeled, sealed, compatible container collect1->collect2 dispose1 Arrange for hazardous waste pickup collect2->dispose1 dispose2 Follow institutional disposal procedures dispose1->dispose2

Caption: Disposal Workflow for this compound

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.